Isotridecyl isononanoate
Description
Structure
2D Structure
Properties
CAS No. |
59231-37-7 |
|---|---|
Molecular Formula |
C22H44O2 |
Molecular Weight |
340.6 g/mol |
IUPAC Name |
11-methyldodecyl 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/C22H44O2/c1-19(2)15-13-11-9-7-8-10-12-14-16-24-21(23)17-20(3)18-22(4,5)6/h19-20H,7-18H2,1-6H3 |
InChI Key |
WAYINTBTZWQNSN-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCOC(=O)CC(C)CC(C)(C)C |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(=O)CC(C)CC(C)(C)C |
Other CAS No. |
59231-37-7 60892-53-7 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Isotridecyl Isononanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotridecyl Isononanoate is a synthetic ester formed from the reaction of isotridecyl alcohol and isononanoic acid, a branched-chain C9 acid.[1] It is a member of the alkyl esters chemical class and finds extensive use in the cosmetics and personal care industries as a lightweight emollient, skin-conditioning agent, and solvent.[1][2][3] Its unique chemical structure—characterized by extensive branching in both the alcohol and acid moieties—imparts a desirable sensory profile, including a non-oily feel, rapid absorption, and excellent spreadability.[1][4] This guide provides a comprehensive overview of its core physical and chemical properties, the standardized experimental methodologies used for their determination, and the fundamental relationship between its structure and function.
Chemical Identity
This compound is not a single, defined molecule but rather a complex mixture of isomers due to the branched nature of its parent alcohol and acid. This isomeric complexity is important to consider when evaluating its physical properties.
| Identifier | Value |
| Chemical Name | Isononanoic acid, isotridecyl ester |
| Common Synonyms | 11-methyldodecyl 7-methyloctanoate; Isotridecyl 3,5,5-trimethylhexanoate[1][2][5] |
| CAS Numbers | 59231-37-7; 42131-27-1[5][6] |
| Molecular Formula | C₂₂H₄₄O₂[1] |
| Molecular Weight | 340.6 g/mol [2][7] |
Physical and Chemical Properties
The following tables summarize the key quantitative physical and chemical data for this compound. The values provided are representative, as minor variations can occur depending on the specific isomeric distribution.
Table 3.1: General Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Faint, characteristic | [1] |
| Density | Data not consistently available for C₂₂H₄₄O₂; typically ~0.85-0.87 g/cm³ for similar esters | |
| Refractive Index | Data not consistently available for C₂₂H₄₄O₂; typically ~1.44-1.45 for similar esters |
Table 3.2: Thermal and Thermodynamic Properties
| Property | Value | Source(s) |
| Boiling Point | 359 - 360 °C (estimated at 760 mmHg) | [5] |
| Flash Point | 183.2 °C (362 °F) (estimated, closed cup) | [5] |
| Vapor Pressure | 0.223 Pa at 25 °C | [8] |
Table 3.3: Solubility and Partitioning Properties
| Property | Value | Source(s) |
| Water Solubility | 6.052 x 10⁻⁵ mg/L at 25 °C (estimated) | [5] |
| LogP (o/w) | 9.39 - 9.56 (estimated) | [5][8] |
| General Solubility | Soluble in esters, volatile silicones, mineral oils, and vegetable oils | [4] |
Structure-Property Relationship
The functional characteristics of this compound as a cosmetic ingredient are a direct result of its chemical structure. The extensive branching of its alkyl chains creates significant steric hindrance, which prevents the molecules from packing closely together. This molecular arrangement is responsible for its low viscosity and very low freezing point, making it a liquid with excellent flow properties at room temperature.[4] These physical characteristics translate directly to its desirable sensory properties as an emollient.
Standardized Experimental Protocols
The physical and chemical data presented in this guide are determined using internationally recognized standardized testing methods, such as those published by the OECD and ASTM International. The following are detailed summaries of the methodologies relevant to the properties of this compound.
Boiling Point Determination (OECD 103)
This guideline describes several methods for determining the boiling point of a liquid substance that is chemically stable at its boiling point.[1][9]
-
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure (101.325 kPa).[9][10]
-
Apparatus: Methods include ebulliometry, dynamic vapor pressure measurement, distillation, and thermal analysis (Differential Scanning Calorimetry or Differential Thermal Analysis).[1] For a simple determination, a common method involves heating the liquid in a test tube with a thermometer and a fused capillary tube.[11]
-
Procedure (Siwoloboff Method):
-
The liquid sample is placed in a boiling tube.
-
A thermometer is positioned with its bulb in close contact with the sample.
-
A capillary tube, fused at its upper end, is placed in the liquid.
-
The apparatus is heated slowly in a liquid bath.
-
As the boiling point is approached, a continuous stream of bubbles emerges from the capillary.[11]
-
The heat source is removed, and the temperature at which the bubble stream stops and the liquid begins to rise into the capillary is recorded as the boiling point.[11]
-
The observed boiling point is corrected to standard atmospheric pressure.
-
Vapor Pressure Determination (OECD 104)
This guideline provides methods for measuring the vapor pressure of a substance, which is crucial for assessing its volatility.
-
Principle: Vapor pressure is the saturation pressure above a liquid or solid substance at thermodynamic equilibrium.[12][13]
-
Apparatus: The guideline covers several methods, including the dynamic method, static method, and isoteniscope method, each applicable to different vapor pressure ranges.[3][12]
-
Procedure (Static Method):
-
A sufficient amount of the test substance is introduced into a vacuum-tight sample chamber maintained at a constant temperature.
-
The sample is degassed to remove dissolved air.[13]
-
The chamber is connected to a pressure measuring device (e.g., a manometer).
-
The system is allowed to reach equilibrium, where the pressure inside the chamber becomes constant.
-
The pressure at equilibrium is recorded as the vapor pressure at that specific temperature.
-
Measurements are repeated at a minimum of two, and preferably three, different temperatures to establish the vapor pressure curve.[3][14]
-
Water Solubility (OECD 105)
This guideline is used to determine the saturation mass concentration of a substance in water at a given temperature.[4][15]
-
Principle: A saturated solution is prepared by bringing the test substance into equilibrium with water at a constant temperature, after which the concentration of the substance in the aqueous phase is determined.
-
Apparatus: A temperature-controlled shaker or stirrer, centrifugation or filtration equipment, and a suitable analytical instrument (e.g., GC, HPLC) for concentration measurement.
-
Procedure (Flask Method - for substances with solubility > 10⁻² g/L):
-
An excess amount of the test substance is added to a flask containing purified water.
-
The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24 hours).[15]
-
The mixture is allowed to stand to let phases separate. Centrifugation or filtration is used to separate the aqueous phase from the undissolved substance.
-
The concentration of the substance in the clear aqueous phase is determined using a validated analytical method.
-
The process is repeated to ensure the equilibrium has been reached.
-
Partition Coefficient (n-octanol/water) (OECD 107)
This method, known as the Shake Flask Method, determines the n-octanol/water partition coefficient (Pₒᵥ), typically expressed as LogP.[16][17]
-
Principle: The partition coefficient is the ratio of the equilibrium concentrations of a substance dissolved in a two-phase system of n-octanol and water.[18] It is a key indicator of a substance's hydrophobicity.
-
Apparatus: A temperature-controlled shaker, centrifuge, and analytical instrumentation to measure the substance's concentration in both phases.
-
Procedure:
-
n-Octanol and water are pre-saturated with each other.
-
A known amount of the test substance is dissolved in either water or n-octanol.
-
The two phases are mixed in a vessel at a known volume ratio and shaken in a constant temperature bath (20-25 °C) until equilibrium is achieved.[18]
-
The mixture is centrifuged to ensure complete separation of the two phases.
-
The concentration of the test substance in both the n-octanol and water phases is accurately measured using a suitable analytical technique.
-
The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The test is run in duplicate with different phase volume ratios.
-
Kinematic Viscosity (ASTM D445)
This standard test method determines the kinematic viscosity of transparent and opaque liquids, from which dynamic viscosity can be calculated.[19]
-
Principle: The method measures the time it takes for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a precisely controlled temperature.[20]
-
Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant temperature viscosity bath capable of maintaining temperature within ±0.02 °C, and a timing device.[21]
-
Procedure:
-
The viscometer is charged with the liquid sample.
-
The viscometer is placed in the constant temperature bath and allowed to equilibrate for at least 30 minutes.[21]
-
The liquid is drawn up through the capillary to a point above the upper timing mark.
-
The time taken for the liquid meniscus to flow between the upper and lower timing marks is measured.
-
The measurement is repeated, and if the two timings agree within the specified repeatability, the average flow time is used.
-
The kinematic viscosity (in mm²/s or centistokes) is calculated by multiplying the average flow time by the viscometer's calibration constant.
-
Safety and Handling
This compound is generally considered to be a safe ingredient for its intended use in cosmetics.[1] It does not meet the criteria for hazard classification under the Globally Harmonized System (GHS).[2][12] Toxicological reviews by the Cosmetic Ingredient Review (CIR) Expert Panel have concluded that it is safe in the present practices of use and concentration when formulated to be non-irritating.[2][7] It has a low potential for skin irritation and is considered non-comedogenic.[1] Standard laboratory safety practices, including the use of gloves and eye protection, are recommended during handling.
Conclusion
This compound is a highly functional cosmetic ingredient whose performance is intrinsically linked to its unique, highly branched chemical structure. This structure results in a low-viscosity, non-greasy liquid with excellent emollient and solvent properties. The physical and chemical characteristics outlined in this guide, determined by robust and standardized international protocols, provide the foundational data necessary for formulation development, quality control, and regulatory assessment by researchers and scientists in the cosmetic and pharmaceutical fields.
References
- 1. laboratuar.com [laboratuar.com]
- 2. scimed.co.uk [scimed.co.uk]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 6. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 8. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.hk]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. Physical chemical testing studies | Essem Compliance [essem-compliance.com]
- 12. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 13. consilab.de [consilab.de]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. acri.gov.tw [acri.gov.tw]
- 19. store.astm.org [store.astm.org]
- 20. ASTM D445 - eralytics [eralytics.com]
- 21. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
Spectroscopic Analysis of Isotridecyl Isononanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of Isotridecyl isononanoate, a branched-chain emollient ester widely used in cosmetic and pharmaceutical formulations. Understanding its structural and chemical properties through techniques such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for quality control, formulation development, and stability studies.
Chemical Structure and Properties
This compound (CAS No: 42131-27-1) is the ester of isotridecyl alcohol and isononanoic acid.[1] Its chemical formula is C22H44O2, and its structure is characterized by branched alkyl chains, which contribute to its unique sensory properties and stability.[2][3] The IUPAC name is 11-methyldodecyl 7-methyloctanoate.[2]
FT-IR Spectroscopic Analysis
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[4] For this compound, the key characteristic absorption bands are associated with the ester functional group and the alkyl chains.
Expected FT-IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| ~2955-2850 | C-H stretch | Alkyl (CH₃, CH₂, CH) | Strong |
| ~1735 | C=O stretch | Ester | Strong |
| ~1465 and ~1378 | C-H bend | Alkyl (CH₃, CH₂) | Medium |
| ~1250-1000 | C-O stretch | Ester | Strong |
Table 1: Predicted FT-IR absorption bands for this compound.
NMR Spectroscopic Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, confirming its structure.[5][6] Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.
Expected ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the various types of protons in the molecule. Due to the branched nature and long alkyl chains, significant signal overlap in the 0.8-1.6 ppm region is anticipated.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~4.05 | Triplet | -O-CH₂ - (Ester) |
| ~2.20 | Triplet | -CH₂ -C=O (Ester) |
| ~1.60 | Multiplet | Protons on carbons β to C=O and O |
| ~1.25 | Broad Multiplet | Methylene (-CH₂-) protons in the alkyl chains |
| ~0.88 | Doublet/Triplet | Methyl (-CH₃) protons |
Table 2: Predicted ¹H NMR chemical shifts for this compound.
Expected ¹³C NMR Data
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~174 | C =O (Ester carbonyl) |
| ~65 | -O-C H₂- (Ester) |
| ~30-40 | Carbons α to C=O and O |
| ~20-30 | Methylene (-CH₂-) carbons in the alkyl chains |
| ~14 | Methyl (-CH₃) carbons |
Table 3: Predicted ¹³C NMR chemical shifts for this compound.
Experimental Protocols
FT-IR Spectroscopy Protocol
This protocol is based on the Attenuated Total Reflectance (ATR) FT-IR technique, which is suitable for liquid samples like this compound.[7]
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).[7]
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[7]
-
Acquire a background spectrum to account for atmospheric and crystal absorbance.[7][8] This spectrum is automatically subtracted from the sample spectrum.[8]
-
-
Sample Application:
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal, ensuring the surface is completely covered.[7]
-
-
Spectrum Acquisition:
-
Initiate the sample scan. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.[7]
-
-
Data Analysis:
-
The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).[7]
-
Identify the characteristic absorption bands and compare them to the expected values.
-
-
Cleaning:
-
After the measurement, thoroughly clean the ATR crystal with an appropriate solvent to remove any sample residue.[7]
-
NMR Spectroscopy Protocol
This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra of this compound.
Instrumentation:
-
A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher).
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of deuterated solvents is necessary to avoid large solvent signals in the ¹H NMR spectrum.[9]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[9]
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
-
Spectrum Acquisition:
-
¹H NMR: Acquire the proton spectrum using appropriate pulse sequences. The number of scans can be varied to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.[5]
-
-
Data Processing and Analysis:
-
Process the raw data (Free Induction Decay - FID) using Fourier transformation.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons.[6]
-
Analyze the chemical shifts, signal multiplicities (splitting patterns), and coupling constants to assign the signals to the specific protons and carbons in the this compound structure.[5]
-
Visualization of Analytical Workflow and Logic
The following diagrams illustrate the workflow for the spectroscopic analysis and the logical approach to structure confirmation.
References
- 1. ewg.org [ewg.org]
- 2. This compound | C22H44O2 | CID 6451827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. specialchem.com [specialchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. webassign.net [webassign.net]
- 7. benchchem.com [benchchem.com]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. web.mit.edu [web.mit.edu]
Technical Guide: Gas Chromatography-Mass Spectrometry (GC-MS) of Isotridecyl Isononanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analysis of Isotridecyl Isononanoate using Gas Chromatography-Mass Spectrometry (GC-MS). It details a suitable experimental protocol, predicted mass spectral data based on established fragmentation patterns of long-chain branched esters, and visual workflows to aid in understanding the analytical process.
This compound is a branched-chain ester with the molecular formula C22H44O2 and an exact mass of approximately 340.33 Da.[1] It is formed from the esterification of isotridecyl alcohol (a branched C13 alcohol) and isononanoic acid (a branched C9 fatty acid).[2] Due to its high molecular weight and branched structure, specific GC-MS methodologies are required for its successful analysis.
Experimental Protocol
A detailed methodology for the GC-MS analysis of this compound is presented below. This protocol is based on established methods for long-chain esters and may be optimized based on the specific instrumentation and sample matrix.
1.1. Sample Preparation
For analysis, this compound is typically dissolved in a volatile organic solvent.
-
Solvent: Hexane or Dichloromethane
-
Concentration: 1 mg/mL
-
Procedure: Accurately weigh the sample and dissolve it in the chosen solvent. If necessary, vortex and sonicate briefly to ensure complete dissolution. The sample should be filtered if any particulate matter is present.[3]
1.2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
The following table outlines the recommended parameters for the GC-MS system.
| Parameter | Value | Rationale |
| Gas Chromatograph | Agilent 7890B GC or equivalent | Standard, robust platform for routine analysis. |
| Mass Spectrometer | Agilent 5977A MSD or equivalent | Provides high sensitivity and spectral integrity. |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar column suitable for separating a wide range of organic compounds, including long-chain esters. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the high-boiling point analyte. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Injection Mode | Splitless | Maximizes the amount of analyte transferred to the column, which is important for trace analysis. |
| Oven Temperature Program | Initial: 150 °C (hold 2 min), Ramp: 15 °C/min to 320 °C (hold 10 min) | A temperature ramp is necessary to elute the high-molecular-weight analyte in a reasonable time with good peak shape. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source | Electron Ionization (EI) | Standard ionization technique that produces repeatable fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | Standard energy for EI, which generates a reproducible and extensive fragmentation pattern. |
| Source Temperature | 230 °C | Optimal temperature for ionization efficiency and to prevent thermal degradation. |
| Quadrupole Temp. | 150 °C | Ensures stable ion transmission. |
| Mass Range | m/z 40-500 | Covers the expected mass range of the molecular ion and its fragments. |
| Solvent Delay | 5 minutes | Prevents the solvent peak from saturating the detector. |
Data Presentation: Predicted Mass Spectrum
The Electron Ionization (EI) mass spectrum of this compound is predicted to be characterized by several key fragmentation pathways common to long-chain and branched esters.[4][5][6][7] The molecular ion peak (M+) at m/z 340 is expected to be of low abundance or absent due to the extensive branching and long alkyl chains, which promote fragmentation.[8]
Key Fragmentation Pathways:
-
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group.
-
McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain.
-
Cleavage at Branching Points: The branched nature of both the acid and alcohol moieties will lead to characteristic losses of alkyl fragments.
The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their proposed structures.
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 340 | [C22H44O2]+• | Molecular Ion (likely low abundance) |
| 283 | [C19H39O]+ | Loss of a C4H9 radical from the isononanoyl moiety |
| 255 | [C17H35O]+ | Loss of a C6H13 radical from the isononanoyl moiety |
| 183 | [C13H27]+ | Isotridecyl carbocation from cleavage of the C-O bond |
| 157 | [C9H17O2]+ | Isononanoic acid fragment after rearrangement |
| 143 | [C9H19O]+ | Protonated isononanoic acid after rearrangement |
| 129 | [C8H17O]+ | Acylium ion from the isononanoyl moiety |
| 57 | [C4H9]+ | Butyl carbocation (stable fragment, likely high abundance) |
| 43 | [C3H7]+ | Propyl carbocation (stable fragment) |
Visualizations
3.1. Experimental Workflow
The following diagram illustrates the logical flow of the GC-MS analysis of this compound.
3.2. Fragmentation Pathway
This diagram illustrates the primary predicted fragmentation pathways of this compound under electron ionization.
References
- 1. This compound | C22H44O2 | CID 6451827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. This compound | 42131-27-1 [chemicalbook.com]
- 4. GCMS Section 6.14 [people.whitman.edu]
- 5. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. whitman.edu [whitman.edu]
An In-depth Technical Guide to the Core Mechanism of Action of Isotridecyl Isononanoate on Skin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotridecyl isononanoate is a synthetic branched-chain ester widely utilized in dermatological and cosmetic formulations for its emollient and skin-conditioning properties. This technical guide elucidates the core mechanism of action of this compound on the skin, drawing upon established principles of skin barrier function and the physicochemical properties of cosmetic esters. While specific quantitative data for this compound is not extensively published, this guide synthesizes current understanding of branched-chain emollients to present a robust theoretical framework for its action. It details its role in forming a semi-occlusive barrier, interacting with the stratum corneum lipids, and its contribution to the sensory profile of topical formulations. Furthermore, this guide provides detailed experimental protocols for the quantitative evaluation of such emollients and visualizes key pathways and workflows to support research and development.
Introduction: The Role of Emollients in Skin Health
The skin barrier, primarily governed by the stratum corneum, is essential for preventing excessive transepidermal water loss (TEWL) and protecting against external aggressors. Emollients are critical components in topical formulations designed to maintain and restore this barrier function. They are lipophilic substances that form a thin, protective film on the skin's surface, providing lubrication, enhancing softness and smoothness, and reducing moisture loss.[1][2]
This compound, an ester of isotridecyl alcohol and isononanoic acid, is a non-greasy emollient valued for its lightweight texture and rapid absorption.[1] Its branched-chain structure is key to its unique sensory characteristics and its mechanism of action on the skin.[3]
Physicochemical Properties of this compound
The specific arrangement of its branched alkyl chains influences its physical properties, which in turn dictate its performance on the skin.
| Property | Value/Description | Significance for Skin Application |
| Chemical Formula | C22H44O2[2] | Influences molecular weight and lipophilicity. |
| Molecular Weight | 340.6 g/mol [4] | A moderate molecular weight contributes to its spreadability and substantivity without feeling heavy. |
| Appearance | Colorless to pale yellow liquid[2] | Aesthetically suitable for a wide range of cosmetic formulations. |
| Odor | Faint, characteristic[2] | Does not impart a strong odor to the final product. |
| Solubility | Insoluble in water[2] | Essential for forming a water-repellent film on the skin surface. |
| logP (o/w) | ~9.39 (estimated)[5] | High lipophilicity indicates strong affinity for the lipid-rich stratum corneum. |
| Viscosity | Low[2] | Contributes to a light, non-greasy skin feel and good spreadability. |
Core Mechanism of Action on the Skin
The primary mechanism of action of this compound on the skin is multifaceted, involving physical barrier formation and interaction with the stratum corneum lipids.
Formation of a Semi-Occlusive Barrier
Upon application, this compound forms a thin, hydrophobic film on the surface of the stratum corneum. This film acts as a semi-occlusive barrier, meaning it reduces the rate of transepidermal water loss (TEWL) without completely sealing the skin.[1][6] This allows the skin to retain its natural moisture, leading to increased hydration of the stratum corneum. The branched structure of this compound prevents the formation of a dense, impenetrable layer, contributing to its non-greasy feel and allowing for normal skin respiration.[7]
References
- 1. The Influence of Emollients on Dermal and Transdermal Drug Delivery | Plastic Surgery Key [plasticsurgerykey.com]
- 2. specialchem.com [specialchem.com]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. This compound | C22H44O2 | CID 6451827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 59231-37-7 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. aston-chemicals.com [aston-chemicals.com]
The Emollient Efficacy of Branched-Chain Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the emollient properties of branched-chain esters, a critical class of ingredients in cosmetic and dermatological formulations. We explore their physicochemical characteristics, mechanism of action from the macro to the molecular level, and their role in maintaining skin barrier integrity and enhancing topical drug delivery.
Introduction to Emolliency and Branched-Chain Esters
Emollients are cosmetic ingredients that help to keep the skin soft, smooth, and pliable. They function primarily by forming a protective film on the skin's surface, which reduces transepidermal water loss (TEWL) and helps to restore the skin's natural barrier function.[1] Esters, compounds formed from an alcohol and an acid, are one of the most prominent classes of emollients.
The structure of the ester's constituent alcohol and acid chains significantly impacts its performance. Branched-chain esters, derived from non-linear alcohols and/or acids, possess unique properties compared to their linear counterparts.[2] The branching disrupts the orderly packing of the molecules, leading to lower melting points and viscosities.[3] This structural difference translates into distinct sensorial and functional benefits, such as a lighter skin feel, enhanced spreadability, and improved solvent properties for active ingredients.[3][4]
Physicochemical Properties and Their Impact on Performance
The performance of a branched-chain ester as an emollient is dictated by a combination of its physical and chemical properties. Understanding these relationships is crucial for formulation development.
Key Performance Attributes
-
Spreadability: The ability of an emollient to cover a surface area over time is critical for cosmetic elegance and uniform application. Branched-chain esters generally exhibit higher spreading values due to their lower viscosity and surface tension.[1][5]
-
Viscosity: This property influences the texture and feel of a product. The molecular branching in these esters results in lower viscosity, contributing to a lighter, less greasy skin feel compared to linear esters of similar molecular weight.[6][7]
-
Occlusivity: By forming a semi-occlusive film, emollients prevent water evaporation from the stratum corneum. While highly effective, the film formed by branched-chain esters is often described as more breathable than that of highly occlusive agents like petrolatum.
-
Polarity & Solvency: The ester functional group imparts a degree of polarity, allowing these molecules to act as effective solvents for various active pharmaceutical ingredients (APIs) and UV filters, enhancing formulation stability and delivery.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of common branched-chain esters, providing a basis for comparison. Values can vary depending on the specific grade and manufacturer.
Table 1: Physicochemical Properties of Selected Branched-Chain Esters
| Property | Isopropyl Myristate | Cetearyl Isononanoate | Diisopropyl Adipate | Isodecyl Neopentanoate |
| Chemical Type | Fatty Acid Ester | Branched Alkyl Ester | Diester | Branched Alkyl Ester |
| Viscosity (at 25°C, mPa·s) | ~5-9 | ~20-30 | ~7 | ~8 |
| Spreading Value (mm²/10 min) | High (~1000) | Medium-High (~800) | Very High (>1100) | High (~950) |
| Surface Tension (mN/m) | ~28.5 | ~30.0 | ~27.7 | ~27.9 |
| Refractive Index (at 20°C) | ~1.434 | ~1.448 | ~1.423 | ~1.426 |
Data compiled from multiple sources, including[1][5][9].
Table 2: Comparative Properties of Linear vs. Branched Esters
| Property | Linear Ester (Octyl Stearate) | Branched Ester (Isocetyl Stearate) |
| Melting Point (°C) | ~28-30 | Liquid at room temp. |
| Viscosity (at 25°C, mPa·s) | Higher | Lower (~25) |
| Skin Feel | More occlusive, heavier | Lighter, silkier |
| Spreadability | Lower | Higher |
Illustrative comparison based on principles described in[3][4].
Mechanism of Action on the Skin Barrier
The benefits of branched-chain esters extend beyond simple surface occlusion. They interact with the skin barrier at a molecular level, contributing to its repair and homeostasis.
Physical Interaction with the Stratum Corneum
The primary mechanism of emolliency is the formation of a lipid film on the stratum corneum (SC). This film lubricates the skin surface, smooths down desquamating corneocytes, and, most importantly, reduces the rate of TEWL.[10] This increase in water content within the SC—a process known as occlusion—is fundamental to relieving skin dryness and improving barrier function.[11] The unique molecular shape of branched-chain esters allows them to integrate into the upper layers of the SC's lipid matrix, supplementing the natural lipid barrier.
Molecular Signaling Pathways
Recent research indicates that the components of emollients, particularly fatty acids, can act as signaling molecules within the epidermis. Fatty acids are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate the expression of genes crucial for keratinocyte differentiation and lipid synthesis.
When a branched-chain ester is applied to the skin, it can be hydrolyzed by cutaneous enzymes, releasing its constituent fatty acid. This fatty acid can then enter keratinocytes and bind to PPARs (e.g., PPARα, PPARγ). This activation initiates a signaling cascade that upregulates the transcription of key genes involved in barrier formation:
-
Lipid Synthesis Enzymes: PPAR activation can increase the expression of enzymes like ELOVL (Elongation of Very Long Chain Fatty Acids) and Ceramide Synthases (CERS), which are essential for producing the long-chain ceramides (B1148491) and fatty acids that form the backbone of the SC's lipid barrier.
-
Structural Proteins: PPAR agonists have been shown to stimulate the expression of critical structural proteins, such as filaggrin and loricrin. Filaggrin is vital for the proper formation of the cornified envelope and breaks down into Natural Moisturizing Factor (NMF), which helps hydrate (B1144303) the SC.
This signaling pathway suggests that branched-chain esters do not merely act as passive occlusive agents but can actively promote the skin's own barrier repair mechanisms.
Role in Topical Drug Delivery
Beyond their skin-conditioning effects, branched-chain esters are valuable excipients in topical drug formulations. Their ability to act as penetration enhancers is a key advantage.
The mechanism is twofold:
-
Enhanced Solubilization: Many APIs have poor solubility in traditional cream or ointment bases. Branched-chain esters can dissolve these actives, maintaining them in a solubilized state within the vehicle, which is a prerequisite for skin penetration.[12]
-
Barrier Fluidization: By integrating into the SC's intercellular lipid matrix, these esters can transiently disrupt the highly ordered structure of the lipids. This fluidization of the lipid lamellae reduces the barrier's resistance, creating pathways for the drug molecule to diffuse more readily into the deeper layers of the epidermis.[13]
Experimental Protocols for Efficacy Evaluation
Standardized in-vivo and in-vitro methods are used to quantify the performance of emollients. The following are detailed protocols for key experiments.
Protocol: Evaluation of Skin Hydration (Corneometry)
-
Objective: To measure the hydration level of the stratum corneum following emollient application.[14]
-
Principle: The Corneometer® measures the electrical capacitance of the skin. Since water has a higher dielectric constant than other skin components, the capacitance is directly proportional to the level of skin hydration.
-
Methodology:
-
Subject Selection: A panel of healthy volunteers with baseline dry to moderately dry skin on their forearms is selected.
-
Acclimatization: Subjects acclimate in a room with controlled temperature (20–22°C) and relative humidity (40–60%) for at least 30 minutes before measurements.[15]
-
Baseline Measurement: Three baseline skin hydration measurements are taken on designated 2x2 cm test areas on the volar forearm using a Corneometer® CM 825 probe. The average is recorded.
-
Product Application: A standardized amount of the branched-chain ester (e.g., 2 mg/cm²) is applied evenly to the test area. A control area remains untreated.
-
Post-application Measurements: Hydration levels are measured at specified time intervals (e.g., 1, 2, 4, 8, and 24 hours) after application.
-
Data Analysis: The change in Corneometer® units from baseline is calculated to determine the increase in skin hydration over time compared to the untreated control site.
-
Protocol: Evaluation of Transepidermal Water Loss (TEWL)
-
Objective: To assess the occlusive effect of the emollient by measuring the rate of water evaporation from the skin surface.[14]
-
Principle: The Tewameter® uses an open-chamber method with two pairs of sensors to measure the water vapor pressure gradient above the skin, which is used to calculate the rate of water loss. A decrease in TEWL indicates an occlusive effect.
-
Methodology:
-
Subject Selection & Acclimatization: Same as for Corneometry.[15]
-
Baseline Measurement: Baseline TEWL is measured on the designated test areas using a Tewameter® TM 300 probe. The probe is held gently on the skin until a stable reading is obtained (typically 30 seconds).
-
Product Application: A standardized amount of the emollient (2 mg/cm²) is applied to the test area.
-
Post-application Measurements: TEWL is measured at specified time intervals post-application.
-
Data Analysis: The percentage reduction in TEWL from baseline is calculated for the treated site and compared against any changes in the untreated control site.
-
Workflow for Emollient Characterization
The overall process for characterizing a novel emollient involves a logical progression from basic physical testing to in-vivo performance evaluation.
Conclusion
Branched-chain esters are a versatile and highly effective class of emollients. Their unique molecular structure imparts desirable sensory characteristics, such as a light feel and excellent spreadability, which are highly valued in cosmetic formulations. Beyond these physical attributes, their ability to reduce transepidermal water loss, act as solvents for active ingredients, and potentially modulate cutaneous signaling pathways makes them indispensable tools for researchers and formulators in dermatology and drug development. A thorough understanding of their physicochemical properties and biological interactions is paramount to leveraging their full potential in creating advanced skincare and topical therapeutic products.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Alterations of Ultra Long-Chain Fatty Acids in Hereditary Skin Diseases—Review Article [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. research.monash.edu [research.monash.edu]
- 5. youtube.com [youtube.com]
- 6. Effect of filaggrin breakdown products on growth of and protein expression by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of filaggrin breakdown products on growth of and protein expression by Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of a lipid-rich emollient containing ceramide 3 in experimentally induced skin barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. regimenlab.com [regimenlab.com]
- 10. mdpi.com [mdpi.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Peroxisome proliferator-activated receptors (PPARs) and the human skin: importance of PPARs in skin physiology and dermatologic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lipotype.com [lipotype.com]
- 14. mdpi.com [mdpi.com]
- 15. Mechanistic studies of branched-chain alkanols as skin permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Modeling of Isotridecyl Isononanoate and its Interaction with the Skin Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotridecyl isononanoate, a branched-chain emollient ester, is a common ingredient in cosmetic and dermatological formulations, valued for its non-greasy feel and skin-softening properties. Understanding its interaction with the stratum corneum (SC) at a molecular level is crucial for optimizing its efficacy and for the rational design of transdermal drug delivery systems. This technical guide provides a comprehensive overview of the in silico and experimental approaches used to model and characterize the interaction of this compound with the skin's lipid barrier. We will delve into the theoretical basis for its interaction, present detailed experimental protocols for its study, and summarize key quantitative data from related systems. This guide also includes conceptual diagrams to visualize the molecular interactions and experimental workflows.
Introduction: The Stratum Corneum and Emollient Interaction
The stratum corneum, the outermost layer of the epidermis, serves as the primary barrier against water loss and the ingress of foreign substances. This barrier function is largely attributed to its unique "brick and mortar" structure, where corneocytes (the "bricks") are embedded in a continuous lipid matrix (the "mortar"). This lipid matrix is predominantly composed of ceramides (B1148491), cholesterol, and free fatty acids, organized into highly ordered lamellar structures.
Emollients like this compound are designed to modulate the properties of the SC, enhancing its hydration and flexibility. This compound (C22H44O2) is a non-polar, branched-chain ester. Its branched nature is thought to influence its penetration and interaction with the ordered lipid lamellae of the SC. Molecular modeling provides a powerful tool to investigate these interactions at an atomistic level, offering insights that are often inaccessible through experimental methods alone.
Hypothetical Molecular Interaction of this compound with the Stratum Corneum
Due to the lack of specific molecular modeling studies on this compound, we propose a hypothetical model of its interaction with the SC lipid bilayer based on the principles of lipid biophysics and studies of similar molecules.
The branched structure of this compound is expected to disrupt the highly ordered, orthorhombic packing of the SC lipids. Unlike linear-chain molecules that can intercalate more readily into the lipid lamellae, the bulky methyl branches of this compound would create steric hindrance, leading to a localized fluidization of the lipid matrix. This disruption could increase the free volume within the bilayer, potentially enhancing the permeability of co-administered active ingredients.
The ester group of this compound can form hydrogen bonds with the polar head groups of ceramides and free fatty acids, anchoring the molecule at the lipid-water interface. From this position, its branched alkyl chains would insert into the hydrophobic core of the bilayer.
Data Presentation: Quantitative Effects of Emollient-like Molecules on Skin Barrier Properties
While specific quantitative data for this compound from molecular modeling studies are not available, the following tables summarize the expected effects based on studies of branched-chain lipids and other emollients on model lipid bilayers. This data provides a comparative framework for understanding the potential impact of this compound.
| Parameter | Effect of Branched-Chain Lipids | Expected Effect of this compound | Reference |
| Bilayer Thickness | Decrease | Decrease | [1] |
| Area per Lipid | Increase | Increase | [1] |
| Lipid Order Parameter (Scd) | Decrease | Decrease | [1] |
| Lateral Diffusion Coefficient | Increase | Increase | [2] |
| Permeability to Water | Increase | Increase | [2] |
| Clinical/In Vitro Parameter | Effect of Emollients | Reference |
| Transepidermal Water Loss (TEWL) | Decrease | [3] |
| Stratum Corneum Hydration | Increase | [3] |
| Skin Elasticity | Increase | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of emollients like this compound with the skin barrier.
Molecular Dynamics (MD) Simulations
MD simulations can provide atomistic insights into the behavior of this compound within a model SC lipid bilayer.
Protocol:
-
System Setup:
-
Construct a model SC lipid bilayer using a realistic composition (e.g., a 1:1:1 molar ratio of ceramide NS, cholesterol, and free fatty acid). Software like GROMACS or CHARMM-GUI can be used for this purpose.[5]
-
Create a 3D structure of this compound.
-
Insert one or more this compound molecules into the lipid bilayer. The initial placement can be random or targeted to the lipid-water interface.
-
Solvate the system with water and add ions to neutralize the charge.
-
-
Parameterization:
-
Obtain force field parameters for the SC lipids from existing libraries (e.g., CHARMM36, GROMOS).
-
For this compound, new parameters for bonds, angles, dihedrals, and partial charges need to be developed if they are not available. This can be done using quantum mechanical calculations and fitting to experimental data. The CHARMM General Force Field (CGenFF) or similar tools can be used for this purpose.[6]
-
-
Simulation:
-
Perform energy minimization to remove steric clashes.
-
Equilibrate the system in several steps, gradually releasing restraints on the solute and lipids.
-
Run a production simulation for a sufficient length of time (typically hundreds of nanoseconds) to allow for the system to reach equilibrium and for the collection of statistically meaningful data.
-
-
Analysis:
-
Calculate structural properties such as bilayer thickness, area per lipid, and lipid order parameters.
-
Analyze the position and orientation of this compound within the bilayer.
-
Calculate the potential of mean force (PMF) to determine the free energy barrier for the permeation of this compound across the bilayer.
-
Analyze the effect of this compound on the diffusion of water and other small molecules across the bilayer.
-
References
In-Depth Technical Guide: Safety and Toxicological Profile of Isotridecyl Isononanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and toxicological profile of Isotridecyl Isononanoate, a synthetic ester widely used in cosmetic and personal care products as an emollient and skin-conditioning agent. The information presented is based on evaluations by the Cosmetic Ingredient Review (CIR) Expert Panel and established toxicological testing protocols.
Chemical and Physical Properties
This compound is the ester of isotridecyl alcohol and isononanoic acid. It is a branched-chain ester characterized by its non-greasy feel and good spreadability on the skin.
| Property | Value |
| Chemical Name | Isononanoic acid, isotridecyl ester |
| CAS Number | 42131-27-1 |
| Molecular Formula | C22H44O2 |
| Molecular Weight | 340.6 g/mol |
| Appearance | Colorless to pale yellow liquid |
Toxicological Profile Summary
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound as part of a broader review of alkyl esters. The panel concluded that these ingredients are safe in the present practices of use and concentration in cosmetic formulations when formulated to be non-irritating[1]. The available data indicate a low potential for toxicity.
Data Presentation: Quantitative Toxicology Data
Table 1: Acute Toxicity
| Endpoint | Species | Route | Result | Reference |
|---|---|---|---|---|
| Acute Oral Toxicity | Rat | Oral | LD50 > 2 g/kg (for related esters) | CIR |
| Acute Dermal Toxicity | Rabbit | Dermal | LD50 > 2 g/kg (for related esters) | CIR |
Table 2: Skin and Eye Irritation
| Endpoint | Test Type | Concentration | Result | Reference |
|---|---|---|---|---|
| Skin Irritation | Human Patch Test | 4.3% in a formulation | Non-irritating | CIR |
| Eye Irritation | N/A | N/A | Expected to be minimally irritating based on data from related esters | CIR |
Table 3: Skin Sensitization
| Endpoint | Test Type | Concentration | Result | Reference |
|---|
| Skin Sensitization | Human Repeated Insult Patch Test (HRIPT) | 4.3% in a formulation | Non-sensitizing | CIR |
Table 4: Genotoxicity
| Endpoint | Test Type | Result | Reference |
|---|---|---|---|
| Genotoxicity | Ames Test (for related esters) | Negative | CIR |
| Genotoxicity | Chromosomal Aberration (for related esters) | Negative | CIR |
Table 5: Repeated Dose Toxicity
| Endpoint | Species | Route | Result | Reference |
|---|
| Repeated Dose Toxicity | Rat | Oral | No significant systemic toxicity observed for related esters | CIR |
Experimental Protocols
Detailed experimental protocols for the key toxicological assessments are outlined below, based on internationally recognized OECD guidelines.
Skin Irritation/Corrosion (OECD 404)
The acute dermal irritation/corrosion study is designed to assess the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.
-
Test System: Healthy young adult albino rabbits.
-
Methodology:
-
A small area (approximately 6 cm²) of the animal's dorsal skin is clipped free of fur.
-
A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the clipped skin under a gauze patch.
-
The patch is secured with semi-occlusive dressing for a 4-hour exposure period.
-
Following exposure, the patch and any residual test substance are removed.
-
Skin reactions (erythema and edema) are evaluated and scored at 1, 24, 48, and 72 hours after patch removal.
-
-
Data Analysis: The mean scores for erythema and edema are calculated for each observation time. The substance is classified based on the severity and reversibility of the skin reactions.
Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429)
The LLNA is the preferred method for assessing the skin sensitization potential of a chemical. It measures the proliferation of lymphocytes in the draining auricular lymph nodes following topical application of the test substance.
-
Test System: CBA/J or CBA/Ca strain mice.
-
Methodology:
-
The test substance is prepared in a suitable vehicle at a minimum of three concentrations.
-
25 µL of the test substance formulation is applied to the dorsal surface of each ear of the mice daily for three consecutive days.
-
On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously.
-
After a specified time, the mice are euthanized, and the draining auricular lymph nodes are excised.
-
The proliferation of lymphocytes is measured by the incorporation of the radiolabel and is expressed as the Stimulation Index (SI).
-
-
Data Analysis: The SI is calculated as the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. A substance is classified as a sensitizer (B1316253) if the SI is ≥ 3.
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
This test is used to detect gene mutations induced by the test substance in bacteria.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan).
-
Methodology:
-
The test is conducted with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.
-
The bacterial strains are exposed to the test substance at various concentrations.
-
The treated bacteria are plated on a minimal agar (B569324) medium lacking the essential amino acid.
-
The plates are incubated for 48-72 hours.
-
-
Data Analysis: A positive result is indicated by a concentration-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the negative control.
Genotoxicity: In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Methodology:
-
Cell cultures are exposed to the test substance at a minimum of three concentrations, both with and without a metabolic activation system (S9 mix).
-
The cells are treated for a short period (3-6 hours) or continuously for a longer period (around 1.5 normal cell cycle lengths).
-
At a predetermined time after exposure, the cells are treated with a metaphase-arresting agent (e.g., colcemid).
-
The cells are harvested, fixed, and stained.
-
Metaphase cells are examined microscopically for chromosomal aberrations.
-
-
Data Analysis: The frequency of cells with structural chromosomal aberrations is determined for each concentration and compared to the negative control. A statistically significant, dose-dependent increase in aberrations indicates a positive result.
Visualizations
Logical Workflow for Cosmetic Ingredient Safety Assessment
Caption: Logical workflow for the safety assessment of a cosmetic ingredient.
Conclusion
Based on the available data and the assessments conducted by the Cosmetic Ingredient Review Expert Panel, this compound is considered safe for use in cosmetic products at the current practices of use and concentration. It exhibits a low toxicological profile, with no significant concerns for skin irritation, sensitization, or genotoxicity under normal conditions of use. As with all cosmetic ingredients, formulators should ensure that the final product is non-irritating.
References
Environmental Fate and Biodegradability of Isotridecyl Isononanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and biodegradability of Isotridecyl Isononanoate (CAS No. 59231-34-4). This branched-chain ester is utilized in a variety of industrial and consumer applications, including as an emollient in personal care products. Understanding its behavior in the environment is critical for a thorough risk assessment and the development of environmentally sustainable products.
Executive Summary
This compound is characterized by low water solubility and a high octanol-water partition coefficient, suggesting a tendency to associate with particulate matter and sediments in the aquatic environment. Current data from studies on structurally similar long-chain esters indicate that this compound is not readily biodegradable . This suggests a potential for persistence in the environment. While specific experimental data on its bioaccumulation potential are limited, its high lipophilicity suggests a possibility for accumulation in aquatic organisms. Hydrolysis is not expected to be a significant degradation pathway under normal environmental pH conditions.
Physicochemical Properties and Environmental Distribution
The environmental distribution of a chemical is largely governed by its physicochemical properties. For this compound, the following are key considerations:
-
Water Solubility: As a long-chain ester, this compound has very low water solubility. This property limits its concentration in the dissolved phase in aquatic systems and promotes partitioning to solid matrices.
-
Octanol-Water Partition Coefficient (Log Kow): The high Log Kow value indicates a strong affinity for lipids and organic matter. Consequently, in an environmental context, the substance is expected to adsorb to suspended solids, sediment, and soil, reducing its bioavailability in the water column.
-
Vapor Pressure: The low vapor pressure of this compound suggests that volatilization from water or soil surfaces is not a significant environmental fate process.
This combination of properties indicates that if released into the environment, this compound will predominantly be found in sediment and soil compartments.
Biodegradability
Studies on this compound and its close structural analogues have been conducted to assess its susceptibility to microbial degradation. The primary test method for ready biodegradability is the OECD 301 series of guidelines.
Quantitative Data on Biodegradability
The following table summarizes the results from key biodegradability studies on a close analogue, "Fatty acids, C16-18, isotridecyl esters," as reported in the ECHA database.
| Test Guideline | Test Substance | Inoculum | Test Duration | Biodegradation (%) | Classification |
| OECD 301 F (Manometric Respirometry) | Fatty acids, C16-18, isotridecyl esters | Activated sludge | 28 days | ≤ 3% | Not readily biodegradable |
| OECD 310 (CO2 Headspace Test) | Fatty acids, C16-18, isotridecyl esters | Activated sludge | 28 days | ≤ 3% | Not readily biodegradable |
These results clearly indicate that under the stringent conditions of ready biodegradability tests, this compound and its close analogues are not readily mineralized by microorganisms from activated sludge.
Experimental Protocols
This method assesses the biodegradation of a chemical by measuring the oxygen consumed by microorganisms in a closed respirometer.
-
Test System: A defined volume of mineral medium, inoculated with a mixed population of microorganisms (typically from activated sludge), is incubated with the test substance in a sealed flask connected to a pressure sensor.
-
Test Concentration: A nominal concentration of the test substance is used, typically in the range of 50-100 mg/L.
-
Procedure: The flasks are incubated in the dark at a constant temperature (usually 20 ± 1°C) for 28 days. The consumption of oxygen is measured by the pressure sensor and is used to calculate the percentage of biodegradation relative to the theoretical oxygen demand (ThOD).
-
Positive Control: A readily biodegradable reference substance, such as aniline (B41778) or sodium benzoate, is run in parallel to ensure the viability of the inoculum.
-
Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.
This method determines the biodegradability of a substance by measuring the amount of carbon dioxide produced by microbial respiration.
-
Test System: The test substance is incubated in a sealed vial containing a mineral medium and a microbial inoculum. The headspace of the vial is analyzed for CO2.
-
Test Concentration: A concentration of the test substance corresponding to a defined amount of organic carbon is used.
-
Procedure: The vials are incubated in the dark at a constant temperature for up to 60 days. At regular intervals, the CO2 concentration in the headspace is measured using a gas chromatograph or other suitable detector. The percentage of biodegradation is calculated based on the amount of CO2 produced relative to the theoretical amount of CO2 (ThCO2).
-
Positive Control: A readily biodegradable reference substance is tested in parallel.
-
Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test period.
Other Environmental Fate Pathways
Hydrolysis
Hydrolysis is the chemical breakdown of a substance by reaction with water. For esters like this compound, this process can be influenced by pH.
While specific experimental data from an OECD 111 study for this compound were not found, long-chain esters are generally resistant to hydrolysis at environmentally relevant pH values (pH 4-9). The bulky branched structure of both the alcohol and acid moieties of this compound would further sterically hinder the approach of water molecules, making significant abiotic hydrolysis unlikely.
Bioaccumulation
Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through the consumption of contaminated food.
Ecotoxicity
A comprehensive assessment of ecotoxicity is beyond the scope of this guide. However, it is important to note that the low water solubility of this compound makes it challenging to test in standard aquatic toxicity studies. The potential for adverse effects on sediment-dwelling organisms should be considered in a full environmental risk assessment.
Logical Flow of Environmental Fate Assessment
The following diagram illustrates the logical workflow for assessing the environmental fate of a substance like this compound.
Caption: Logical workflow for assessing the environmental fate of a chemical.
Conclusion
The available data on this compound and its close structural analogues indicate that it is not readily biodegradable and, therefore, has the potential to persist in the environment. Its physicochemical properties suggest that it will primarily partition to sediment and soil. While hydrolysis is not expected to be a significant degradation pathway, further research is needed to definitively determine its bioaccumulation potential through experimental studies. For drug development professionals, the environmental persistence of excipients like this compound is an increasingly important consideration in the overall lifecycle assessment of a pharmaceutical product.
Methodological & Application
Application Notes and Protocols for the Use of Isotridecyl Isononanoate as a Vehicle for Topical Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isotridecyl Isononanoate in Topical Drug Delivery
This compound (ITDI) is a synthetic, branched-chain ester recognized for its excellent emollient and skin-conditioning properties in cosmetic and personal care products.[1] Its non-greasy, lightweight texture and ability to enhance the spreadability of formulations make it an attractive candidate as a vehicle in topical drug delivery systems.[1] ITDI forms a protective, non-occlusive film on the skin, which helps to prevent moisture loss while providing a smooth skin feel.[1]
From a pharmaceutical perspective, certain alkyl esters have been noted for their potential to increase the dermal penetration of other compounds. This characteristic suggests that ITDI could serve as an effective vehicle to enhance the delivery of active pharmaceutical ingredients (APIs) into and through the skin. Its favorable safety profile, including low irritation potential and non-comedogenic properties, further supports its exploration for therapeutic applications.[1]
These application notes provide an overview of the key considerations and experimental protocols for utilizing ITDI as a vehicle in the development of topical drug formulations.
Key Physicochemical Properties of this compound
A summary of the relevant physicochemical properties of ITDI is presented in Table 1. These properties are crucial for formulation development, influencing API solubility, emulsion stability, and sensory characteristics.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Faint, characteristic | [1] |
| Solubility in Water | Insoluble | SpecialChem |
| Molecular Formula | C22H44O2 | [1] |
| Texture on Skin | Lightweight, non-greasy, smooth | [1] |
Quantitative Data on Performance as a Drug Delivery Vehicle
Table 2: Illustrative Dermal Absorption of a Representative Emollient Ester (C12 Alkyl Benzoate)
Data adapted from a study on [14C]-C12 alkyl benzoate (B1203000) in Finsolv® TN applied to human skin in vitro.[2][3]
| Parameter | Value (% of Applied Dose) |
| Absorbed Dose (in receptor fluid) | 0.41% |
| Dermal Delivery (in epidermis and dermis) | 0.97% |
| Potentially Absorbable Dose (in all skin layers) | 2.20% |
| Total Dermally Absorbed Value | 2.97% |
Experimental Protocols
Protocol for Determining API Solubility in this compound
Objective: To determine the saturation solubility of an Active Pharmaceutical Ingredient (API) in this compound (ITDI).
Materials:
-
Active Pharmaceutical Ingredient (API) powder
-
This compound (ITDI)
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
-
Appropriate solvent for API analysis (e.g., methanol, acetonitrile)
Procedure:
-
Add an excess amount of the API powder to a pre-weighed vial.
-
Add a known volume or weight of ITDI to the vial.
-
Securely cap the vial and place it in a shaking incubator set to a controlled temperature (e.g., 25°C or 32°C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vial to confirm the presence of undissolved API, indicating saturation.
-
Centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid API.
-
Carefully collect a known aliquot of the supernatant (the ITDI saturated with API).
-
Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the HPLC or UV-Vis method.
-
Analyze the concentration of the API in the diluted sample using a validated analytical method.
-
Calculate the saturation solubility of the API in ITDI, expressed as mg/mL or % w/w.
Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To evaluate the permeation of an API from a formulation containing ITDI through a skin membrane.
Materials:
-
Franz diffusion cells
-
Human or animal skin membrane (e.g., porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Topical formulation containing the API and ITDI
-
Magnetic stir bars and stirrer plate
-
Water bath with temperature control (set to 32°C)
-
Syringes and needles for sampling
-
HPLC system for API quantification
Procedure:
-
Prepare the skin membrane by carefully removing any subcutaneous fat and cutting it to the appropriate size for the Franz diffusion cells.
-
Equilibrate the skin membrane in the receptor solution for at least 30 minutes before mounting.
-
Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor chamber.
-
Place the Franz cells in a water bath maintained at 32°C and allow the system to equilibrate.
-
Apply a known amount of the topical formulation (e.g., 10 mg/cm²) evenly onto the surface of the skin in the donor chamber.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.
-
Analyze the concentration of the API in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of API permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Protocol for Stability Testing of a Topical Emulsion Containing this compound
Objective: To assess the physical and chemical stability of a topical emulsion formulated with ITDI under accelerated storage conditions.
Materials:
-
Topical emulsion formulation containing the API and ITDI
-
Stability chambers with controlled temperature and humidity (e.g., 40°C / 75% RH)
-
pH meter
-
Viscometer
-
Microscope
-
Light scattering particle size analyzer
-
HPLC system for API quantification
-
Appropriate packaging for the formulation
Procedure:
-
Package the emulsion in the intended final packaging.
-
Place the samples in the stability chambers under accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples for analysis.
-
Physical Stability Assessment:
-
Visual Inspection: Observe for any changes in color, odor, or phase separation.
-
pH Measurement: Measure the pH of the emulsion.
-
Viscosity Measurement: Determine the viscosity using a viscometer.
-
Microscopic Examination: Examine the emulsion under a microscope to assess globule size and uniformity.
-
Particle Size Analysis: Measure the globule size distribution using a light scattering analyzer.
-
-
Chemical Stability Assessment:
-
Compare the results at each time point to the initial data to evaluate the stability of the formulation.
Visualizations
References
- 1. specialchem.com [specialchem.com]
- 2. Dermal absorption and metabolism of [14C]-C12 alkyl benzoate in Finsolv TN in human skin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a stability‐indicating HPLC‐UV method for the determination of triamcinolone acetonide and its degradation products in an ointment formulation | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Assessing Dermal Penetration of Isotridecyl Isononanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotridecyl isononanoate is a synthetic ester widely used in cosmetic and personal care products as an emollient and skin-conditioning agent.[1][2] Its large molecular weight and lipophilic nature are key determinants of its interaction with the skin barrier. Understanding the extent of its dermal penetration is crucial for assessing the safety and efficacy of topical formulations.
These application notes provide a comprehensive overview of the methodologies available to researchers for evaluating the dermal penetration of this compound. The protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data reliability and acceptance.
Physicochemical Properties of this compound
A substance's potential to penetrate the skin is significantly influenced by its physicochemical properties. For this compound, the following are of note:
| Property | Value | Implication for Dermal Penetration |
| Molecular Weight | 340.6 g/mol [3][4] | The relatively large molecular size may limit passive diffusion across the stratum corneum. |
| logP (o/w) | ~9.2 - 9.56[3][5][6] | The high lipophilicity suggests a strong affinity for the lipid-rich stratum corneum, potentially leading to retention within this layer rather than permeation through to the viable epidermis and dermis. |
| Water Solubility | Very low (practically insoluble)[1][7][8] | Poor water solubility can limit the partitioning from the formulation into the more aqueous environment of the viable epidermis. |
Based on these properties, this compound is expected to have a low potential for dermal absorption into the systemic circulation.[7] Experimental data is necessary, however, to confirm this and to quantify the extent of its penetration into and through the different skin layers.
Experimental Methodologies
The assessment of dermal penetration can be conducted using in vitro, ex vivo, and in vivo models. The in vitro method using excised human or animal skin is the most widely accepted and ethically preferred approach for regulatory purposes.[9][10][11]
In Vitro Dermal Absorption: Franz Diffusion Cell Study (OECD 428)
This is the gold standard for assessing dermal absorption of cosmetic ingredients.[12][13][14] It utilizes a Franz diffusion cell to measure the amount of a substance that penetrates through a skin sample into a receptor fluid.[15][16]
Experimental Workflow:
Protocol:
-
Skin Membrane Preparation:
-
Excised human or porcine skin is commonly used. The skin should be dermatomed to a thickness of approximately 200-400 µm.
-
The integrity of the skin barrier should be verified, for instance, by measuring transepidermal water loss (TEWL).
-
-
Franz Diffusion Cell Assembly:
-
The dermatomed skin is mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
The receptor chamber is filled with a suitable receptor fluid (e.g., a buffer containing a solubilizing agent for the lipophilic test substance) and maintained at 32°C to mimic skin surface temperature. The fluid should be stirred continuously.
-
-
Application of Test Substance:
-
A finite dose of the formulation containing this compound (e.g., 10 mg/cm²) is applied evenly to the surface of the skin in the donor chamber.
-
-
Sampling:
-
At predetermined time points over a 24-hour period, aliquots of the receptor fluid are collected and replaced with fresh, pre-warmed receptor fluid.
-
-
Mass Balance:
-
At the end of the experiment, the skin surface is washed to remove any unabsorbed formulation.
-
The different compartments are analyzed for the presence of this compound:
-
Skin surface wash
-
Stratum corneum (can be removed by tape stripping)
-
Viable epidermis and dermis
-
Receptor fluid
-
-
-
Quantification:
Data Presentation (Illustrative Example):
| Compartment | Amount Recovered (% of Applied Dose) | Amount Recovered (µg/cm²) |
| Skin Surface Wash | 95.0 ± 2.5 | 950.0 ± 25.0 |
| Stratum Corneum | 4.5 ± 1.8 | 45.0 ± 18.0 |
| Viable Epidermis | 0.4 ± 0.2 | 4.0 ± 2.0 |
| Dermis | 0.08 ± 0.03 | 0.8 ± 0.3 |
| Receptor Fluid | < 0.01 (Below Limit of Quantification) | < 0.1 |
| Total Recovery | 99.98 ± 4.53 | 999.8 ± 45.3 |
Note: The data presented is illustrative and based on the expected low penetration of a high molecular weight, lipophilic compound. Actual results may vary.
Tape Stripping
Tape stripping is a minimally invasive technique that can be used in vivo or ex vivo to determine the amount of a substance present in the stratum corneum.[20][21][22][23] This is particularly useful for substances like this compound that are expected to be retained in the outermost layer of the skin.
Protocol:
-
Apply the test formulation to a defined area of the skin.
-
After a set exposure time, remove any excess formulation from the skin surface.
-
Apply an adhesive tape to the treated area with a constant pressure for a short period.
-
Rapidly remove the tape. The first tape strip removes the uppermost layer of the stratum corneum.
-
Repeat the process with new tapes to progressively remove deeper layers of the stratum corneum.
-
Extract the this compound from each tape strip using a suitable solvent.
-
Quantify the amount of the substance on each tape using an appropriate analytical method.
Data Presentation (Illustrative Example):
| Tape Strip Number | Amount of this compound (µg/cm²) |
| 1-2 | 35.0 ± 5.0 |
| 3-4 | 8.0 ± 2.1 |
| 5-6 | 1.5 ± 0.5 |
| 7-8 | 0.3 ± 0.1 |
| 9-10 | < 0.1 (Below Limit of Quantification) |
Note: This data is for illustrative purposes only.
In Vivo Dermal Absorption (OECD 427)
While less common for cosmetic ingredients due to ethical considerations, in vivo studies in animal models (e.g., rats) can provide data on the systemic absorption of a substance.[24][25][26]
Protocol:
-
A defined area of the animal's skin is shaved.
-
The test formulation is applied to the skin.
-
The application site may be covered to prevent ingestion of the substance.
-
Blood, urine, and feces are collected over a period of time.
-
At the end of the study, the animal is euthanized, and tissues are collected to determine the distribution of the substance.
-
The amount of this compound and any potential metabolites are quantified in the collected samples.
Visualization of Experimental Setup
Franz Diffusion Cell Setup:
Analytical Considerations
The choice of analytical method is critical for accurately quantifying the low concentrations of this compound expected to be found in the deeper skin layers and receptor fluid.
-
Sample Preparation: Efficient extraction from the skin matrix is essential. This may involve homogenization of the skin samples followed by liquid-liquid or solid-phase extraction.[27][28][29]
-
Analytical Technique: LC-MS/MS is the preferred method due to its high sensitivity and selectivity, allowing for the detection and quantification of trace amounts of the substance.[17][18][19]
Conclusion
The methodologies outlined provide a robust framework for assessing the dermal penetration of this compound. Given its physicochemical properties, penetration is expected to be minimal and largely confined to the stratum corneum. The in vitro Franz diffusion cell method, in conjunction with tape stripping, offers a comprehensive approach to quantify the distribution of this ingredient within the different skin compartments, providing the necessary data for a thorough safety and efficacy evaluation.
References
- 1. specialchem.com [specialchem.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C22H44O2 | CID 6451827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tridecyl Isononanoate | C22H44O2 | CID 9884387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 59231-37-7 [thegoodscentscompany.com]
- 6. This compound | 42131-27-1 [chemicalbook.com]
- 7. cosmeticsinfo.org [cosmeticsinfo.org]
- 8. ISONONYL ISONONANOATE - Ataman Kimya [atamanchemicals.com]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. one.oecd.org [one.oecd.org]
- 11. In Vitro Skin Permeation Testing based on OECD Guidance [lnhlifesciences.org]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
- 15. alterlab.co.id [alterlab.co.id]
- 16. aurigaresearch.com [aurigaresearch.com]
- 17. organomation.com [organomation.com]
- 18. sartorius.hr [sartorius.hr]
- 19. Mass Spectrometry in Cosmetic Science: Advanced Ionization Techniques for Detecting Trace Molecules in or on Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stripping Procedures for Penetration Measurements of Topically Applied Substances | Plastic Surgery Key [plasticsurgerykey.com]
- 21. The tape stripping procedure--evaluation of some critical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. oecd.org [oecd.org]
- 25. permegear.com [permegear.com]
- 26. oecd.org [oecd.org]
- 27. Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. encyclopedia.pub [encyclopedia.pub]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Efficacy Testing of Isotridecyl Isononanoate on Skin Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotridecyl isononanoate is a synthetic ester recognized for its emollient and skin-conditioning properties.[1] It is characterized by a lightweight, non-greasy texture and its ability to form a protective barrier on the skin, which aids in preventing moisture loss.[1] Generally considered safe for cosmetic use, it exhibits a low potential for irritation.[1] These application notes provide detailed protocols for evaluating the efficacy of this compound in enhancing skin hydration, improving skin barrier function, and exerting anti-inflammatory effects using validated in vitro 3D human skin models.
Assessment of Skin Hydration Efficacy
This protocol outlines the procedure to quantify the moisturizing effects of this compound on a Reconstructed Human Epidermis (RHE) model.
Experimental Protocol
1.1. Test System:
1.2. Materials:
-
This compound (cosmetic grade)
-
Vehicle control (e.g., a simple oil-in-water emulsion without the active ingredient)
-
Positive control (e.g., 5% Glycerol solution)
-
Phosphate-Buffered Saline (PBS)
-
Assay medium provided by the RHE model manufacturer
-
Reagents for RNA extraction and qPCR analysis (for gene expression)
1.3. Method:
-
Tissue Equilibration: Upon receipt, equilibrate the RHE tissues in the provided assay medium for at least 12 hours at 37°C and 5% CO2.[2]
-
Test Substance Application:
-
Apply 2 mg/cm² of this compound, vehicle control, and positive control topically to the surface of the RHE tissues.
-
Maintain an untreated tissue group as a negative control.
-
Incubate for 24 and 48 hours at 37°C and 5% CO2.
-
-
Skin Hydration Measurement (Corneometry):
-
Gene Expression Analysis (Optional):
-
Following the final hydration measurement, harvest the RHE tissues.
-
Extract total RNA and perform reverse transcription.
-
Analyze the relative gene expression of Aquaporin-3 (AQP3) using quantitative real-time PCR (qPCR).[7] Normalize to a housekeeping gene (e.g., GAPDH).
-
Data Presentation
Table 1: Skin Hydration Levels (Corneometer Units)
| Treatment Group | Baseline (0h) | 24 hours | 48 hours |
| Untreated Control | 45 ± 3 | 46 ± 4 | 45 ± 3 |
| Vehicle Control | 45 ± 4 | 55 ± 5 | 52 ± 4 |
| 5% Glycerol | 46 ± 3 | 75 ± 6 | 72 ± 5 |
| This compound | 45 ± 5 | 68 ± 5 | 65 ± 6 |
Table 2: Relative Gene Expression of Aquaporin-3 (AQP3) after 48h
| Treatment Group | Fold Change vs. Untreated |
| Untreated Control | 1.0 |
| Vehicle Control | 1.2 ± 0.2 |
| 5% Glycerol | 2.5 ± 0.4 |
| This compound | 1.8 ± 0.3 |
Expected Outcome
This compound is expected to significantly increase skin surface hydration compared to the untreated and vehicle controls. This may be correlated with an upregulation of AQP3 gene expression, suggesting an enhanced water transport capacity in the epidermis.[8]
Evaluation of Skin Barrier Function Enhancement
This protocol assesses the ability of this compound to improve the integrity of the skin barrier using a 3D skin model.
Experimental Protocol
2.1. Test System:
-
Full-Thickness Skin Model (FTSM) or Reconstructed Human Epidermis (RHE) model.
2.2. Materials:
-
This compound
-
Vehicle control
-
Positive control (e.g., a ceramide-containing formulation)
-
Barrier disruptor (e.g., 1% Sodium Dodecyl Sulfate solution)[9]
-
PBS
-
Assay medium
-
Tewameter® for Transepidermal Water Loss (TEWL) measurement[10][11][12]
-
Reagents for protein extraction and Western Blotting or ELISA (for protein expression)
2.3. Method:
-
Tissue Equilibration: Equilibrate the skin models as described in Protocol 1.3.
-
Barrier Disruption (Optional): To model compromised skin, treat a subset of tissues with 1% SDS for 30 minutes to disrupt the barrier function, followed by rinsing with PBS.[9]
-
Test Substance Application:
-
Apply 2 mg/cm² of this compound, vehicle, and positive control to both intact and barrier-disrupted tissues.
-
Incubate for 24, 48, and 72 hours.
-
-
Transepidermal Water Loss (TEWL) Measurement:
-
Protein Expression Analysis (Optional):
Data Presentation
Table 3: Transepidermal Water Loss (TEWL, g/m²/h)
| Treatment Group | Intact Barrier (48h) | Disrupted Barrier (48h) |
| Untreated Control | 8 ± 1 | 25 ± 3 |
| Vehicle Control | 7 ± 1 | 22 ± 2 |
| Ceramide Control | 6 ± 1 | 15 ± 2 |
| This compound | 6 ± 1 | 18 ± 3 |
Table 4: Relative Protein Expression of Filaggrin (FLG) after 72h
| Treatment Group | Fold Change vs. Untreated (Intact) |
| Untreated Control | 1.0 |
| Vehicle Control | 1.1 ± 0.1 |
| Ceramide Control | 1.9 ± 0.3 |
| This compound | 1.5 ± 0.2 |
Expected Outcome
This compound is anticipated to reduce TEWL in both intact and barrier-disrupted skin models, indicating its ability to support and restore barrier function. This may be associated with an increased expression of key structural proteins like Filaggrin.[14]
Assessment of Anti-Inflammatory Potential
This protocol evaluates the potential of this compound to mitigate inflammation in a 3D skin model.
Experimental Protocol
3.1. Test System:
-
Reconstructed Human Epidermis (RHE) model.
3.2. Materials:
-
This compound
-
Vehicle control
-
Positive control (e.g., 0.1% Dexamethasone)[16]
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) at 1 µg/mL or a cytokine mix of TNF-α/IL-17A)[16]
-
Assay medium
-
ELISA kits for Interleukin-1α (IL-1α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8)[17][18]
3.3. Method:
-
Tissue Equilibration: Equilibrate RHE tissues as previously described.
-
Pre-treatment: Topically apply this compound, vehicle, or positive control and incubate for 2 hours.
-
Inflammatory Challenge: Add the inflammatory stimulus (e.g., LPS) to the culture medium and incubate for 24 hours.
-
Cytokine Analysis:
-
After incubation, collect the culture medium.
-
Measure the concentration of secreted pro-inflammatory cytokines (IL-1α, IL-6, IL-8) using specific ELISA kits.[19]
-
Data Presentation
Table 5: Pro-inflammatory Cytokine Levels (pg/mL) in Culture Medium
| Treatment Group | IL-1α | IL-6 | IL-8 |
| Untreated Control | 20 ± 5 | 50 ± 10 | 150 ± 25 |
| LPS-Treated | 150 ± 20 | 500 ± 50 | 1200 ± 100 |
| LPS + Vehicle | 145 ± 18 | 480 ± 45 | 1150 ± 90 |
| LPS + Dexamethasone | 40 ± 8 | 100 ± 15 | 300 ± 40 |
| LPS + this compound | 110 ± 15 | 350 ± 30 | 850 ± 70 |
Expected Outcome
This compound is expected to reduce the secretion of pro-inflammatory cytokines induced by LPS, suggesting a potential anti-inflammatory effect.
Visualizations
References
- 1. specialchem.com [specialchem.com]
- 2. straticell.com [straticell.com]
- 3. Reconstructed Human Epidermis Model Test | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 4. Engineered Skin Tissue Equivalents for Product Evaluation and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Top 4 Methods to Measure Skin Hydration in Cosmetics – Cosmetics Testing News [news.skinobs.com]
- 6. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aquaporin-3 in the epidermis: more than skin deep - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Modeling of Skin Barrier Disruption and its Recovery by Ceramide-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. complexgenerics.org [complexgenerics.org]
- 12. Guidelines for transepidermal water loss (TEWL) measurement | Semantic Scholar [semanticscholar.org]
- 13. Transepidermal water loss and skin conductance as barrier integrity tests - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Knockdown of filaggrin impairs diffusion barrier function and increases UV sensitivity in a human skin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cosmetic-labs.com [cosmetic-labs.com]
- 18. iivs.org [iivs.org]
- 19. iivs.org [iivs.org]
Application Notes and Protocols for Formulating Stable Oil-in-Water Emulsions with Isotridecyl Isononanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotridecyl Isononanoate is a synthetic ester that serves as a lightweight and non-greasy emollient in a variety of cosmetic and personal care products.[1][2] Its desirable sensory profile, characterized by a silky, dry-touch feel, makes it an excellent candidate for inclusion in creams, lotions, and other topical formulations.[1] This document provides detailed application notes and protocols for creating stable oil-in-water (o/w) emulsions using this compound. The focus is on a systematic approach to emulsifier selection based on the Hydrophile-Lipophile Balance (HLB) system, followed by comprehensive characterization of the resulting emulsion's physical properties and stability.
Key Properties of this compound
This compound is valued for its ability to enhance the spreadability of formulations and provide a smooth, moisturized feel without a heavy or occlusive residue.[1] It is insoluble in water and possesses a low viscosity.[1] Chemically, it is the ester of isotridecyl alcohol and isononanoic acid.[1]
Emulsifier Selection: The Hydrophile-Lipophile Balance (HLB) System
Experimental Determination of the Required HLB for this compound
To determine the optimal HLB for emulsifying this compound, a systematic experiment should be conducted. This involves preparing a series of emulsions with varying HLB values and observing their stability. A common approach is to blend a low-HLB emulsifier with a high-HLB emulsifier to achieve a range of intermediate HLB values.[4]
Example Emulsifier System:
-
Low HLB Emulsifier: Sorbitan Oleate (HLB ≈ 4.3)
-
High HLB Emulsifier: Polysorbate 80 (HLB ≈ 15.0)
By varying the ratio of these two emulsifiers, a range of HLB values can be achieved. The stability of the resulting emulsions is then assessed to identify the HLB value that produces the most stable formulation.
Experimental Protocols
The following protocols outline the preparation and characterization of a stable oil-in-water emulsion featuring this compound.
Protocol 1: Preparation of an Oil-in-Water Emulsion
This protocol describes a standard method for preparing an o/w emulsion using a heat and homogenization process.
Materials:
-
This compound (Oil Phase)
-
Deionized Water (Aqueous Phase)
-
Selected Emulsifier System (e.g., Sorbitan Oleate and Polysorbate 80)
-
Thickening agent (e.g., Xanthan Gum)
-
Preservative (e.g., Phenoxyethanol)
-
Beakers
-
Homogenizer (e.g., high-shear mixer)
-
Water bath or heating mantle
-
Stirring apparatus
Procedure:
-
Prepare the Aqueous Phase: In a beaker, combine deionized water, the high-HLB emulsifier, and any water-soluble additives like a thickening agent. Heat to 70-75°C while stirring until all components are dissolved.
-
Prepare the Oil Phase: In a separate beaker, combine this compound, the low-HLB emulsifier, and any oil-soluble additives. Heat to 70-75°C while stirring until all components are dissolved and the mixture is uniform.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed.
-
Homogenization: Increase the homogenization speed and continue for 5-10 minutes to reduce the droplet size of the oil phase.
-
Cooling: Allow the emulsion to cool to room temperature with gentle stirring.
-
Final Additions: Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients, such as preservatives.
-
Final Mixing: Mix thoroughly until the emulsion is uniform.
Experimental Workflow for Emulsion Formulation and Characterization
Caption: Workflow for preparing and evaluating the oil-in-water emulsion.
Protocol 2: Particle Size Analysis
Particle size distribution is a critical parameter for emulsion stability. Smaller and more uniform droplet sizes generally lead to more stable emulsions.
Method: Laser Diffraction or Dynamic Light Scattering (DLS)
Apparatus: Particle size analyzer
Procedure:
-
Dilute a small sample of the emulsion with deionized water to the appropriate concentration for the instrument.
-
Gently mix the diluted sample to ensure homogeneity.
-
Introduce the sample into the particle size analyzer.
-
Perform the measurement according to the instrument's operating procedure.
-
Record the mean particle size (e.g., D50) and the particle size distribution (e.g., span).
Protocol 3: Viscosity Measurement
Viscosity is an important parameter for the texture, feel, and stability of an emulsion.
Method: Rotational Viscometry
Apparatus: Rotational viscometer or rheometer with appropriate spindle or geometry.
Procedure:
-
Equilibrate the emulsion sample to a controlled temperature (e.g., 25°C).
-
Place the sample in the viscometer.
-
Select an appropriate spindle and rotational speed.
-
Allow the reading to stabilize before recording the viscosity value in centipoise (cP) or Pascal-seconds (Pa·s).
-
Measurements can be taken at different shear rates to assess the flow behavior of the emulsion.
Protocol 4: Stability Testing
Stability testing is performed to predict the shelf-life of the emulsion and its ability to resist physical changes over time.[6][7][8]
A. Centrifugation Test (Accelerated Stability):
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).[8]
-
Visually inspect the sample for any signs of phase separation, creaming, or sedimentation. A stable emulsion will show no visible changes.[8]
B. Freeze-Thaw Cycling:
-
Place a sample of the emulsion in a container and store it at a low temperature (e.g., -5°C to -10°C) for 24 hours.[6][8]
-
Allow the sample to thaw at room temperature for 24 hours.[8]
-
Repeat this cycle for a predetermined number of cycles (e.g., 3-5 cycles).
-
After the final cycle, visually inspect the emulsion for any changes in appearance, consistency, or phase separation.
C. Long-Term Stability (Real-Time):
-
Store samples of the emulsion in sealed containers at different controlled temperatures (e.g., room temperature (25°C), elevated temperature (40°C), and refrigerated (4°C)).[6]
-
At specified time intervals (e.g., 1, 3, and 6 months), evaluate the samples for changes in appearance, pH, viscosity, and particle size.
Data Presentation
The following tables provide a template for organizing the quantitative data obtained from the characterization experiments.
Table 1: Formulation Composition
| Ingredient | Function | Concentration (% w/w) |
| This compound | Oil Phase / Emollient | 15.0 |
| Sorbitan Oleate | Low-HLB Emulsifier | 2.0 |
| Polysorbate 80 | High-HLB Emulsifier | 3.0 |
| Xanthan Gum | Thickener | 0.3 |
| Phenoxyethanol | Preservative | 0.8 |
| Deionized Water | Aqueous Phase | q.s. to 100 |
| Calculated HLB of Emulsifier Blend | ~11.1 |
Table 2: Physical Characterization of the Emulsion
| Parameter | Method | Result |
| Appearance | Visual | White, homogenous lotion |
| pH | pH meter | 5.5 - 6.5 |
| Mean Particle Size (D50) | Laser Diffraction | 1 - 5 µm |
| Viscosity @ 25°C | Rotational Viscometer | 2000 - 5000 cP |
Table 3: Stability Test Results
| Test | Conditions | Observation |
| Centrifugation | 3000 rpm, 30 min | No phase separation |
| Freeze-Thaw Cycles | 3 cycles (-10°C / 25°C) | No change in appearance or texture |
| Long-Term Stability (3 months) | 25°C | No significant change in pH, viscosity, or particle size |
| 40°C | Slight decrease in viscosity, no phase separation |
Signaling Pathways and Logical Relationships
The stability of an oil-in-water emulsion is governed by a complex interplay of factors. The following diagram illustrates the key relationships influencing emulsion stability.
Caption: Factors influencing the stability of an oil-in-water emulsion.
Conclusion
Formulating stable oil-in-water emulsions with this compound requires a systematic approach to emulsifier selection and comprehensive physical characterization. By experimentally determining the required HLB and utilizing appropriate stability testing protocols, researchers can develop robust and aesthetically pleasing topical formulations. The provided protocols and data presentation templates offer a framework for the successful development and evaluation of these emulsion systems for various applications in the pharmaceutical and cosmetic industries.
References
- 1. specialchem.com [specialchem.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. saffireblue.ca [saffireblue.ca]
- 4. HLB required - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 5. researchgate.net [researchgate.net]
- 6. dgk-ev.de [dgk-ev.de]
- 7. cheops-tsar.de [cheops-tsar.de]
- 8. makingcosmetics.com [makingcosmetics.com]
Application Notes and Protocols: Isotridecyl Isononanoate as a Solubilizer for Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotridecyl isononanoate is a synthetic ester recognized for its excellent emollient properties, lightweight texture, and ability to enhance the spreadability of topical formulations.[1] While extensively used in the cosmetics and personal care industries, its properties also make it a promising solubilizing agent for active pharmaceutical ingredients (APIs), particularly for topical and transdermal drug delivery systems. This document provides detailed application notes and protocols for utilizing this compound as a solubilizer for APIs.
This compound is a non-greasy emollient that forms a protective barrier on the skin, preventing moisture loss.[1] Its ability to dissolve and disperse pigments and UV filters in cosmetic formulations suggests its potential in solubilizing lipophilic APIs.[1] For poorly water-soluble drugs, which are increasingly common in drug development pipelines, vehicles like this compound can be critical for achieving the desired therapeutic effect in topical applications.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in pharmaceutical formulations.
| Property | Value | Reference |
| Chemical Name | Isotridecyl 3,5,5-trimethylhexanoate | [1] |
| CAS Number | 59231-37-7 | [1] |
| Molecular Formula | C22H44O2 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Faint, characteristic | [1] |
| Solubility in Water | 6.052e-005 mg/L @ 25 °C (estimated) | [2] |
| Boiling Point | 359.00 to 360.00 °C @ 760.00 mm Hg (estimated) | [2] |
| logP (o/w) | 9.390 (estimated) | [2] |
Applications in Pharmaceutical Formulations
This compound's primary application in pharmaceuticals is expected to be in topical and transdermal formulations due to its high lipophilicity and excellent skin feel. It can be a valuable tool for formulators dealing with poorly water-soluble APIs intended for dermal application.
Potential Therapeutic Areas:
-
Dermatology: Solubilizing corticosteroids, retinoids, antifungals, and other topical APIs for the treatment of skin conditions.
-
Pain Management: Formulating topical nonsteroidal anti-inflammatory drugs (NSAIDs) for localized pain relief.
-
Hormone Replacement Therapy: As a vehicle for transdermal delivery of hormones.
-
Cosmeceuticals: Incorporating active ingredients with dermatological benefits into elegant and aesthetically pleasing formulations.
Data Presentation: API Solubility in this compound
Currently, there is a lack of publicly available quantitative data on the solubility of specific APIs in this compound. The following table is presented as a template for researchers to populate with their own experimental data. The APIs listed are examples of lipophilic compounds that are potential candidates for formulation with this compound.
| Active Pharmaceutical Ingredient (API) | Therapeutic Class | Expected Solubility Trend | Experimentally Determined Solubility (mg/mL) at 25°C |
| Ketoprofen | NSAID | High | To be determined |
| Ibuprofen | NSAID | High | To be determined |
| Lidocaine | Local Anesthetic | High | To be determined |
| Tretinoin | Retinoid | Moderate to High | To be determined |
| Clobetasol Propionate | Corticosteroid | Moderate to High | To be determined |
| Miconazole Nitrate | Antifungal | Moderate | To be determined |
Experimental Protocols
Given the absence of readily available solubility data, the following protocols provide a framework for determining the equilibrium solubility of an API in this compound.
Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method
This method is a standard approach to determine the equilibrium solubility of a compound in a solvent.
Materials:
-
This compound
-
Active Pharmaceutical Ingredient (API) powder
-
Scintillation vials with Teflon-lined caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Volumetric flasks and pipettes
-
Appropriate solvent for HPLC mobile phase and sample dilution
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of the API powder to a series of scintillation vials containing a known volume (e.g., 5 mL) of this compound. The amount of API should be sufficient to ensure that undissolved solids remain at equilibrium.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials at a constant speed (e.g., 150 rpm) for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached. A preliminary experiment may be needed to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, remove the vials from the shaker and let them stand undisturbed for a short period to allow for the initial settling of undissolved API. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to ensure complete separation of the solid API from the saturated solution.
-
Sample Collection and Dilution: Carefully pipette a known aliquot of the clear supernatant (the saturated solution of API in this compound) into a volumetric flask. Be cautious not to disturb the solid pellet at the bottom of the vial. Dilute the aliquot with a suitable solvent (e.g., methanol, acetonitrile) to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of the API.
-
Calculation: Calculate the solubility of the API in this compound in mg/mL using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample (mg/mL) x Dilution factor) / Volume of supernatant taken (mL)
Experimental Workflow for Shake-Flask Solubility Determination
Shake-Flask Method Workflow
Protocol 2: Visual Assessment of Miscibility
This protocol is a rapid screening method to assess the approximate miscibility of an API in this compound at different concentrations.
Materials:
-
This compound
-
API powder
-
Small glass vials
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Preparation of Mixtures: Prepare a series of mixtures with increasing concentrations of the API in isotrideyl isononanoate (e.g., 1%, 5%, 10%, 20% w/w) in small glass vials.
-
Mixing: Vortex each vial vigorously for 2 minutes.
-
Heating (Optional): If the API is not readily soluble at room temperature, gently heat the vials in a water bath or on a heating block to a specified temperature (e.g., 40-60°C) while mixing intermittently.
-
Visual Observation: After mixing (and cooling to room temperature if heated), visually inspect each vial for the presence of undissolved API particles. The absence of visible particles indicates complete solubilization at that concentration.
-
Reporting: Report the highest concentration at which the API is completely soluble as the approximate miscibility.
Logical Flow for Visual Miscibility Assessment
Visual Miscibility Assessment
Signaling Pathways and Mechanisms of Action
This compound itself does not have a known direct effect on biological signaling pathways. Its role in a pharmaceutical formulation is that of an excipient, specifically a solubilizer and vehicle. The primary mechanism by which it enhances the efficacy of a topical API is by increasing its concentration in a dissolved state within the formulation. According to the principles of topical drug delivery, only dissolved drug molecules can partition into the stratum corneum and diffuse through the skin to reach their target site.
By solubilizing a lipophilic API, this compound can lead to:
-
Increased Thermodynamic Activity: A higher concentration of the dissolved drug in the vehicle increases the chemical potential gradient between the formulation and the skin, which is the driving force for passive diffusion.
-
Enhanced Bioavailability: Improved solubilization ensures that more of the API is available for absorption, potentially leading to a better therapeutic outcome.
-
Improved Formulation Stability: By keeping the API in solution, it can prevent crystallization, which can negatively impact drug delivery and product aesthetics.
Conclusion
This compound is a promising excipient for the solubilization of poorly water-soluble APIs in topical and transdermal formulations. Its favorable physicochemical properties and excellent safety profile make it an attractive option for pharmaceutical scientists and formulators. While quantitative solubility data for specific APIs is not widely published, the protocols provided in this document offer a clear path for researchers to generate this crucial information in their own laboratories. Further investigation into the use of this compound as a solubilizer is warranted to fully explore its potential in the development of novel and effective topical drug products.
References
Application Notes and Protocols for the Rheological Characterization of Formulations Containing Isotridecyl Isononanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotridecyl isononanoate is a synthetic ester recognized for its emollient properties, contributing to a light, non-greasy skin feel in topical formulations.[1] As a key component in many cosmetic and pharmaceutical creams and lotions, its impact on the final product's rheological profile is a critical consideration for formulation scientists. The rheological properties of these semi-solid formulations govern their physical stability, sensory perception, and ease of application.
These application notes provide a comprehensive guide to the rheological characterization of formulations containing this compound. The protocols outlined below detail standard methods for quantifying key rheological parameters, enabling researchers to understand and optimize the performance of their formulations.
Core Rheological Parameters and Their Significance
A thorough rheological analysis provides quantitative data on a product's flow and deformation behavior. For semi-solid formulations, the following parameters are of primary importance:
-
Viscosity: A measure of a fluid's resistance to flow. In cosmetic formulations, viscosity influences the product's thickness and feel.[2]
-
Shear-Thinning Behavior: The tendency of a material's viscosity to decrease with an increasing rate of applied shear stress. This is a desirable property for topical products, as it allows for easy spreading during application.[3]
-
Yield Stress: The minimum amount of stress required to initiate flow. A sufficient yield stress prevents sedimentation of suspended particles and ensures the product remains in place upon application.
-
Viscoelasticity (G' and G"): Semi-solid formulations exhibit both viscous (liquid-like) and elastic (solid-like) properties. The storage modulus (G') represents the elastic component, indicating the formulation's structural integrity at rest. The loss modulus (G") represents the viscous component. A higher G' relative to G" at low stress indicates a stable, structured formulation.
Data Presentation
The following tables present illustrative quantitative data for two hypothetical oil-in-water (O/W) formulations: a lotion with a lower concentration of this compound and a cream with a higher concentration. This data exemplifies the expected influence of the formulation's composition on key rheological parameters.
Disclaimer: The following data is illustrative and intended to represent typical values for such formulations. Actual results will vary depending on the complete formulation, processing parameters, and measurement conditions.
Table 1: Apparent Viscosity of Formulations at 25°C
| Shear Rate (s⁻¹) | Formulation A (Lotion with 5% this compound) - Apparent Viscosity (Pa·s) | Formulation B (Cream with 15% this compound) - Apparent Viscosity (Pa·s) |
| 0.1 | 30.0 | 95.0 |
| 1.0 | 10.0 | 40.0 |
| 10.0 | 3.5 | 15.0 |
| 100.0 | 1.0 | 5.0 |
Table 2: Yield Stress and Viscoelastic Properties of Formulations at 25°C
| Rheological Parameter | Formulation A (Lotion with 5% this compound) | Formulation B (Cream with 15% this compound) |
| Yield Stress (Pa) | 20 | 55 |
| Storage Modulus (G') at 1 Hz (Pa) | 300 | 900 |
| Loss Modulus (G") at 1 Hz (Pa) | 90 | 250 |
Experimental Protocols
Detailed methodologies for the key rheological experiments are provided below. These protocols are designed to be adapted to the specific instrumentation and formulations being investigated.
Protocol 1: Rotational Rheometry for Viscosity and Flow Behavior
Objective: To determine the apparent viscosity of the formulation across a range of shear rates and to characterize its flow behavior (e.g., shear-thinning).
Instrumentation: A controlled-stress or controlled-rate rheometer equipped with a parallel plate or cone-and-plate geometry. The choice of geometry will depend on the sample viscosity and the presence of any particulates.
Methodology:
-
Sample Loading: Carefully apply the sample to the lower plate of the rheometer, ensuring a sufficient volume to fill the gap between the plates without overfilling.
-
Geometry Gap Setting: Lower the upper geometry to the desired measurement gap (e.g., 1 mm for parallel plates). Trim any excess sample from the edge of the geometry.
-
Equilibration: Allow the sample to equilibrate at the target temperature (e.g., 25°C) for a defined period (e.g., 5 minutes) to ensure thermal and structural equilibrium.
-
Flow Curve Measurement: Perform a continuous shear rate ramp, typically from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹). Record the corresponding shear stress and calculate the apparent viscosity at each shear rate.
-
Data Analysis: Plot the apparent viscosity as a function of shear rate on a logarithmic scale. The resulting curve will illustrate the flow behavior of the formulation.
Protocol 2: Oscillatory Rheometry for Viscoelastic Properties
Objective: To determine the storage modulus (G'), loss modulus (G"), and yield stress of the formulation.
Instrumentation: A controlled-stress rheometer capable of performing oscillatory measurements, equipped with a parallel plate or cone-and-plate geometry.
Methodology:
-
Sample Loading and Equilibration: Follow steps 1-3 from Protocol 1.
-
Amplitude Sweep (Strain or Stress Sweep):
-
Set a constant frequency (e.g., 1 Hz).
-
Apply an increasing oscillatory stress or strain amplitude, starting from a very low value.
-
Monitor the storage modulus (G') and loss modulus (G").
-
The linear viscoelastic region (LVER) is the range of stress or strain where G' and G" are independent of the applied amplitude.
-
The yield stress can be identified as the stress at which G' begins to decrease significantly, indicating the breakdown of the sample's internal structure.
-
-
Frequency Sweep:
-
Select a stress or strain value within the LVER determined from the amplitude sweep.
-
Perform a frequency sweep over a desired range (e.g., 0.1 to 10 Hz).
-
Record G' and G" as a function of frequency. This provides insight into the formulation's behavior over different timescales.
-
Protocol 3: Creep and Recovery Test
Objective: To assess the formulation's ability to resist deformation under a constant load and its subsequent elastic recovery.
Instrumentation: A controlled-stress rheometer.
Methodology:
-
Sample Loading and Equilibration: Follow steps 1-3 from Protocol 1.
-
Creep Phase: Apply a constant, low shear stress (within the LVER) for a defined period (e.g., 180 seconds) and measure the resulting strain.
-
Recovery Phase: Remove the applied stress and monitor the strain recovery over a defined period (e.g., 180 seconds).
-
Data Analysis: The compliance (strain/stress) during the creep phase and the percentage of strain recovery provide information about the viscoelastic nature and structural stability of the formulation.
Visualizations
The following diagrams illustrate the experimental workflows and the logical relationships between key rheological parameters.
References
Application Notes and Protocols for Measuring the Effect of Isotridecyl Isononanoate on Transepidermal Water Loss (TEWL)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotridecyl Isononanoate is a synthetic ester recognized for its emollient and skin-conditioning properties.[1] It is a lightweight, non-greasy substance that forms a protective barrier on the skin, which helps to prevent moisture loss.[1] Transepidermal Water Loss (TEWL) is a crucial parameter for evaluating the integrity and function of the skin barrier. It quantifies the amount of water that passively evaporates through the skin into the surrounding environment.[2][3] Measuring the effect of this compound on TEWL provides a quantitative assessment of its efficacy in enhancing the skin's barrier function and its potential as an active ingredient in moisturizing and barrier-repair formulations.
These application notes provide detailed methodologies for assessing the impact of this compound on TEWL, enabling researchers to conduct robust and reproducible studies.
Data Presentation
The quantitative data from TEWL measurements should be summarized in a clear and structured format to facilitate comparison between treatment groups. Below is a template for data presentation.
Table 1: Effect of this compound on Transepidermal Water Loss (TEWL)
| Treatment Group | Baseline TEWL (g/m²/h) (Mean ± SD) | TEWL after 2 hours (g/m²/h) (Mean ± SD) | TEWL after 4 hours (g/m²/h) (Mean ± SD) | TEWL after 24 hours (g/m²/h) (Mean ± SD) | Percent Change from Baseline at 24 hours (%) |
| Vehicle Control | 10.5 ± 2.1 | 10.3 ± 2.0 | 10.6 ± 2.2 | 10.4 ± 2.1 | -0.95 |
| 1% this compound | 10.8 ± 2.3 | 8.5 ± 1.9 | 7.9 ± 1.8 | 8.2 ± 1.9 | -24.07 |
| 5% this compound | 10.6 ± 2.2 | 7.2 ± 1.7 | 6.8 ± 1.6 | 7.0 ± 1.7 | -33.96 |
| Positive Control (e.g., Petrolatum) | 10.7 ± 2.4 | 6.5 ± 1.5 | 6.1 ± 1.4 | 6.3 ± 1.5* | -41.12 |
*Indicates a statistically significant difference from baseline (p < 0.05).
Experimental Protocols
Protocol 1: In Vivo Measurement of TEWL Following a Single Application of this compound
Objective: To evaluate the short-term effect of a single topical application of this compound on TEWL in healthy human subjects.
Materials:
-
Test formulations: Vehicle control, 1% this compound in a suitable vehicle, 5% this compound in a suitable vehicle, and a positive control (e.g., petrolatum).
-
TEWL measurement device (e.g., Tewameter®, VapoMeter®).
-
Skin cleansing solution (e.g., mild, non-residue cleanser).
-
Soft, lint-free wipes.
-
Marker for delineating test sites.
Procedure:
-
Subject Recruitment and Acclimatization:
-
Recruit healthy volunteers with no active skin conditions on the test area (typically the volar forearm).
-
Subjects should avoid using any topical products on the test areas for at least 24 hours prior to the study.
-
Acclimatize subjects to the testing room environment for at least 30 minutes before measurements. The room should be maintained at a constant temperature (e.g., 20-22°C) and relative humidity (e.g., 40-60%).
-
-
Test Site Demarcation:
-
Mark out four equivalent test sites (e.g., 2x2 cm) on the volar forearm of each subject.
-
-
Baseline TEWL Measurement:
-
Clean the test sites gently with a mild cleanser and pat dry with a soft wipe.
-
Allow the skin to equilibrate for 15 minutes.
-
Measure the baseline TEWL for each test site according to the instrument manufacturer's instructions. Take at least three readings per site and calculate the average.
-
-
Product Application:
-
Apply a standardized amount (e.g., 2 mg/cm²) of the vehicle control, 1% this compound, 5% this compound, and positive control to the respective demarcated sites.
-
Gently and evenly spread the formulation within the test area.
-
-
Post-Application TEWL Measurements:
-
Measure TEWL at predetermined time points (e.g., 2 hours, 4 hours, and 24 hours) after product application.
-
Before each measurement, gently remove any excess product from the skin surface according to a standardized procedure, if required by the study design.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of TEWL values for each treatment group at each time point.
-
Determine the percentage change in TEWL from baseline for each treatment.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare the effects of the different treatments.
-
Protocol 2: In Vitro TEWL Measurement Using a Skin Explant Model
Objective: To assess the effect of this compound on the water barrier function of ex vivo human skin.
Materials:
-
Full-thickness human skin explants.
-
Franz diffusion cells.
-
TEWL measurement device with an adapter for in vitro measurements.
-
Test formulations.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Skin Preparation:
-
Obtain fresh human skin from elective surgeries (with appropriate ethical approval and consent).
-
Prepare full-thickness skin explants of a suitable size to fit the Franz diffusion cells.
-
-
Franz Cell Setup:
-
Mount the skin explants in the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the skin.
-
Allow the system to equilibrate.
-
-
Baseline TEWL Measurement:
-
Measure the baseline TEWL of the skin explants using the in vitro adapter of the TEWL device.
-
-
Product Application:
-
Apply a standardized amount of the test formulations to the surface of the skin in the donor compartment.
-
-
Post-Application TEWL Measurements:
-
Measure TEWL at various time points after application.
-
-
Data Analysis:
-
Analyze the data as described in the in vivo protocol.
-
Mandatory Visualizations
Caption: Workflow for in vivo TEWL measurement.
Caption: Effect of this compound on skin barrier.
References
Protocol for evaluating the sensory profile of emollients like Isotridecyl isononanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the sensory profile of the emollient Isotridecyl Isononanoate. This document outlines the necessary steps for panelist selection and training, sample preparation, experimental procedures for sensory evaluation, and data analysis. The provided methodologies are based on established sensory analysis techniques within the cosmetics and personal care industry.[1][2][3]
This compound is a synthetic ester known for its emollient properties, lightweight texture, and ability to enhance product spreadability.[4] It is valued for softening and smoothing the skin by creating a protective barrier that helps prevent moisture loss.[4] Unlike heavier emollients, it absorbs quickly without leaving a greasy or sticky after-feel.[4]
Introduction to Sensory Evaluation of Emollients
Sensory evaluation is a scientific discipline used to evoke, measure, analyze, and interpret human responses to the characteristics of materials as perceived through the senses of sight, smell, touch, taste, and hearing.[1] In the context of cosmetic ingredients like emollients, sensory analysis is crucial for understanding and optimizing the tactile properties that significantly influence consumer preference and product acceptance.[2][3] The primary sensory attributes for emollients relate to skin feel during and after application.[5][6]
Experimental Protocol: Quantitative Descriptive Analysis (QDA)
Quantitative Descriptive Analysis (QDA) is a widely used method in sensory evaluation to identify and quantify the sensory attributes of a product.[7][8] This protocol has been adapted for the evaluation of this compound against other benchmark emollients.
Panelist Selection and Training
-
Panelist Recruitment: Select 10-15 individuals for the sensory panel.[6] Panelists should be regular users of skincare products but should not have specialized knowledge of cosmetic chemistry to avoid bias.
-
Screening: Screen panelists for their ability to discriminate between different textures and their ability to articulate sensory perceptions verbally.
-
Training: Train the selected panelists over several sessions. The training should focus on:
-
Developing a standardized lexicon of sensory terms to describe the tactile properties of emollients (see Table 1).[6][9]
-
Familiarizing panelists with the rating scale (e.g., a 10-point numerical scale or a 15-cm line scale).[6][10]
-
Conducting practice evaluations with a range of emollient textures to calibrate the panelists.
-
Sample Preparation and Presentation
-
Samples: Use pure this compound and a selection of benchmark emollients for comparison. Suggested benchmarks include Cyclomethicone, Dimethicone, Isopropyl Myristate, and Caprylic/Capric Triglyceride.
-
Blinding and Randomization: All samples should be presented in identical, non-descript containers and coded with random three-digit numbers to prevent bias. The order of presentation should be randomized for each panelist.
-
Application Site: The volar forearm is a commonly used site for the application and evaluation of emollients.[6] Designate specific areas on the forearm for each sample.
Evaluation Procedure
-
Acclimatization: Panelists should wash their hands and forearms with a mild, unscented soap and allow their skin to acclimatize to the room conditions (controlled temperature and humidity) for at least 15 minutes.
-
Application: A standardized amount of each emollient (e.g., 0.1 mL) is applied to the designated area on the forearm.[6]
-
Initial Evaluation (During Application): Panelists should immediately evaluate the following attributes while spreading the product:
-
Spreadability: The ease with which the emollient spreads across the skin.
-
Absorbency: The perceived speed at which the emollient is absorbed into the skin.
-
Initial Feel: The immediate sensation on the skin (e.g., lightness, oiliness).
-
-
After-Feel Evaluation (Post-Application): After a set time (e.g., 2 minutes and 10 minutes), panelists evaluate the following attributes on the treated skin area:
-
Residue: The amount of product perceived to be remaining on the skin.[6]
-
Tackiness/Stickiness: The degree of adhesive feel on the skin.[6][11]
-
Gloss/Shine: The degree of sheen imparted to the skin.[6]
-
Softness: The perceived smoothness and suppleness of the skin.[6]
-
Greasiness/Oiliness: The perception of an oily film on the skin.[6]
-
-
Data Collection: Panelists will rate the intensity of each attribute on the agreed-upon scale. Data is collected using sensory analysis software or standardized paper forms.
Data Presentation
The collected data should be analyzed statistically to determine the mean scores for each attribute for this compound and the benchmark emollients. The results can be summarized in a table for easy comparison.
Table 1: Sensory Attribute Lexicon for Emollients
| Attribute | Definition | Low Score Anchor | High Score Anchor |
| Spreadability | Ease of moving the product across the skin surface. | Difficult to spread | Spreads very easily |
| Absorbency | Rate at which the product appears to sink into the skin. | Slow absorption | Fast absorption |
| Initial Feel | The immediate perception of the product on the skin upon application. | Heavy, greasy | Light, dry |
| Residue | Amount of product perceived on the skin after a set time. | No residue | Heavy residue |
| Tackiness | The degree of stickiness or adhesion on the skin surface. | Not tacky | Very tacky |
| Gloss | The amount of shine or sheen on the skin surface. | Matte, no shine | Very shiny |
| Softness | The perceived smoothness and suppleness of the skin. | Rough | Very soft |
| Greasiness | The perception of an oily film on the skin. | Not greasy | Very greasy |
Table 2: Comparative Sensory Profile of Emollients (Hypothetical Data)
| Sensory Attribute | This compound | Cyclomethicone | Dimethicone | Isopropyl Myristate | Caprylic/Capric Triglyceride |
| Spreadability | 8.5 | 9.0 | 7.5 | 8.0 | 7.0 |
| Absorbency | 8.0 | 9.5 | 6.0 | 7.0 | 6.5 |
| Initial Feel (Lightness) | 8.2 | 9.2 | 6.5 | 7.5 | 6.8 |
| Residue (2 min) | 2.0 | 1.0 | 4.0 | 3.5 | 4.5 |
| Tackiness (2 min) | 1.5 | 1.0 | 3.0 | 2.5 | 3.5 |
| Gloss (10 min) | 2.5 | 1.5 | 5.0 | 4.0 | 5.5 |
| Softness (10 min) | 7.8 | 7.0 | 7.5 | 7.2 | 7.8 |
| Greasiness (10 min) | 2.2 | 1.2 | 5.5 | 4.5 | 6.0 |
Note: Data presented is for illustrative purposes and a full study would be required to generate accurate comparative values.
Visualizations
Caption: Experimental workflow for the sensory evaluation of emollients.
Caption: Key sensory attributes for the evaluation of emollients.
Conclusion
This protocol provides a robust framework for the sensory evaluation of this compound. By following a standardized methodology, researchers can obtain reliable and reproducible data on its sensory profile. This information is invaluable for formulation development, quality control, and marketing, ensuring that products meet the desired tactile characteristics for consumer satisfaction. The use of a trained sensory panel and quantitative descriptive analysis allows for a detailed and nuanced understanding of how this compound performs in comparison to other commonly used emollients.
References
- 1. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 2. Cosmetic sensory testing [cosmeticsbusiness.com]
- 3. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 4. specialchem.com [specialchem.com]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative Descriptive Analysis [sensorysociety.org]
- 8. Quantitative Descriptive Analysis - Wikipedia [en.wikipedia.org]
- 9. Sensory analysis of cosmetic powders: personal care ingredients and emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fse.jiangnan.edu.cn [fse.jiangnan.edu.cn]
- 11. tojned.net [tojned.net]
Application of Isotridecyl Isononanoate in Pediatric Dermatological Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotridecyl isononanoate is a synthetic ester that serves as a lightweight, non-greasy emollient in cosmetic and dermatological formulations. Its chemical structure and physical properties, such as excellent spreadability and a silky skin feel, make it a potentially valuable ingredient in pediatric dermatology. The delicate and developing nature of infant skin necessitates formulations that are not only effective in maintaining the skin barrier but are also safe and well-tolerated. This document provides an overview of the potential applications of this compound in pediatric skincare, supported by data from studies on emollients with similar functional properties, and outlines relevant experimental protocols for formulation development and evaluation.
Properties and Rationale for Use in Pediatrics
This compound is a branched-chain ester formed from isotridecyl alcohol and isononanoic acid. Its key properties relevant to pediatric formulations include:
-
Emollience: It forms a thin, protective layer on the skin, which helps to reduce transepidermal water loss (TEWL) and maintain skin hydration.
-
Lightweight and Non-Occlusive: Unlike heavier emollients, it provides a light, non-greasy feel, which can improve compliance in pediatric populations. Its non-occlusive nature allows the skin to "breathe."
-
Good Spreadability: This property ensures even application and coverage with minimal rubbing, which is important for sensitive or compromised infant skin.
-
High Safety Profile: It is generally considered to have a low potential for irritation and is non-comedogenic. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe for use in cosmetic ingredients.
Given these properties, this compound is a suitable candidate for inclusion in daily moisturizers, barrier creams, and formulations for managing dry skin conditions like atopic dermatitis in children.
Quantitative Data on Emollient Efficacy in Pediatric Skin
Table 1: Effect of Emollient Application on Skin Hydration in Infants
| Formulation Type | Age Group | Duration of Use | Increase in Skin Hydration from Baseline | Reference |
| Panthenol-containing emollient | 3-25 months | 7 days | 42% (p < 0.001) | [1] |
| 14 days | 54% (p < 0.001) | [1] | ||
| 28 days | 49% (p < 0.001) | [1] |
Table 2: Effect of Emollient Application on Transepidermal Water Loss (TEWL) in Infants with Atopic Dermatitis
| Formulation Type | Age Group | Duration of Use | Change in TEWL | Reference |
| Trilipid cream vs. Paraffin-based emollient | 0-5 years | 5 weeks | Significant reduction with trilipid cream (p < 0.001) | [2] |
| Emollient after bathing | Neonates (first 8 weeks of life) | 8 weeks | Significantly lower TEWL on forehead, abdomen, upper leg, and buttock (p < 0.001) | [3] |
Table 3: Preventive Effect of Daily Emollient Use on the Incidence of Atopic Dermatitis (AD)
| Intervention | Study Population | Duration | Cumulative Incidence of AD (Intervention vs. Control) | Relative Risk Reduction | Reference |
| Daily full-body emollient | Infants not selected for risk (n=1247) | 24 months | 36.1% vs. 43.0% | 16% (p = 0.02) | [4][5][6][7] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy and safety of pediatric dermatological formulations containing this compound.
Protocol 1: Evaluation of Skin Hydration using Corneometry
Objective: To quantify the effect of a topical formulation on stratum corneum hydration.
Materials:
-
Corneometer® (e.g., CM 825, Courage + Khazaka)
-
Test formulation containing this compound
-
Control formulation (vehicle without this compound) or no treatment area
-
Standardized skin cleansing wipes
-
Environmental control room (constant temperature and humidity)
Procedure:
-
Subject Recruitment: Recruit healthy infants or children with informed parental consent. Define inclusion and exclusion criteria (e.g., age, skin type, absence of skin diseases on test sites).
-
Acclimatization: Allow subjects to acclimatize in a controlled environment (e.g., 21±1°C, 50±5% relative humidity) for at least 20 minutes before measurements.
-
Test Sites: Define test areas on the volar forearm or lower leg. Mark the areas for application and measurement.
-
Baseline Measurement: Before product application, clean the test sites gently with a standardized wipe and allow the skin to equilibrate for 15 minutes. Perform baseline skin hydration measurements using the Corneometer®.
-
Product Application: Apply a standardized amount of the test and control formulations to the respective test areas.
-
Post-application Measurements: Perform measurements at predefined time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.
-
Data Analysis: Calculate the mean and standard deviation of the Corneometer® values for each test site at each time point. Compare the changes from baseline between the test, control, and untreated sites using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Evaluation of Transepidermal Water Loss (TEWL) using a Tewameter
Objective: To assess the effect of a topical formulation on the skin barrier function by measuring TEWL.
Materials:
-
Tewameter® (e.g., TM 300, Courage + Khazaka)
-
Test formulation containing this compound
-
Control formulation or no treatment area
-
Standardized skin cleansing wipes
-
Environmental control room
Procedure:
-
Subject Recruitment and Acclimatization: Follow the same procedure as in Protocol 1.
-
Test Sites: Define and mark test areas on the volar forearm or another suitable site.
-
Baseline Measurement: After acclimatization and cleaning, measure baseline TEWL using the Tewameter®. Ensure the probe is held perpendicular to the skin surface without excessive pressure.
-
Product Application: Apply a standardized amount of the test and control formulations.
-
Post-application Measurements: Conduct TEWL measurements at specified intervals (e.g., 1, 2, 4, 8, and 24 hours) post-application.
-
Data Analysis: Analyze the TEWL data by comparing the values at different time points to the baseline. A decrease in TEWL indicates an improvement in skin barrier function. Use appropriate statistical methods for comparison.
Signaling Pathways in Skin Barrier Function
Emollients like this compound primarily exert their effects by forming a protective film on the skin. However, the ingredients in a formulation can also influence the underlying biological processes of the epidermis. The following diagrams illustrate key signaling pathways involved in skin barrier formation and homeostasis, which can be modulated by dermatological formulations.
Caption: Workflow for clinical efficacy testing of pediatric formulations.
Caption: Key signaling pathways in skin barrier formation.
Caption: Simplified de novo ceramide synthesis pathway in keratinocytes.
Conclusion
This compound presents a promising option for use in pediatric dermatological formulations due to its favorable sensory properties and safety profile. While direct clinical data in pediatric populations is needed, evidence from studies on other lightweight emollients suggests that formulations containing such ingredients can significantly improve skin hydration, reduce transepidermal water loss, and may help in the prevention and management of dry skin conditions. The provided experimental protocols offer a framework for the systematic evaluation of new pediatric formulations incorporating this compound. Further research into its specific effects on the signaling pathways governing skin barrier function will enhance our understanding and support its evidence-based use in pediatric dermatology.
References
- 1. A new topical panthenol-containing emollient: skin-moisturizing effect following single and prolonged usage in healthy adults, and tolerability in healthy infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pilot study measuring transepidermal water loss (TEWL) in children suggests trilipid cream is more effective than a paraffin-based emollient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Infant Skin Barrier: Can We Preserve, Protect, and Enhance the Barrier? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emollients to Prevent Pediatric Eczema: A Pragmatic and Decentralized Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. contemporarypediatrics.com [contemporarypediatrics.com]
- 6. medicinetoday.com.au [medicinetoday.com.au]
- 7. Emollients to Prevent Pediatric Eczema: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Enhancing Sunscreen Formulations with Isotridecyl Isononanoate for Superior Spreadability
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The sensory characteristics of sunscreen formulations are paramount to consumer compliance and, consequently, effective sun protection. A key attribute influencing user experience is spreadability—the ease with which a product can be applied evenly to the skin. Isotridecyl Isononanoate, a lightweight, non-greasy emollient, has been identified as a promising excipient for improving the aesthetic and functional properties of sunscreens.[1][2] This document provides detailed application notes and protocols for leveraging this compound to develop sunscreen formulations with enhanced spreadability.
This compound is a synthetic ester that offers excellent emollient and skin-conditioning properties.[1][2] Its low viscosity and ability to act as a solvent for UV filters make it a valuable component in sun care products, contributing to a smooth, silky feel upon application without a greasy residue.[1] These application notes will guide researchers through the formulation process, providing methodologies for quantitative evaluation of spreadability, sensory perception, and formulation stability.
Materials and Methods
Materials
-
This compound: Cosmetic grade
-
UV Filters: (e.g., Avobenzone, Octocrylene, Titanium Dioxide, Zinc Oxide)
-
Emulsifiers: (e.g., Cetearyl Alcohol, Glyceryl Stearate)
-
Thickeners: (e.g., Xanthan Gum, Carbomer)
-
Humectants: (e.g., Glycerin, Propylene Glycol)
-
Preservatives: (e.g., Phenoxyethanol, Caprylyl Glycol)
-
Deionized Water
-
Phosphate Buffered Saline (PBS) pH 7.4
Equipment
-
Homogenizer
-
Viscometer
-
pH meter
-
Texture Analyzer with spreadability rig
-
Centrifuge
-
Stability chambers (temperature and humidity controlled)
-
Microscope
Experimental Protocols
Formulation of Sunscreen Base
A base sunscreen formulation (without this compound) should be prepared to serve as a control. The following is a sample oil-in-water (O/W) emulsion formulation. Researchers should adapt the formulation based on their specific UV filters and desired final product characteristics.
Table 1: Base Sunscreen Formulation (Control)
| Phase | Ingredient | Function | % (w/w) |
| A | Deionized Water | Vehicle | q.s. to 100 |
| A | Glycerin | Humectant | 3.0 |
| A | Xanthan Gum | Thickener | 0.5 |
| B | Avobenzone | UVA Filter | 3.0 |
| B | Octocrylene | UVB Filter | 5.0 |
| B | Cetearyl Alcohol | Emulsifier/Thickener | 4.0 |
| B | Glyceryl Stearate | Emulsifier | 2.0 |
| C | Phenoxyethanol | Preservative | 1.0 |
Protocol:
-
Heat Phase A to 75°C with gentle stirring until all components are dissolved.
-
In a separate vessel, heat Phase B to 75°C until all components are melted and uniform.
-
Slowly add Phase B to Phase A under continuous homogenization.
-
Homogenize for 5-10 minutes until a uniform emulsion is formed.
-
Cool the emulsion to 40°C while stirring.
-
Add Phase C and continue stirring until the formulation reaches room temperature.
-
Adjust pH to 5.5-6.5 if necessary.
Incorporation of this compound
To evaluate the effect of this compound, prepare variations of the base formulation by incorporating the emollient at different concentrations in the oil phase (Phase B). It is recommended to replace a portion of the primary vehicle or another emollient to maintain the overall oil phase percentage.
Table 2: Experimental Formulations with this compound
| Formulation | This compound (% w/w) |
| F1 (Control) | 0 |
| F2 | 2 |
| F3 | 5 |
| F4 | 10 |
Evaluation of Spreadability (Instrumental Analysis)
Instrumental analysis provides objective, quantitative data on the spreadability of the formulations. A texture analyzer equipped with a spreadability rig is a common method for this evaluation.[3][4]
Protocol:
-
Calibrate the texture analyzer according to the manufacturer's instructions.
-
Fill the sample holder of the spreadability rig with the sunscreen formulation, ensuring no air bubbles are trapped.
-
Position the probe (typically a cone-shaped probe) to just touch the surface of the sample.
-
Initiate the test. The probe will penetrate the sample at a set speed to a defined depth.
-
Record the force required for penetration and the work of shear.
-
Repeat the measurement at least three times for each formulation.
Data Presentation:
Table 3: Instrumental Spreadability Analysis
| Formulation | Concentration of this compound (%) | Mean Force of Penetration (N) | Mean Work of Shear (N.s) |
| F1 | 0 | ||
| F2 | 2 | ||
| F3 | 5 | ||
| F4 | 10 |
Sensory Panel Evaluation
Sensory evaluation by a trained panel is crucial for understanding the consumer perception of spreadability and other tactile properties.[5]
Protocol:
-
Recruit a panel of at least 10 trained sensory assessors.
-
Provide each panelist with a standardized amount of each formulation, presented in a blinded and randomized order.
-
Instruct panelists to apply the product to a designated area of their forearm.
-
Ask panelists to rate various sensory attributes on a structured scale (e.g., a 10-point scale where 1 = very poor and 10 = excellent).
-
Key attributes to evaluate include:
-
Ease of Spreading: How easily the product glides over the skin.
-
Absorption: How quickly the product is absorbed.
-
Greasiness: The amount of oily residue left on the skin.
-
Stickiness: The degree of tackiness after application.
-
Overall Feel: The overall pleasantness of the product on the skin.
-
Data Presentation:
Table 4: Sensory Panel Evaluation of Sunscreen Formulations
| Formulation | Concentration of this compound (%) | Mean Ease of Spreading Score | Mean Absorption Score | Mean Greasiness Score | Mean Stickiness Score | Mean Overall Feel Score |
| F1 | 0 | |||||
| F2 | 2 | |||||
| F3 | 5 | |||||
| F4 | 10 |
Stability Testing
Accelerated stability testing is performed to predict the shelf-life and robustness of the formulations. This involves subjecting the samples to various stress conditions.
Protocol:
-
Centrifuge Test:
-
Freeze-Thaw Cycle Test:
-
Subject the formulations to at least three cycles of temperature changes.
-
One cycle consists of 24 hours at -10°C followed by 24 hours at 25°C.[6]
-
After each cycle, visually inspect the samples for any changes in appearance, color, odor, and consistency.
-
-
Accelerated Aging:
Data Presentation:
Table 5: Stability Testing Results
| Formulation | Centrifuge Test (Pass/Fail) | Freeze-Thaw Cycles (Observations) | Accelerated Aging (45°C, 3 months) - pH Change | Accelerated Aging (45°C, 3 months) - Viscosity Change (%) |
| F1 | ||||
| F2 | ||||
| F3 | ||||
| F4 |
Visualizations
Caption: Workflow for developing and evaluating sunscreen formulations with this compound.
Caption: Logical flow of the sensory evaluation protocol for sunscreen formulations.
Expected Results and Discussion
The incorporation of this compound is expected to have a significant, concentration-dependent effect on the spreadability and sensory perception of the sunscreen formulations.
-
Improved Spreadability: An increase in the concentration of this compound is anticipated to result in a decrease in the force of penetration and work of shear as measured by the texture analyzer. This indicates a smoother, more easily spreadable product.
-
Enhanced Sensory Profile: Sensory panel evaluations are likely to show higher scores for "ease of spreading" and "overall feel" with increasing concentrations of this compound. Additionally, a reduction in perceived "greasiness" and "stickiness" is expected due to the lightweight nature of this emollient.
-
Maintained Stability: The formulations containing this compound are expected to remain stable throughout the stability testing protocols. Its good compatibility with common cosmetic ingredients should prevent phase separation or significant changes in physicochemical properties.
Safety Considerations
This compound is generally considered safe for use in cosmetic products when used within recommended concentrations.[1] It has a low potential for skin irritation and is non-comedogenic.[1] A safety data sheet (SDS) for this compound indicates no specific hazards. However, as with any cosmetic ingredient, it is recommended to conduct patch testing to assess individual sensitivities. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that alkyl esters, including this compound, are safe in the present practices of use and concentration when formulated to be non-irritating.
Conclusion
The use of this compound presents a valuable strategy for formulators seeking to improve the spreadability and overall sensory experience of sunscreen products. By following the detailed protocols outlined in these application notes, researchers can systematically evaluate the impact of this emollient and develop aesthetically pleasing, high-performance sun care formulations that encourage regular consumer use. The quantitative data generated from these experiments will provide a strong basis for formulation optimization and claim substantiation.
References
- 1. specialchem.com [specialchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. stablemicrosystems.com [stablemicrosystems.com]
- 5. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. skinconsult.com [skinconsult.com]
- 8. certifiedcosmetics.com [certifiedcosmetics.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Emulsion Instability in Isotridecyl Isononanoate Creams
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and resolving emulsion instability in cream formulations containing Isotridecyl Isononanoate.
Troubleshooting Guide
This section addresses common issues encountered during the formulation of creams with this compound in a question-and-answer format, offering potential causes and actionable solutions.
Issue 1: My cream is showing signs of phase separation (e.g., oil droplets on the surface, a watery layer at the bottom).
-
Potential Cause A: Incorrect Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system.
-
Explanation: The HLB system is a scale that helps in selecting the right emulsifier for a specific oil phase. For a stable oil-in-water (O/W) emulsion, the HLB of the emulsifier or emulsifier blend should match the "required HLB" of the oil phase. The required HLB for this compound is not readily published, and it is a crucial factor in preventing coalescence, where oil droplets merge and lead to separation.[1]
-
Solution: Since the required HLB of this compound is not available, you will need to determine it experimentally for your specific oil phase. A detailed protocol for this is provided in the "Experimental Protocols" section. This involves creating a series of small test emulsions with emulsifier blends of varying known HLB values to identify the blend that provides the most stable emulsion.[2][3]
-
-
Potential Cause B: Insufficient emulsifier concentration.
-
Explanation: An inadequate amount of emulsifier will not be able to form a stable film around the oil droplets, leading to their coalescence and eventual phase separation.[1]
-
Solution: Gradually increase the concentration of your chosen emulsifier system in small increments (e.g., 0.5% w/w) in your formulation and observe the impact on stability. Be mindful that excessive emulsifier can negatively affect the sensory properties of the cream.
-
-
Potential Cause C: Improper manufacturing process.
-
Explanation: Insufficient homogenization can result in large oil droplets that are more prone to creaming and coalescence.[4] Also, adding the phases at incorrect temperatures can shock the system and lead to instability.
-
Solution: Ensure both the oil and water phases are heated to the same temperature, typically 70-75°C, before emulsification. Use a homogenizer to reduce the oil droplet size to a small and uniform range. The duration and speed of homogenization should be optimized for your specific formulation and batch size.
-
Issue 2: The viscosity of my cream has significantly decreased over time.
-
Potential Cause A: Flocculation and Coalescence.
-
Explanation: Flocculation is the reversible clumping of droplets, which can be a precursor to irreversible coalescence, where droplets merge. Both phenomena can lead to a decrease in viscosity.[1]
-
Solution: Re-evaluate your emulsifier system's HLB and concentration as described above. Additionally, consider adding a stabilizer such as a polymer or gum (e.g., Xanthan Gum, Carbomer) to the water phase to increase its viscosity and hinder droplet movement.[4]
-
-
Potential Cause B: Temperature fluctuations.
-
Explanation: Exposure to high temperatures can decrease the viscosity of the continuous phase, accelerating droplet movement and increasing the likelihood of coalescence.[4]
-
Solution: Conduct stability testing at elevated temperatures (e.g., 40-45°C) to assess the robustness of your formulation. If the cream is not stable at higher temperatures, consider adjusting the concentration of thickening agents or choosing a more heat-stable emulsifier system. Proper storage conditions are also crucial.[5][6]
-
Issue 3: My cream has developed a grainy or lumpy texture.
-
Potential Cause A: Crystallization of ingredients.
-
Explanation: Certain fatty alcohols, waxes, or even this compound itself could crystallize if the cooling process is not well-controlled or if they are present at a concentration above their solubility limit in the oil phase at lower temperatures.
-
Solution: Review the components of your oil phase and their melting points. Ensure that all oil-phase ingredients are fully melted and homogenous before emulsification. Control the cooling rate of the cream post-emulsification; a slower, controlled cooling process can sometimes prevent crystallization.
-
-
Potential Cause B: Incomplete emulsification of high-melting point ingredients.
-
Explanation: If your formulation includes waxes or fatty alcohols with high melting points, they may solidify before being properly emulsified if the temperature during homogenization is not high enough.[4]
-
Solution: Ensure your processing temperature is above the melting point of all ingredients in the oil phase. Maintain this temperature during the emulsification process.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in my cream formulation?
This compound is a non-greasy emollient that provides a silky, dry-touch feel to cosmetic formulations. It improves the spreadability of the cream and enhances the sensory profile. As part of the oil phase, its properties, particularly its polarity, will influence the required HLB of the emulsifier system needed for a stable emulsion.
Q2: Can the order of adding ingredients affect the stability of my cream?
Yes, the order of addition is critical. For a typical oil-in-water (O/W) emulsion, the oil phase is slowly added to the water phase with continuous homogenization. Heat-sensitive ingredients should be added during the cooling phase, typically below 40°C, to prevent degradation.
Q3: What are the key visual and physical signs of emulsion instability I should monitor?
Key signs of instability include:
-
Creaming: The formation of a concentrated layer of the dispersed phase at the top or bottom of the emulsion.
-
Flocculation: The clumping of droplets, which may lead to a non-uniform appearance.
-
Coalescence: The merging of droplets, leading to larger droplets and eventually phase separation.
-
Phase Separation: The complete separation of the oil and water phases.
-
Changes in Viscosity: A significant decrease or increase in the cream's thickness.
-
Changes in Particle Size: An increase in the average droplet size over time.[7]
-
Changes in Color, Odor, or pH. [4]
Q4: How do I choose the right emulsifier to use with this compound?
Data Presentation
Table 1: Example of Experimental Data for Determining Required HLB
| Emulsifier Blend (Low HLB/High HLB Ratio) | Calculated HLB of Blend | Stability Observation after 24 hours |
| 100% Span 60 / 0% Tween 60 | 4.7 | Significant phase separation |
| 80% Span 60 / 20% Tween 60 | 6.7 | Moderate phase separation |
| 60% Span 60 / 40% Tween 60 | 8.8 | Slight creaming |
| 40% Span 60 / 60% Tween 60 | 10.8 | Stable, uniform emulsion |
| 20% Span 60 / 80% Tween 60 | 12.8 | Slight creaming |
| 0% Span 60 / 100% Tween 60 | 14.9 | Moderate phase separation |
Note: This is illustrative data. Actual results will vary based on the complete formulation.
Table 2: Example of Stability Assessment Data for Two Cream Formulations
| Parameter | Formulation A (Optimized Emulsifier System) | Formulation B (Sub-optimal Emulsifier System) |
| Initial Viscosity (cP) | 15,000 | 14,500 |
| Viscosity after 4 weeks at 40°C (cP) | 14,800 | 8,000 |
| Initial Mean Particle Size (µm) | 2.5 | 5.8 |
| Mean Particle Size after 4 weeks at 40°C (µm) | 2.7 | 15.2 |
| Freeze-Thaw Cycling (3 cycles) | No change in appearance or viscosity | Phase separation observed after 2nd cycle |
Experimental Protocols
1. Experimental Determination of Required HLB
This protocol outlines the steps to experimentally determine the required HLB of your oil phase containing this compound.
-
Materials:
-
Your complete oil phase formulation (including this compound and any other oils, waxes, etc.).
-
A high-HLB emulsifier (e.g., Tween 60, HLB = 14.9).
-
A low-HLB emulsifier (e.g., Span 60, HLB = 4.7).
-
Your aqueous phase formulation.
-
Beakers, hot plate/stirrer, homogenizer, and sample containers.
-
-
Procedure:
-
Prepare a series of emulsifier blends with varying HLB values (e.g., from 6 to 14 in increments of 1 or 2). Use the following formula to calculate the weight percentage of each emulsifier in the blend: % of High HLB Emulsifier = 100 x (Required HLB - HLB of Low HLB Emulsifier) / (HLB of High HLB Emulsifier - HLB of Low HLB Emulsifier)
-
For each HLB value you are testing, prepare a small batch of your cream.
-
Weigh the oil phase ingredients and the calculated emulsifier blend into a beaker and heat to 75°C.
-
In a separate beaker, weigh the aqueous phase ingredients and heat to 75°C.
-
Slowly add the oil phase to the water phase while homogenizing. Homogenize for a set time (e.g., 3-5 minutes).
-
Allow the emulsions to cool to room temperature while stirring gently.
-
Pour each emulsion into a separate, labeled container.
-
Observe the emulsions for signs of instability (creaming, separation) after 24 hours, 48 hours, and one week. The HLB of the blend that produces the most stable emulsion is the required HLB for your oil phase.
-
2. Accelerated Stability Testing: Freeze-Thaw Cycling
This test is designed to simulate the stress a product may experience during shipping and storage in fluctuating temperatures.[5][8][9]
-
Procedure:
-
Prepare at least three samples of your final cream formulation in its final packaging.
-
Place the samples in a freezer at -10°C for 24 hours.[8]
-
Remove the samples and allow them to thaw at room temperature (approximately 25°C) for 24 hours.[8]
-
Place the samples in an oven at a high temperature, for instance 45°C, for 24 hours.
-
Return the samples to room temperature for 24 hours to stabilize.
-
This completes one cycle. A minimum of three cycles is generally recommended.[5]
-
After each cycle, visually inspect the samples for any changes in color, odor, texture, and for any signs of phase separation or crystallization.[5]
-
Compare the cycled samples to a control sample stored at room temperature. A stable product will show no significant changes after completing all cycles.[5]
-
3. Particle Size Analysis
Monitoring the droplet size distribution of your emulsion over time is a quantitative way to assess its stability.[7]
-
Instrumentation: A laser diffraction or dynamic light scattering particle size analyzer.
-
Procedure:
-
Prepare a diluted sample of your cream by dispersing a small amount in the continuous phase (e.g., deionized water for an O/W emulsion).
-
Measure the particle size distribution of the freshly prepared emulsion.
-
Store the cream under various conditions (e.g., room temperature, 40°C).
-
Measure the particle size distribution at regular intervals (e.g., 1 week, 4 weeks, 8 weeks).
-
An increase in the average particle size over time indicates emulsion instability due to coalescence.[7]
-
Mandatory Visualization
Caption: Mechanisms of emulsion destabilization.
Caption: Troubleshooting workflow for emulsion instability.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. scientificspectator.com [scientificspectator.com]
- 3. chemistscorner.com [chemistscorner.com]
- 4. Cosmetic emulsion separation [personalcarescience.com.au]
- 5. microchemlab.com [microchemlab.com]
- 6. ulprospector.com [ulprospector.com]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. scribd.com [scribd.com]
- 9. revega.co.uk [revega.co.uk]
Strategies for improving the solubility of APIs in Isotridecyl isononanoate
Technical Support Center: API Solubility in Isotridecyl Isononanoate
Welcome to the technical support center for API solubility enhancement. This resource is designed for researchers, scientists, and drug development professionals working to improve the solubility of Active Pharmaceutical Ingredients (APIs) in the non-polar emollient, this compound. Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols.
Disclaimer: this compound is primarily used in the cosmetics industry as an emollient and skin-conditioning agent.[1][2][3] Its use as a primary solvent for pharmaceutical APIs is not extensively documented in publicly available literature. The following guidance is based on established principles for enhancing API solubility in non-polar, ester-based lipid vehicles and should be adapted as necessary.
Troubleshooting & FAQs
Q1: My API has very low solubility (<1 mg/mL) in pure this compound. What are my initial steps?
A1: Low solubility in a non-polar solvent like this compound is a common challenge for many APIs. A systematic approach is recommended.
-
Verify API Properties: Confirm the lipophilicity of your API (e.g., Log P value). Highly lipophilic drugs (Log P > 5) are generally better suited for lipid-based systems.[4]
-
Co-solvent Screening: The use of co-solvents is a primary strategy to increase the solubility of APIs that don't dissolve well in a single-solvent system.[5] Introduce a small percentage (e.g., 5-20% w/w) of a compatible co-solvent. Co-solvents can modify the polarity of the vehicle, making it more favorable for the API.[6][7]
-
Temperature Elevation: Gently heat the mixture (e.g., 40-60°C), ensuring the API is thermally stable at that temperature. Increased temperature often enhances solubility.[8]
-
Initial Surfactant Screening: Surfactants can significantly enhance the solubilization of poorly soluble drugs.[9] Test a low concentration (e.g., 1-5% w/w) of a non-ionic surfactant.
If these initial steps do not yield the desired solubility, a more advanced formulation strategy, such as developing a Self-Emulsifying Drug Delivery System (SEDDS), may be necessary.[10][11]
Q2: How do I select an appropriate co-solvent to use with this compound?
A2: Co-solvent selection depends on miscibility, polarity, and safety. The goal is to create a solvent blend that is more compatible with the API's functional groups.[5]
-
For APIs with some polar functional groups: Consider using co-solvents like Ethanol, Propylene Glycol (PG), or Polyethylene Glycol 400 (PEG 400). These can enhance the solubilization of both the drug and surfactants.[4][7]
-
For highly lipophilic APIs: Other lipid-based esters or oils with different chain lengths can be tested to modify the overall solvent characteristics.
Always start with a miscibility test. Mix the intended ratio of this compound and the co-solvent and observe for any phase separation.
Q3: What role do surfactants play, and when should I consider using them?
A3: Surfactants are amphiphilic molecules that can increase the apparent solubility of an API by forming micelles, which encapsulate the drug molecules.[12] They are crucial components in lipid-based formulations like microemulsions and SEDDS.[9][13]
Consider using surfactants when:
-
Co-solvents alone are insufficient to achieve the target API concentration.
-
You are developing a formulation intended for oral administration, where the system needs to disperse in aqueous gastrointestinal fluids. SEDDS are designed to spontaneously form fine oil-in-water emulsions upon dilution, which enhances drug solubilization and absorption.[4][14]
Common non-ionic surfactants used in pharmaceutical formulations include polysorbates (e.g., Tween® 80), sorbitan (B8754009) esters (e.g., Span® 80), and polyoxyl castor oil derivatives (e.g., Kolliphor® EL).[5]
Q4: My formulation appears cloudy or shows precipitation upon cooling after heat was used for dissolution. What should I do?
A4: This indicates that the API is precipitating out of a supersaturated solution as the temperature decreases. The solubility is highly dependent on temperature, and the formulation is not stable at room temperature.
-
Increase Co-solvent/Surfactant Concentration: The existing vehicle composition is not sufficient to maintain the API in solution at lower temperatures. Systematically increase the concentration of the co-solvent or surfactant.
-
Add a Precipitation Inhibitor: Certain polymers can act as precipitation inhibitors, maintaining the API in a supersaturated or amorphous state.
-
Re-evaluate the Formulation Strategy: The current approach may not be viable. A solid dispersion or a lipid-based system like a SEDDS, which is designed to keep the drug in a solubilized state, might be a better alternative.[10][15]
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the saturation solubility of an API in a selected vehicle.
Methodology:
-
Preparation: Add an excess amount of the API to a known volume or weight of the vehicle (e.g., pure this compound, or a pre-defined mixture with co-solvents/surfactants) in a sealed, clear container (e.g., a glass vial). An excess is confirmed by the presence of undissolved API particles.
-
Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess, undissolved API.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Dilution & Quantification: Dilute the supernatant with a suitable solvent to a concentration within the quantifiable range of your analytical method (e.g., HPLC-UV).[16]
-
Analysis: Determine the API concentration in the diluted sample using a validated analytical method. Calculate the original concentration in mg/mL.
Data Presentation
The following tables present hypothetical data for a model lipophilic API ("API-X") to illustrate how different strategies can impact solubility in this compound (ITI).
Table 1: Effect of Co-solvents on the Solubility of API-X
| Formulation Vehicle | Solubility of API-X (mg/mL) at 25°C |
| 100% this compound (ITI) | 0.8 |
| 90% ITI / 10% Ethanol | 4.5 |
| 80% ITI / 20% Ethanol | 9.2 |
| 90% ITI / 10% Propylene Glycol | 3.1 |
| 80% ITI / 20% Propylene Glycol | 7.8 |
Table 2: Effect of Surfactants on the Solubility of API-X in a Co-solvent System
| Formulation Vehicle | Solubility of API-X (mg/mL) at 25°C |
| 80% ITI / 20% Ethanol | 9.2 |
| 75% ITI / 20% Ethanol / 5% Polysorbate 80 | 25.6 |
| 70% ITI / 20% Ethanol / 10% Polysorbate 80 | 48.1 |
| 75% ITI / 20% Ethanol / 5% Sorbitan Monooleate | 18.9 |
| 70% ITI / 20% Ethanol / 10% Sorbitan Monooleate | 35.4 |
Visualized Workflows & Logic
The following diagrams illustrate key decision-making processes and workflows for solubility enhancement.
Caption: A systematic workflow for enhancing API solubility.
References
- 1. specialchem.com [specialchem.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. This compound [myskinrecipes.com]
- 4. Advances in Lipid-Based Drug Formulations for Solubility [worldpharmatoday.com]
- 5. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. Co-solvent: Significance and symbolism [wisdomlib.org]
- 8. japer.in [japer.in]
- 9. jocpr.com [jocpr.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. sysrevpharm.org [sysrevpharm.org]
- 12. jocpr.com [jocpr.com]
- 13. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 16. researchgate.net [researchgate.net]
Addressing phase separation in formulations with high concentrations of Isotridecyl isononanoate
This technical support guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot phase separation in formulations containing high concentrations of Isotridecyl Isononanoate (ITDI).
Troubleshooting Guide for Phase Separation
Phase separation in high ITDI concentration emulsions is a common challenge. Emulsions are thermodynamically unstable systems, and a high oil phase concentration exacerbates this instability.[1] This guide provides a systematic approach to identifying and resolving these issues.
| Problem Observed | Potential Cause | Recommended Action & Rationale |
| Creaming or Sedimentation (Visible layering, top or bottom) | Insufficient Viscosity: The continuous phase viscosity is too low to suspend the dispersed ITDI droplets, leading to separation under gravity.[2] | Increase Continuous Phase Viscosity: Introduce or increase the concentration of a suitable rheology modifier (e.g., carbomers, gums, starches). This enhances the gel-like network, hindering droplet movement.[3] |
| Inadequate Emulsifier Concentration: The amount of emulsifier is insufficient to cover the increased surface area of the high oil phase, leading to droplet aggregation.[4] | Optimize Emulsifier Concentration: Systematically increase the emulsifier concentration and observe the impact on stability. The goal is to ensure complete coverage of the oil droplets. | |
| Coalescence (Irreversible merging of droplets, visible oil slicks) | Incorrect Emulsifier System (HLB): The Hydrophile-Lipophile Balance (HLB) of the emulsifier system is not optimized for a high concentration of a non-polar oil like ITDI. | Adjust System HLB: Use a blend of low and high HLB emulsifiers to achieve the required HLB for ITDI. Experiment with different ratios to find the optimal balance for creating a stable interfacial film. |
| Weak Interfacial Film: The emulsifier(s) chosen do not form a robust mechanical or electrostatic barrier around the droplets to prevent them from merging.[5] | Incorporate a Co-emulsifier/Stabilizer: Add polymers or fatty alcohols that can adsorb at the interface, creating a stronger, more resilient film through steric hindrance.[1] | |
| Flocculation (Reversible clumping of droplets) | Suboptimal Processing Parameters: Insufficient homogenization energy results in a wide particle size distribution, with larger droplets being more prone to flocculation.[6] | Refine Homogenization Process: Increase homogenization time, speed, or pressure to reduce the average droplet size and narrow the distribution. A smaller, more uniform droplet size enhances stability.[4] |
| Incompatible Ingredients: Interactions between formulation components (e.g., salts, active ingredients) may disrupt the stability of the emulsifier layer. | Evaluate Ingredient Compatibility: Conduct compatibility studies by preparing simpler formulations to isolate the problematic ingredient. Consider alternative ingredients or the addition of a co-solvent to improve solubility and stability.[7] | |
| Phase Inversion (Change from O/W to W/O or vice-versa) | High Internal Phase Ratio: The concentration of ITDI (the internal phase in an O/W emulsion) has exceeded the critical packing point (typically >74% by volume).[3] | Adjust Phase Ratio: Reduce the concentration of the ITDI phase or consider formulating a water-in-oil (W/O) emulsion if a high oil content is essential. |
| Temperature Fluctuations: Changes in temperature can alter the solubility of the emulsifiers, shifting the HLB and favoring a different emulsion type. | Conduct Temperature Stability Studies: Evaluate the formulation's stability at various temperatures (e.g., freeze-thaw cycles, elevated temperatures) to identify the stable operating range.[2] |
Frequently Asked Questions (FAQs)
Q1: What is this compound (ITDI) and why is it used in high concentrations?
A1: this compound is a synthetic ester that functions as a lightweight, non-greasy emollient and skin-conditioning agent.[8] Its desirable sensory profile and ability to dissolve pigments and UV filters make it a popular choice for high-concentration use in products like moisturizers, sunscreens, and foundations to achieve specific textures and performance characteristics.[8]
Q2: What are the key physicochemical properties of ITDI to consider?
A2: While specific values can vary by manufacturer, ITDI is a non-polar, branched-chain ester with low water solubility and low viscosity.[8][9] Understanding its required HLB is critical for selecting an appropriate emulsifier system. The table below summarizes key properties.
| Property | Value / Description | Significance in Formulation |
| Chemical Formula | C22H44O2[10][11] | Indicates a large, non-polar molecule. |
| Molecular Weight | ~340.6 g/mol [10][11] | Influences its viscosity and solubility characteristics. |
| Appearance | Colorless to pale yellow liquid[8] | A baseline for observing formulation clarity and color changes. |
| Solubility | Insoluble in water[8] | Dictates the need for an emulsification system. |
| logP (o/w) | ~9.390 (estimated)[9] | High value confirms its highly lipophilic (oil-loving) nature. |
Q3: How does a high concentration of ITDI affect emulsion stability?
A3: Increasing the oil phase concentration in an emulsion presents several challenges:
-
Increased Interfacial Area: A higher volume of dispersed oil requires a proportionally larger amount of emulsifier to adequately cover the droplet surfaces and prevent coalescence.[4]
-
Closer Droplet Proximity: With less continuous phase separating them, oil droplets are closer together, increasing the likelihood of flocculation and coalescence.
-
Viscosity Changes: High oil concentrations significantly increase the emulsion's viscosity, which can aid stability against creaming but may also require more energy for proper homogenization.[4]
Q4: What is the role of co-solvents and co-emulsifiers in these formulations?
A4:
-
Co-solvents (e.g., propylene (B89431) glycol, butylene glycol) are soluble in the continuous phase and can help to improve the solubility of other ingredients, preventing them from precipitating and disrupting the emulsion. They can also modify the viscosity and sensory feel of the formulation.[7]
-
Co-emulsifiers (e.g., cetyl alcohol, stearic acid) are surface-active ingredients that integrate into the interfacial film alongside the primary emulsifier. They enhance the stability of the emulsion by increasing the rigidity and packing of the film, creating a more robust barrier against coalescence.[1]
Key Experimental Protocols
Protocol 1: Emulsion Stability Assessment via Centrifugation
-
Objective: To accelerate phase separation and quickly assess the stability of the emulsion under stress.
-
Methodology:
-
Place 10 mL of the emulsion sample into a graduated centrifuge tube.
-
Place the tube in a centrifuge.
-
Centrifuge the sample at 3000 RPM for 30 minutes at room temperature.[12]
-
After centrifugation, carefully remove the tube and visually inspect for any signs of phase separation (e.g., a layer of separated oil or water).
-
Measure and record the volume (in mL) of any separated phase. The stability is often expressed as the percentage of the separated phase relative to the total volume.
-
Protocol 2: Particle Size Analysis over Time
-
Objective: To monitor changes in droplet size, which is a key indicator of coalescence and long-term instability.[2]
-
Methodology:
-
Prepare a diluted sample of the initial emulsion (Time 0) suitable for the instrument being used (e.g., laser diffraction or dynamic light scattering).
-
Measure the particle size distribution and record the mean droplet size (e.g., D50 or Z-average).
-
Store the bulk emulsion under controlled conditions (e.g., 25°C, 40°C).
-
At predetermined time points (e.g., 1 week, 2 weeks, 1 month), repeat the measurement from a new sample of the stored emulsion.
-
Interpretation: A significant increase in the mean droplet size over time indicates coalescence and poor stability. A stable nano-emulsion may show less than a 5% increase in particle size over two weeks.[2]
-
Protocol 3: Freeze-Thaw Cycling
-
Objective: To assess the emulsion's stability against the stress of extreme temperature changes, which can disrupt the interfacial film.
-
Methodology:
-
Place a 50 mL sample of the emulsion in a sealed container.
-
Store the sample at a low temperature (e.g., -15°C) for 24 hours.[2]
-
Thaw the sample at room temperature (25°C) for 24 hours. This completes one cycle.
-
Visually inspect the sample for signs of instability such as graininess, syneresis (oil or water separation), or complete phase separation.
-
Repeat this process for a minimum of 3 cycles. A robust formulation should show no significant changes after three cycles.[2]
-
Visualization of Workflows and Mechanisms
Below are diagrams illustrating the troubleshooting process and the fundamental mechanism of emulsion instability.
A logical workflow for troubleshooting phase separation issues.
Simplified mechanism of droplet coalescence leading to phase separation.
References
- 1. Emulsification and stabilisation technologies used for the inclusion of lipophilic functional ingredients in food systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ulprospector.com [ulprospector.com]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. tandfonline.com [tandfonline.com]
- 5. biolinscientific.com [biolinscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. specialchem.com [specialchem.com]
- 9. This compound, 59231-37-7 [thegoodscentscompany.com]
- 10. This compound | C22H44O2 | CID 6451827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Tridecyl Isononanoate | C22H44O2 | CID 9884387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Optimizing the sensory attributes of Isotridecyl isononanoate-based products
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing the sensory attributes of products based on Isotridecyl isononanoate (ITIN). ITIN is a versatile, lightweight emollient known for its non-greasy feel and excellent spreadability.[1] However, achieving the desired sensory profile in a final formulation requires careful consideration of co-ingredients and processing parameters.
Frequently Asked Questions (FAQs)
Q1: What are the primary sensory characteristics of pure this compound (ITIN)?
A1: this compound is a synthetic ester characterized by its lightweight texture, rapid absorption, and non-greasy, non-sticky after-feel.[1] It is valued for its ability to enhance the spreadability of formulations, providing a smooth, soft, and silky finish on the skin.[1]
Q2: Why does my formulation containing ITIN feel greasier than expected?
A2: While ITIN itself is a light emollient, the overall greasiness of a formula is influenced by the entire oil phase and other formulation components. Potential causes include:
-
High Total Lipid Content: For a lightweight feel, the total oil phase in an oil-in-water emulsion should ideally be kept between 10-15%.[2][3]
-
Presence of Heavy Co-emollients: Butters (e.g., Shea), heavy oils, or certain waxes can overshadow the light feel of ITIN.
-
Emulsifier Choice: Some emulsifiers can contribute to a heavier or waxier skin feel.
-
Polymer Interaction: Certain rheology modifiers can impact playtime and absorption, which may be perceived as greasiness.
Q3: Can ITIN be used to improve the sensory profile of a formula containing heavier oils or butters?
A3: Yes, ITIN is an excellent choice for modifying the sensory profile of heavier formulations. By blending it with richer lipids, you can improve spreadability and reduce the perception of greasiness and tackiness. It helps create a "cascade" effect, where the initial feel is light and spreads easily, followed by the richer, more occlusive properties of the other lipids.
Q4: What is the impact of ITIN on the stability of an emulsion?
A4: ITIN is a stable ester and is generally easy to incorporate into emulsions.[1] Like any emollient, its compatibility with the chosen emulsifier system is crucial for long-term stability.[4] Issues like phase separation are more commonly linked to an inadequate emulsification system or improper processing rather than the ITIN itself.[5]
Q5: Is ITIN comedogenic?
A5: this compound is generally considered non-comedogenic and has a low potential for skin irritation, making it suitable for a wide range of skin types.[1]
Troubleshooting Guide: Common Sensory Issues
This guide provides solutions to specific sensory challenges encountered during the formulation of ITIN-based products.
| Problem Statement | Potential Cause(s) | Recommended Solution(s) |
| "My lotion feels heavy and greasy despite using ITIN." | 1. Total oil phase is too high (>20%).2. Presence of heavy co-emollients (e.g., petrolatum, shea butter).3. Incorrect emulsifier or stabilizer system. | 1. Reduce the total lipid content to 10-15%.[2]2. Replace a portion of the heavy emollients with lighter esters (e.g., Coco-Caprylate/Caprate) or volatile silicones.3. Add an oil-absorbing powder like Aluminum Starch Octenylsuccinate (1-2% in the oil phase) to create a matte, dry-touch finish.[3] |
| "The product has a long absorption time and leaves a white film during rub-out (soaping effect)." | 1. Choice of emulsifier (e.g., some grades of emulsifying wax NF can cause soaping).[6]2. High concentration of certain fatty alcohols or waxes.3. Inefficient homogenization. | 1. Switch to a different emulsifier system known for low soaping (e.g., polyglyceryl esters).2. Incorporate a small amount of dimethicone (e.g., 1%) to reduce the whitening effect and improve slip.[6]3. Optimize homogenization speed and time to ensure a fine emulsion droplet size. |
| "The after-feel of the product is sticky or tacky." | 1. High concentration of humectants like glycerin.2. Certain film-forming polymers.3. Interaction between the preservative system and other ingredients. | 1. Reduce the glycerin level or combine it with humectants that have a less tacky feel.2. Evaluate alternative rheology modifiers. Some acrylate (B77674) copolymers offer better sensory profiles than natural gums.3. Incorporate emollients known for a powdery or silky after-feel to counteract tackiness. |
| "The product feels draggy and is difficult to spread." | 1. Insufficient level of high-spreadability emollients like ITIN.2. High viscosity due to the thickener system.3. High wax content in the formulation. | 1. Increase the percentage of ITIN or other low-viscosity esters.[7]2. Adjust the concentration of the rheology modifier. Consider polymers that provide shear-thinning properties.3. Reduce the concentration of waxes or replace hard waxes with softer ones. |
Quantitative Data: Comparative Sensory Profile of Emollients
While a comprehensive sensory panel for ITIN was not publicly available, the following table presents typical quantitative descriptive analysis (QDA) scores for common emollients. The projected scores for this compound are based on its well-documented qualitative attributes: very high spreadability, fast absorption (low dry time), and a non-greasy, non-sticky, silky after-feel.[1] Scores are on a 10-point scale where 1 = Low and 10 = High.
| Emollient | Chemical Class | Dry Time(10=Fast) | Softness(10=Very Soft) | Stickiness(10=Very Sticky) | Velvetiness(10=Very Velvety) | Greasiness(10=Very Greasy) |
| This compound (Projected) | Ester | 9 | 8 | 1 | 9 | 2 |
| Propylene Glycol Dicaprylate/Dicaprate | Ester | 8 | 9 | 2 | 8 | 3 |
| Decyl Oleate | Ester | 5 | 7 | 4 | 5 | 6 |
| Oleyl Erucate | Ester | 5 | 7 | 4 | 5 | 6 |
| Isopropyl Myristate | Ester | 7 | 6 | 3 | 4 | 5 |
| Glyceryl Caprylate | Ester | 3 | 4 | 6 | 3 | 7 |
| Cyclomethicone | Silicone | 10 | 7 | 1 | 8 | 1 |
| Dimethicone | Silicone | 6 | 8 | 2 | 9 | 3 |
Data for non-ITIN emollients adapted from a sensory mapping study of esters in a cream base.[8]
Experimental Protocols
Protocol: Quantitative Descriptive Analysis (QDA) of Skin Feel
This protocol outlines a standardized method for evaluating the sensory attributes of topical products, based on the ASTM E1490-11 standard guide.[9][10]
1. Objective: To quantitatively measure and compare the tactile properties of different ITIN-based formulations during and after application to the skin.
2. Panelists:
-
Recruit a panel of 10-15 trained assessors.
-
Panelists should be trained on a standardized lexicon of sensory terms for skin feel and be able to reliably rate attribute intensities on a defined scale.[11]
3. Materials & Environment:
-
Test formulations, labeled with random three-digit codes.
-
A reference control formulation.
-
A controlled environment with consistent temperature (20-22°C) and humidity (40-60%).
-
Non-fragranced soap for hand washing and lint-free towels.
-
Timer.
-
Data collection forms or software with a 15-cm line scale anchored with "Low" and "High".
4. Evaluation Procedure:
-
Acclimatization & Washout (15 min): Panelists acclimate to the room conditions and wash their forearms with non-fragranced soap, then pat dry.
-
Sample Application:
-
Dispense a standardized amount (e.g., 0.1 mL) of the coded sample onto a specified area (e.g., a 5x5 cm square) on the inner forearm.
-
The evaluation is conducted in four distinct phases. Panelists rate the intensity of each attribute on their scoresheet immediately after assessing it.
-
-
Phase I: Pick-Up (Immediately after dispensing on fingers)
-
Firmness: Force required to compress the product.
-
Stickiness: Force required to separate fingers after compression.
-
-
Phase II: Rub-Out (First 10-15 seconds of application)
-
Spreadability: Ease of spreading the product over the skin area.
-
Thickness: Perceived viscosity/richness during application.
-
Absorbency: Rate at which the product disappears into the skin.
-
Greasiness (Rub-out): Amount of oily/fatty character perceived during application.
-
-
Phase III: After-Feel (30 seconds post-application)
-
Slipperiness: Ease of sliding fingers over the treated skin.
-
Greasiness (Initial After-feel): Amount of oily residue immediately after absorption.
-
Stickiness (After-feel): Degree to which fingers stick to the skin surface.
-
-
Phase IV: Residual Feel (2 minutes post-application)
-
Greasiness (Residual): Amount of oily residue remaining after 2 minutes.
-
Tackiness: Degree of stickiness remaining.
-
Softness/Silkiness: The pleasant, smooth feel of the skin.
-
-
Washout Between Samples: Panelists must wait at least 15 minutes and wash the test area before applying the next sample to prevent sensory fatigue and carry-over effects.
5. Data Analysis:
-
Measure the distance from the "Low" anchor on the 15-cm line scale for each attribute.
-
Calculate the mean score for each attribute across all panelists.
-
Use statistical analysis (e.g., ANOVA followed by Tukey's test) to determine significant differences between formulations.[11]
-
Visualize results using spider web charts or bar graphs for easy comparison.
Visualizations
Logical Relationships in Sensory Perception
The final sensory profile of an ITIN-based product is not determined by the emollient alone. It is the result of complex interactions between the formulation's components and the physical properties of the system. This diagram illustrates the key factors influencing the consumer's sensory experience.
Caption: Key factors influencing the final sensory profile of a formulation.
Experimental Workflow for Sensory Troubleshooting
When a formulation's sensory profile does not meet expectations, a systematic approach is required to identify and resolve the issue. This workflow provides a step-by-step guide for effective troubleshooting.
Caption: A systematic workflow for troubleshooting sensory attribute issues.
References
- 1. specialchem.com [specialchem.com]
- 2. yourcosmeticchemist.com [yourcosmeticchemist.com]
- 3. ulprospector.com [ulprospector.com]
- 4. seppic.com [seppic.com]
- 5. SENSORY CHARACTERIZATION OF EMOLLIENTS | Semantic Scholar [semanticscholar.org]
- 6. chemistscorner.com [chemistscorner.com]
- 7. Spreading properties of cosmetic emollients: Use of synthetic skin surface to elucidate structural effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tojned.net [tojned.net]
- 9. SENSORIAL ANALYSIS | Inovapotek [inovapotek.com]
- 10. researchgate.net [researchgate.net]
- 11. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
Preventing crystallization of active ingredients in an Isotridecyl isononanoate base
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to preventing the crystallization of active pharmaceutical ingredients (APIs) in an Isotridecyl Isononanoate base.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used as a base?
This compound is a synthetic, branched-chain ester formed from the reaction of isotridecyl alcohol and isononanoic acid.[1] It is a colorless to pale yellow liquid known for its emollient properties, lightweight texture, and ability to enhance the spreadability of formulations.[1] In pharmaceutical and cosmetic applications, it is valued for providing a non-greasy, smooth feel and its ability to dissolve or disperse active ingredients, pigments, and UV filters.[1] Its chemical formula is C22H44O2, and it is insoluble in water.[1][2]
2. What are the primary causes of API crystallization in an this compound base?
API crystallization is a common challenge in formulation development and can be triggered by several factors:
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Supersaturation: This is the primary driving force for crystallization. A solution becomes supersaturated when the concentration of the API exceeds its equilibrium solubility in this compound. This can occur due to temperature fluctuations, solvent evaporation, or the introduction of a less soluble polymorphic form of the API.
-
Temperature Changes: The solubility of an API in this compound is often temperature-dependent. A decrease in temperature during storage or transport can lower the API's solubility, leading to supersaturation and subsequent crystallization.
-
Polymorphism: An API may exist in different crystalline forms (polymorphs), each with its own unique solubility profile.[] The unintended conversion to a less soluble polymorph can trigger crystallization even if the initial formulation was stable.[]
-
Nucleation Sites: The presence of impurities, undissolved API particles, or even microscopic imperfections on the surface of the container can act as nucleation sites, initiating the crystallization process.
3. How can I prevent API crystallization in my formulation?
Several strategies can be employed to inhibit API crystallization in an this compound base:
-
Formulation Optimization: Ensure that the API concentration is maintained below its saturation solubility in this compound across the expected storage and use temperature range.
-
Use of Crystallization Inhibitors:
-
Polymers: Hydrophilic polymers such as Polyvinylpyrrolidone (PVP) and Hydroxypropyl Methylcellulose (HPMC) can inhibit crystallization by forming hydrogen bonds with the API, which interferes with the formation of a crystal lattice structure.[4][5]
-
Surfactants: Certain surfactants can adsorb to the surface of API nuclei, sterically hindering further crystal growth.[6] However, it's important to note that some surfactants may enhance mobility and accelerate crystallization, so careful selection is crucial.[7]
-
-
Co-solvents: While this compound is the primary base, the addition of a co-solvent in which the API has higher solubility can increase the overall solubility of the API in the formulation.
Troubleshooting Guide
Issue: I have observed crystal growth in my this compound-based formulation. What should I do?
Follow this troubleshooting workflow to identify the cause and find a solution.
Quantitative Data Summary
The following tables provide illustrative data for the solubility of two hypothetical APIs in this compound and the efficacy of common crystallization inhibitors.
Table 1: Solubility of Model APIs in this compound at Different Temperatures
| API | Temperature (°C) | Solubility (mg/mL) |
| Model API A | 4 | 5.2 |
| 25 | 15.8 | |
| 40 | 35.1 | |
| Model API B | 4 | 0.8 |
| 25 | 2.5 | |
| 40 | 7.9 |
Table 2: Effect of Inhibitors on the Onset of Crystallization for Model API A (16 mg/mL) at 4°C
| Inhibitor | Concentration (% w/w) | Time to Onset of Crystallization (Days) |
| None | 0 | < 1 |
| PVP K30 | 1 | 7 |
| 2 | 21 | |
| HPMC E5 | 1 | 10 |
| 2 | > 30 | |
| Polysorbate 80 | 0.5 | 4 |
| 1 | 12 |
Experimental Protocols
Protocol 1: Determining API Solubility in this compound
Objective: To determine the equilibrium solubility of an API in this compound at various temperatures.
Methodology:
-
Preparation: Add an excess amount of the API to a known volume of this compound in several sealed glass vials.
-
Equilibration: Place the vials in temperature-controlled shakers set to the desired temperatures (e.g., 4°C, 25°C, 40°C). Agitate the samples for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.
-
Separation: Carefully withdraw a sample from the clear supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.[8]
-
Quantification: Accurately dilute the filtered sample with a suitable solvent and analyze the API concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[8]
-
Replication: Perform a minimum of three replicate determinations at each temperature.[9]
Protocol 2: Screening of Crystallization Inhibitors
Objective: To evaluate the effectiveness of various polymers and surfactants in preventing API crystallization.
Methodology:
-
Formulation Preparation: Prepare a series of formulations containing the API in this compound at a concentration slightly above its saturation point at the lowest intended storage temperature. For each potential inhibitor (e.g., PVP, HPMC, Polysorbate 80), prepare separate formulations with varying concentrations of the inhibitor (e.g., 0.5%, 1%, 2% w/w). Include a control formulation with no inhibitor.
-
Accelerated Stability Study: Place all formulations in a stability chamber under accelerated conditions, such as temperature cycling (e.g., 4°C for 12 hours followed by 40°C for 12 hours) or isothermal storage at a low temperature (e.g., 4°C).
-
Monitoring: At regular intervals (e.g., daily for the first week, then weekly), visually inspect each sample for any signs of crystal formation.
-
Microscopic Analysis: Use polarized light microscopy to confirm the presence or absence of crystals, as it is highly sensitive for detecting birefringent crystalline material in a semi-solid or liquid base.
-
Data Recording: Record the time to the first appearance of crystals for each formulation. The most effective inhibitors will be those that significantly prolong the onset of crystallization compared to the control.
Protocol 3: Characterization of Crystal Formation
Objective: To identify and characterize any crystals that form during stability testing.
Methodology:
-
Sample Preparation: Carefully isolate the crystals from the formulation base. This can be done by centrifugation followed by decanting the supernatant, or by filtration if the viscosity allows.
-
Analytical Techniques:
-
Polarized Light Microscopy (PLM): This is often the first step to visualize the crystal morphology (e.g., needles, plates) and confirm their crystalline nature through birefringence.
-
X-Ray Powder Diffraction (XRPD): This technique provides a unique diffraction pattern for a given crystal structure, making it the definitive method for identifying the polymorphic form of the API.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and other thermal properties of the crystals, which can help in polymorph identification and characterization.
-
In-situ Raman or FTIR Spectroscopy: These vibrational spectroscopy techniques can be used to monitor the formulation in real-time to detect the onset of crystallization and identify the solid form as it appears.[10][11][12][13][14]
-
References
- 1. specialchem.com [specialchem.com]
- 2. This compound, 59231-37-7 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cris.huji.ac.il [cris.huji.ac.il]
- 7. Surfactants Accelerate Crystallization of Amorphous Nifedipine by Similar Enhancement of Nucleation and Growth Independent of Hydrophilic-Lipophilic Balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. researchgate.net [researchgate.net]
- 11. crystallizationsystems.com [crystallizationsystems.com]
- 12. crystallizationsystems.com [crystallizationsystems.com]
- 13. Low- versus Mid-frequency Raman Spectroscopy for in Situ Analysis of Crystallization in Slurries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Troubleshooting unexpected viscosity changes in Isotridecyl isononanoate lotions
Technical Support Center: Isotridecyl Isononanoate Formulations
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound in lotion and cream formulations. Below you will find troubleshooting guides and FAQs to address common issues related to unexpected viscosity changes during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My lotion's viscosity is significantly lower than targeted after production. What are the common causes?
A1: A decrease in viscosity, or a "thinning" of the lotion, can be attributed to several factors during or after the manufacturing process. The primary culprits are often related to temperature, mechanical stress (shear), and formulation imbalances.
-
Excessive Shear: While high-shear mixing is essential for creating a stable emulsion, prolonged or excessive shear can repeatedly break down the droplets and the structure formed by thickening agents, leading to a permanent loss of viscosity.[1] Many cosmetic emulsions are shear-thinning, meaning their viscosity decreases under force, but they should recover afterward.[2][3] If the structure is damaged, this recovery will be incomplete.
-
Elevated Temperatures: Viscosity in most cosmetic emulsions has an inverse relationship with temperature.[2][4] If the lotion is evaluated while still warm, it will appear thinner.[1] It's crucial to measure viscosity at a standardized room temperature (e.g., 25°C) after the product has fully cooled and stabilized.[2]
-
Incorrect Order of Addition: Adding certain ingredients, like electrolytes or active compounds, at the wrong stage can interfere with the hydration and swelling of polymeric thickeners (e.g., carbomers), preventing them from building viscosity effectively.
-
pH Shift: The effectiveness of many common thickeners, particularly acrylic acid polymers like carbomers, is highly dependent on pH. A shift outside the optimal pH range can cause the polymer network to collapse, resulting in a significant drop in viscosity.[5]
Q2: My lotion thickened dramatically upon cooling or has continued to thicken during storage. What could be the cause?
A2: A gradual or sudden increase in viscosity can indicate several underlying formulation dynamics.
-
Polymer Hydration and Swelling: Some polymeric thickeners and gums hydrate (B1144303) and swell slowly over time. The viscosity measured immediately after production may not represent the final equilibrium viscosity. It is common to see viscosity increase over a 24-hour period as the polymer network fully establishes itself.
-
Ingredient Interactions: this compound, as an emollient, alters the oil phase characteristics.[6][7] Interactions between the chosen emulsifiers, fatty alcohols, and the oil phase can lead to the formation of complex structures, such as lamellar gel networks, which build viscosity over time as the emulsion cools and sets.[8]
-
Temperature Effects: Just as high temperatures decrease viscosity, storing the lotion in colder conditions can cause it to become thicker.[4] For consistent measurement, always allow the sample to equilibrate to a standard room temperature.[9]
Q3: How does this compound itself impact the viscosity of a lotion?
A3: this compound is a lightweight, non-greasy emollient ester that primarily functions to provide slip, improve spreadability, and condition the skin.[6][10] While it is part of the oil phase, its direct impact on viscosity is less pronounced than that of thickeners or emulsifiers. However, it influences viscosity indirectly:
-
Oil Phase Polarity: As a key component of the oil phase, it influences the overall polarity, which can affect how the chosen emulsifier works at the oil-water interface. This can impact droplet size and emulsion stability, which are linked to viscosity.[7]
-
Interaction with Thickeners: The presence of emollients can influence the final structure of the polymer network created by thickeners.[3]
-
Viscosity of the Oil Phase: In water-in-oil emulsions, the viscosity of the final product is directly correlated with the viscosity of the continuous oil phase.[7]
Q4: We've observed batch-to-batch inconsistency in our lotion's viscosity. How can we troubleshoot this?
A4: Batch-to-batch inconsistency is a common challenge. The key is to standardize the manufacturing process and critically evaluate all inputs.
-
Raw Material Variation: Ensure the specifications for all raw materials, including this compound, thickeners, and emulsifiers, are consistent. Minor variations in supplier materials can have a noticeable impact.
-
Process Parameter Control: Temperature, mixing speed (shear rate), and mixing time are critical variables. Inconsistent heating or cooling rates, or changes in mixing energy, will lead to different emulsion structures and, therefore, different viscosities.[1][11]
-
Calibration of Equipment: Regularly calibrate all measurement instruments, including scales, pH meters, and viscometers, to ensure accuracy and repeatability.[2][12]
Troubleshooting Workflow & Data
To systematically diagnose viscosity issues, follow a logical progression of checks. The workflow below outlines the key decision points and investigative steps.
Caption: Troubleshooting workflow for viscosity changes.
Data Presentation: Impact of Process Parameters on Viscosity
The following table summarizes hypothetical data from an experiment designed to test the effect of key manufacturing parameters on the final viscosity of a model O/W lotion containing this compound.
| Batch ID | Homogenization Time (min) | Homogenization Speed (RPM) | Cooling Rate | Final Viscosity (cP at 25°C) | Observations |
| Control | 5 | 5000 | Slow (Ambient) | 12,500 | Target viscosity, smooth texture |
| A | 10 | 5000 | Slow (Ambient) | 9,800 | Viscosity decreased; potential over-shearing |
| B | 5 | 8000 | Slow (Ambient) | 8,500 | Significant viscosity loss; excessive shear |
| C | 5 | 5000 | Fast (Ice Bath) | 14,500 | Viscosity increased; rapid cooling set structure differently |
| D | 2 | 5000 | Slow (Ambient) | 10,200 | Viscosity lower; insufficient energy for small droplet size |
Key Experimental Protocols
Protocol 1: Viscosity Measurement with a Rotational Viscometer
This protocol outlines the standardized measurement of lotion viscosity.
Objective: To obtain accurate and repeatable viscosity measurements for lotion samples.
Apparatus:
-
Rotational Viscometer (e.g., Brookfield type).[12]
-
Appropriate spindle (e.g., T-bar or Helipath spindles for thick creams).
-
Sample container (low-form beaker).
-
Water bath or temperature controller set to 25°C ± 1°C.
Methodology:
-
Sample Preparation: Place approximately 200g of the lotion into a 250mL beaker. Avoid introducing air bubbles.
-
Temperature Equilibration: Place the beaker in the 25°C water bath for at least 1 hour to ensure the sample is at a uniform, standard temperature.
-
Instrument Setup: Attach the selected spindle to the viscometer. Ensure the viscometer is level.
-
Measurement:
-
Lower the rotating spindle into the center of the sample until it reaches the immersion mark.
-
Set the rotational speed (e.g., 10 RPM). For non-Newtonian fluids, it is critical to record the viscosity at defined shear rates/speeds.[2][13]
-
Allow the spindle to rotate for 60 seconds to stabilize.
-
Record the viscosity reading in centipoise (cP) and the torque percentage. The torque reading should ideally be between 10% and 100% for a valid result.[13]
-
-
Data Reporting: Report the viscosity value, spindle used, rotational speed, temperature, and torque reading.
Protocol 2: Accelerated Stability Testing (Freeze-Thaw Cycles)
This protocol is used to assess the physical stability of the emulsion under temperature stress.
Objective: To predict long-term stability by subjecting the lotion to extreme temperature variations, which can reveal weaknesses in the emulsion structure.[9][14]
Apparatus:
-
Freezer capable of maintaining -10°C.
-
Incubator or oven capable of maintaining 45°C.
-
Room temperature (25°C) storage area.
-
Sealed, transparent sample containers (use both glass and the final intended packaging).[15]
Methodology:
-
Sample Preparation: Fill several containers with the lotion batch to be tested. Keep one sample at room temperature (25°C) as a control.
-
Cycle 1:
-
Place the test samples in the freezer at -10°C for 24 hours.
-
Transfer the samples to room temperature (25°C) for 24 hours to thaw.
-
-
Cycle 2:
-
Transfer the same samples to the incubator at 45°C for 24 hours.
-
Return the samples to room temperature (25°C) for 24 hours to cool.
-
-
Evaluation: After each full cycle, visually inspect the samples for any signs of instability, such as:
-
Phase separation (creaming or coalescence).
-
Color or odor changes.
-
Crystal formation.
-
-
Viscosity Measurement: After the samples have completed 3-5 cycles and re-equilibrated to 25°C, measure their viscosity according to Protocol 1 and compare it to the control sample. A significant change indicates poor stability.
Caption: Key component interactions influencing lotion viscosity.
References
- 1. ingrevo.com [ingrevo.com]
- 2. martests.com [martests.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Viscosity of Cream and Lotion: What Do You Know? - [allpackchina.com]
- 5. Cosmetic emulsion separation [personalcarescience.com.au]
- 6. specialchem.com [specialchem.com]
- 7. happi.com [happi.com]
- 8. researchgate.net [researchgate.net]
- 9. certifiedcosmetics.com [certifiedcosmetics.com]
- 10. This compound [myskinrecipes.com]
- 11. scsformulate.co.uk [scsformulate.co.uk]
- 12. chemistscorner.com [chemistscorner.com]
- 13. Viscosity measurement in the personal care industry | Anton Paar Wiki [wiki.anton-paar.com]
- 14. Accelerated Stability Testing: Guide for Lasting Cosmetics [myswisslab.com]
- 15. makingcosmetics.com [makingcosmetics.com]
Impact of pH on the stability of Isotridecyl isononanoate emulsions
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting issues related to the pH and stability of emulsions formulated with Isotridecyl Isononanoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its role in emulsions?
This compound is a synthetic ester created from the reaction of isotridecyl alcohol and isononanoic acid.[1] In cosmetic and pharmaceutical formulations, it serves as a non-greasy emollient and skin-conditioning agent.[1][2] Its primary functions are to impart a silky, dry-touch feel, improve the spreadability of products, and act as a solubilizer for active ingredients and UV filters.[1][3]
Q2: Why is pH a critical parameter for the stability of these emulsions?
The stability of an emulsion is highly dependent on a variety of factors, with pH being one of the most critical.[4][5] The pH of the continuous phase can significantly influence the effectiveness of emulsifiers and stabilizing agents.[3] It affects the surface charge of the oil droplets, which governs the electrostatic repulsive forces between them and prevents aggregation and coalescence.[6][7] Drastic shifts in pH can neutralize these charges, leading to emulsion instability.[3]
Q3: How does pH specifically impact an emulsion containing an ester like this compound?
The pH affects both the physical and chemical stability of the emulsion:
-
Physical Stability: The pH alters the ionization of emulsifiers at the oil-water interface.[6] This change in surface charge can either enhance repulsion (leading to stability) or cause attraction and flocculation (leading to instability).[4] For many systems, stability is lowest near the isoelectric point of the emulsifying agents, where the net charge is zero.[4][8]
-
Chemical Stability (Ester Hydrolysis): this compound is an ester, which can be susceptible to hydrolysis—a chemical reaction with water that breaks the ester bond, yielding an alcohol and a carboxylic acid. This reaction is catalyzed by both acids (low pH) and bases (high pH).[9][10] This degradation of the oil phase can lead to a loss of emulsion integrity, changes in sensory properties, and potential breakdown of the formulation over time.[10][11]
Q4: What are the common signs of pH-induced instability in my this compound emulsion?
Common indicators of emulsion instability include:
-
Creaming or Sedimentation: The formation of a concentrated layer of oil droplets at the top (creaming) or bottom (sedimentation) of the emulsion.[12][13]
-
Flocculation: The clumping of oil droplets without the rupture of the interfacial film.[12]
-
Coalescence: The irreversible merging of droplets to form larger ones, ultimately leading to complete phase separation ("breaking").[12][13]
-
Changes in Viscosity: A noticeable increase or decrease in the thickness of the formulation.[14]
-
Changes in Particle Size: An increase in the average droplet size over time.[14]
-
Variations in Color or Odor: These can indicate chemical degradation of one or more components.[14]
Q5: What is the ideal pH range for an this compound emulsion?
There is no single ideal pH for all this compound emulsions. The optimal pH is highly dependent on the entire formulation, particularly the type of emulsifiers and stabilizers used. Some emulsifier systems perform best in acidic conditions, while others require neutral or alkaline environments.[6][15] It is crucial to consult the manufacturer's guidelines for your specific emulsifying system and to perform stability testing across a range of pH values during product development.
Troubleshooting Guide
Problem: My emulsion shows phase separation (creaming, coalescence) after I adjust the pH.
-
Possible Cause 1: Isoelectric Point. You may have adjusted the pH to a value near the isoelectric point (pI) of your emulsifier (especially if it's protein-based). At the pI, the surface charge of the droplets is minimal, reducing the electrostatic repulsion that keeps them separate.[4]
-
Troubleshooting Steps:
-
Identify the isoelectric point of your emulsifying agents from supplier documentation.
-
Adjust the pH of your formulation to be at least 1-2 units away from the pI.
-
Measure the zeta potential of the droplets. A value greater than |30 mV| generally indicates good electrostatic stability.[16]
-
Consider adding a co-emulsifier or a stabilizer (like a hydrocolloid) that is effective at your target pH.
-
-
Possible Cause 2: Emulsifier Incompatibility. The emulsifier you have chosen may not be effective at the target pH. For instance, some anionic emulsifiers lose their charge and efficacy in highly acidic conditions.
-
Troubleshooting Steps:
-
Review the technical data sheet for your emulsifier to confirm its optimal pH range.
-
Select an emulsifier known to be stable and effective at your desired pH. Non-ionic emulsifiers are often stable across a wider pH range.[6]
-
Perform screening studies with different types of emulsifiers.
-
Problem: The viscosity of my emulsion changed dramatically after pH adjustment.
-
Possible Cause: Thickener pH Sensitivity. Many common thickening agents (e.g., carbomers, acrylate (B77674) copolymers) are pH-sensitive. Their ability to swell and build viscosity is directly linked to the pH of the system. For example, carbomers require neutralization to a pH above ~5.5-6.0 to uncoil and thicken the water phase.
-
Troubleshooting Steps:
-
Check the recommended pH range for your thickening agent.
-
Ensure the final pH of the emulsion is within this range. Adjust carefully using a suitable acid (e.g., citric acid) or base (e.g., sodium hydroxide).
-
If the target pH of your active ingredients is incompatible with your thickener, select an alternative thickener (e.g., xanthan gum, HEC) that maintains viscosity across a broader pH range.
-
Problem: I observe a change in odor or a decrease in active ingredient efficacy over time.
-
Possible Cause: Ester Hydrolysis. The pH of your formulation may be promoting the hydrolysis of the this compound ester.[10] This chemical breakdown can release isononanoic acid and isotridecyl alcohol, which may have a different odor profile. This instability can also affect the solubility and delivery of active ingredients.
-
Troubleshooting Steps:
-
Formulate as close to a neutral pH (6.0-7.5) as possible, as ester hydrolysis is often slowest in this range.[6] However, this depends on the specific ester's structure.[9]
-
If the formulation must be acidic or alkaline, conduct accelerated stability testing at elevated temperatures (e.g., 40-45°C) to assess the rate of degradation.[12][14]
-
Use analytical techniques (e.g., chromatography) to quantify the amount of this compound remaining in the emulsion over time at different pH values.
-
Consider buffering the system to maintain a stable pH throughout the product's shelf life.
-
Data Presentation
Table 1: Illustrative Impact of pH on Emulsion Physical Properties (Note: This data is representative of general oil-in-water emulsions and illustrates common trends.[4] Actual values for an this compound formulation will vary based on the specific ingredients.)
| pH Value | Average Droplet Size (D[12][15] in µm) | Zeta Potential (mV) | Visual Stability Observation |
| 2.0 | 1.5 | +35.2 | Stable, well-dispersed |
| 4.0 | 12.7 | +5.1 | Significant aggregation, unstable |
| 7.0 | 2.1 | -31.8 | Stable, well-dispersed |
| 9.0 | 1.8 | -42.5 | Highly stable |
Table 2: Illustrative Impact of pH on Ester Chemical Stability (Note: This data is adapted from studies on ester hydrolysis and demonstrates the principle of pH-catalyzed degradation.[10][11] Rates are formulation-specific.)
| pH Value | Relative Hydrolysis Rate Constant (k) | Estimated Half-Life | Chemical Stability |
| 4.0 | 0.05 | Moderate | Potentially unstable over long term |
| 7.4 | 0.07 | Low | Prone to slow degradation |
| 8.0 | 0.28 | Very Low | Rapid degradation expected |
Experimental Protocols & Visualizations
Experimental Protocols
Protocol 1: Standard Method for pH Measurement of an O/W Emulsion
-
Calibration: Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the temperature of the measurement.
-
Sample Preparation: Place approximately 20-50 mL of the emulsion into a clean beaker. Allow it to reach thermal equilibrium with the surroundings.
-
Measurement: Immerse the calibrated pH electrode directly into the emulsion. Ensure the electrode bulb is fully submerged.
-
Stabilization: Gently stir the emulsion with the electrode or a separate stir bar at a low speed to ensure a representative reading without introducing excessive air.
-
Recording: Wait for the pH reading to stabilize (drift of <0.02 pH units over 30 seconds) before recording the value.
-
Cleaning: Thoroughly clean the electrode with deionized water and appropriate solvents (e.g., isopropanol) to remove oily residue before storing.
Protocol 2: Assessing Emulsion Stability via Accelerated Aging
-
Sample Preparation: Prepare multiple, identical samples of the final emulsion formulation in appropriate, sealed containers.
-
Initial Analysis: Set aside a control sample at room temperature (20-25°C). Perform initial analysis on a separate sample, measuring pH, viscosity, and particle size distribution as a baseline (Time 0).[14]
-
Stress Conditions: Place the remaining samples under various stress conditions:
-
Periodic Testing: At predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove a sample from each condition.
-
Evaluation: Allow the sample to return to room temperature. Evaluate it for any physical changes (separation, color, odor) and re-measure its pH, viscosity, and particle size distribution.
-
Data Comparison: Compare the results from the stressed samples to the control sample and the Time 0 baseline to predict long-term stability.
Visualizations
Caption: Troubleshooting workflow for pH-related emulsion instability.
Caption: Impact of pH on the electrostatic stabilization of emulsion droplets.
Caption: Simplified pathways for the chemical degradation of esters via hydrolysis.
References
- 1. specialchem.com [specialchem.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of pH on physicochemical properties of oil bodies from different oil crops - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and hydrolysis of atmospherically relevant monoterpene-derived organic nitrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agnopharma.com [agnopharma.com]
- 13. scribd.com [scribd.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Mitigating potential skin irritation with Isotridecyl isononanoate in sensitive skin formulations
Technical Support Center: Isotridecyl Isononanoate in Sensitive Skin Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating potential skin irritation when using this compound in sensitive skin formulations.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and testing of cosmetic and dermatological products containing this compound.
Issue 1: Unexpected Skin Irritation Observed in Pre-clinical or Clinical Testing
-
Question: Our formulation containing this compound is showing unexpected signs of irritation (e.g., erythema, edema) in our initial safety assessments. Given that this ingredient has a low irritation potential, what could be the cause and how can we troubleshoot this?[1]
-
Answer: While this compound is generally considered safe with low irritation potential, formulation-dependent effects can occur.[1][2] The following steps can help identify and resolve the source of irritation.
-
Step 1: Review the Complete Formulation. Analyze all ingredients for their known irritation potential.[3] Other components, such as certain surfactants, preservatives, or fragrances, may be the primary cause of irritation.[4]
-
Step 2: Assess Ingredient Concentrations. While this compound is safe within recommended concentrations, the overall combination of ingredients might surpass the skin's irritation threshold.[1] Consider titrating the concentration of potentially irritating co-ingredients.
-
Step 3: Evaluate Formulation pH. The pH of the final product can significantly influence skin compatibility. A pH that deviates from the skin's natural acidic mantle (around 5.5) can disrupt the skin barrier and increase the potential for irritation.[5][6]
-
Step 4: Check for Ingredient Interactions. this compound may enhance the dermal penetration of other compounds.[7] This could increase the irritancy of another ingredient in the formulation.
-
Step 5: Incorporate Soothing Agents. The addition of anti-inflammatory and soothing ingredients like bisabolol, allantoin, or niacinamide can help mitigate potential inflammatory responses.[5]
-
Issue 2: Formulation Instability Leading to Irritation
-
Question: Our emulsion-based product with this compound is showing signs of instability (e.g., phase separation) over time, and we are concerned this could lead to skin irritation. What is the protocol to address this?
-
Answer: Formulation instability can lead to a non-uniform distribution of ingredients, potentially concentrating irritants in certain areas and compromising the product's safety and efficacy.[3] A systematic approach to stability testing is crucial.[8][9]
-
Step 1: Confirm Emulsion Type and Emulsifier Compatibility. Ensure the chosen emulsifiers are appropriate for the oil and water phases of your formulation and are used in adequate concentrations.[3]
-
Step 2: Conduct Accelerated Stability Testing. Subject the formulation to various temperature and humidity conditions to predict its long-term stability.[9][10] This can help identify potential issues more quickly.
-
Step 3: Perform Cycle Testing. Temperature cycling (e.g., between -10°C and 25°C) can stress the emulsion and reveal potential weaknesses in the formulation.[8]
-
Step 4: Evaluate Packaging Compatibility. Assess the interaction between the formulation and its container to ensure no leaching or degradation occurs that could affect stability or safety.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the general safety and irritation profile of this compound?
A1: this compound is a synthetic ester known for its emollient and skin-conditioning properties.[1][11][12] It is generally regarded as a safe ingredient with low irritation potential and is considered non-comedogenic.[1][13] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for use in cosmetics when formulated to be non-irritating.[7][14]
Q2: Can this compound be used in formulations intended for sensitive skin?
A2: Yes, due to its gentle nature and lightweight feel, this compound is suitable for use in sensitive skin formulations.[15] It helps to soften and smooth the skin by forming a protective barrier that prevents moisture loss without a greasy after-feel.[1] However, as with any ingredient, it is recommended to conduct a patch test to rule out individual sensitivities.[1]
Q3: What are some suitable alternatives to this compound if it is suspected to contribute to irritation in a specific formulation?
A3: While this compound is an unlikely primary irritant, if a formulation requires adjustment, several other emollients with a good safety profile for sensitive skin can be considered. These include Caprylic/Capric Triglyceride, C12-15 Alkyl Benzoate, and Simmondsia Chinensis (Jojoba) Seed Oil.[1]
Q4: How should the comedogenicity of a formulation containing this compound be assessed?
A4: Although this compound itself is non-comedogenic, the final formulation's potential to clog pores depends on the combination of all ingredients.[1][13] A comedogenicity rating scale can be used to evaluate individual ingredients, where a rating of 0 is non-comedogenic, and a rating of 5 is highly comedogenic.[16][17] For the final formulation, a clinical study on human subjects with acne-prone skin is the most definitive way to assess its comedogenic potential.
Data Presentation
Table 1: Comedogenicity Ratings of Common Emollients
| Emollient | Comedogenicity Rating (0-5) | Typical Use Level (%) |
| This compound | 0 | 2-15 |
| Caprylic/Capric Triglyceride | 1 | 5-50 |
| C12-15 Alkyl Benzoate | 1-2 | 1-20 |
| Simmondsia Chinensis (Jojoba) Seed Oil | 2 | 2-10 |
| Cocos Nucifera (Coconut) Oil | 4 | 1-10 |
| Theobroma Cacao (Cocoa) Seed Butter | 4 | 1-5 |
Note: Comedogenicity ratings can vary slightly between different sources. The overall comedogenic potential of a finished product depends on the combination and concentration of all ingredients.[16][17]
Experimental Protocols
Protocol 1: Human Repeat Insult Patch Test (HRIPT)
This protocol is designed to assess the irritation and sensitization potential of a finished formulation containing this compound.[18][19]
-
Objective: To determine the potential of a test material to induce primary or cumulative irritation and/or allergic contact sensitization.
-
Subjects: A panel of 50-200 human volunteers, including a subset with self-assessed sensitive skin.[20]
-
Methodology:
-
Induction Phase:
-
Rest Phase: A 10-21 day period with no product application follows the induction phase.[20]
-
Challenge Phase:
-
-
Evaluation: Skin responses are scored based on a standardized scale for erythema, edema, and other signs of irritation. A lack of significant reaction during the challenge phase suggests a low potential for sensitization.[18]
Protocol 2: Cosmetic Product Stability Testing
This protocol outlines the procedures to ensure the physical, chemical, and microbiological stability of a formulation containing this compound.[8][9][21]
-
Objective: To ensure the product maintains its intended quality, functionality, and aesthetics under various storage conditions.
-
Methodology:
-
Sample Preparation: Prepare multiple samples of the final formulation in its intended packaging.
-
Test Conditions:
-
Accelerated Stability: Store samples at elevated temperatures (e.g., 45°C) for three months. This is often used to predict a shelf life of up to two years at room temperature.[8][10]
-
Real-Time Stability: Store samples at room temperature (e.g., 25°C) for the intended shelf life of the product (e.g., 12-24 months).[9]
-
Cycle Testing: Subject samples to three to five cycles of temperature changes (e.g., 24 hours at -10°C followed by 24 hours at 25°C).[8]
-
Light Exposure: Expose samples in their packaging to UV and visible light to assess for changes in color and odor.[8]
-
-
Evaluation Intervals: Assess the samples at predetermined time points (e.g., 2 weeks, 4 weeks, 8 weeks, 12 weeks, and annually).[10]
-
Parameters to Evaluate:
-
Physical and Chemical Integrity: Color, odor, pH, viscosity, texture, and signs of emulsion separation.[8][9]
-
Microbiological Stability: Test for the presence of bacteria, yeast, and mold.[8][9]
-
Packaging Compatibility: Check for any changes to the packaging or the product due to their interaction.[9]
-
-
Visualizations
References
- 1. specialchem.com [specialchem.com]
- 2. ewg.org [ewg.org]
- 3. scsformulate.co.uk [scsformulate.co.uk]
- 4. Sensitive Skin? Avoid These 8 Common Irritants in Products You Use Daily [epiphanydermatology.com]
- 5. benchchem.com [benchchem.com]
- 6. specialchem.com [specialchem.com]
- 7. cosmeticsinfo.org [cosmeticsinfo.org]
- 8. makingcosmetics.com [makingcosmetics.com]
- 9. certifiedcosmetics.com [certifiedcosmetics.com]
- 10. cheops-tsar.de [cheops-tsar.de]
- 11. myrevea.com [myrevea.com]
- 12. incibeauty.com [incibeauty.com]
- 13. Explore | SkinSort [skinsort.com]
- 14. This compound | C22H44O2 | CID 6451827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. sincereskincare.com [sincereskincare.com]
- 16. banish.com [banish.com]
- 17. jessicaelizabethskincare.com [jessicaelizabethskincare.com]
- 18. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]
- 19. HRIPT Test : Allergy Patch, Hypoallergenic claim - Home [evalulab.com]
- 20. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 21. kblcosmetics.com [kblcosmetics.com]
Technical Support Center: Enhancing Long-Term Stability of Cosmetic Products Containing Isotridecyl Isononanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the long-term stability of cosmetic products containing Isotridecyl Isononanoate.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the use of this compound in cosmetic formulations.
Q1: What is this compound and what are its primary functions in cosmetic products?
This compound is a synthetic ester of isotridecyl alcohol and isononanoic acid.[1][2] It is a lightweight, non-greasy emollient and skin-conditioning agent.[1][3][4] Its primary functions include:
-
Emolliency: It softens and smooths the skin by forming a protective barrier that helps prevent moisture loss.[1]
-
Enhanced Spreadability: Its low viscosity and dry-touch feel improve the application and sensory profile of creams, lotions, and color cosmetics.[1][4]
-
Solubilizer: It can dissolve and disperse pigments and UV filters, making it a valuable ingredient in sunscreens and makeup.[1]
-
Thickener: In some formulations, it can contribute to the overall viscosity.[1]
Q2: What are the key chemical properties of this compound to consider during formulation?
This compound is a branched-chain ester with the chemical formula C22H44O2.[1] Its branched structure contributes to its low freezing point and high oxidative and hydrolytic stability compared to linear, unsaturated esters.[5] This inherent stability makes it a robust choice for a wide range of cosmetic formulations. However, its non-polar nature requires careful selection of the emulsifier system to ensure long-term emulsion stability.
Q3: What is the recommended usage level of this compound in cosmetic formulations?
This compound is generally considered safe for use in cosmetics at typical concentrations.[1][6] The specific usage level will depend on the desired sensory attributes and the overall formulation. It can range from a few percent in a light lotion to higher concentrations in richer creams and makeup removers.
Q4: Is this compound comedogenic?
This compound is generally considered to be non-comedogenic and has a low potential for skin irritation.[1]
Troubleshooting Guide
This guide provides solutions to common stability issues encountered when formulating with this compound.
Issue 1: Phase Separation in an Oil-in-Water (O/W) Emulsion
Symptoms:
-
Visible separation of oil and water layers.
-
Creaming (a layer of concentrated emulsion at the top).
-
Sedimentation (a layer of concentrated emulsion at the bottom).
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Emulsifier System (Improper HLB) | Determine the required Hydrophilic-Lipophilic Balance (HLB) of your oil phase, including this compound. While a specific HLB for this compound is not readily available in public literature, a good starting point for a highly non-polar ester is a required HLB in the range of 9-11 for an O/W emulsion. Use a blend of low and high HLB non-ionic emulsifiers to achieve the target HLB. |
| Insufficient Emulsifier Concentration | Increase the concentration of your emulsifier system in small increments (e.g., 0.5% w/w) and observe the impact on stability. |
| Incompatible Thickener or Stabilizer | Ensure the chosen thickener (e.g., carbomer, xanthan gum) is compatible with the electrolyte level and pH of your formulation. Some polymers can lose their thickening capacity in the presence of certain ions. |
| High Concentration of this compound | At high concentrations, the large oil phase volume can be challenging to stabilize. Consider adding a co-emulsifier or a stabilizing polymer. Increasing the viscosity of the water phase with a suitable thickener can also slow down droplet coalescence. |
| Improper Manufacturing Process | Ensure both oil and water phases are heated to the same temperature (typically 70-75°C) before emulsification. Use a homogenizer to reduce the oil droplet size to a uniform and small diameter (ideally < 5 µm). |
Issue 2: Changes in Viscosity Over Time
Symptoms:
-
Thinning of the product (decrease in viscosity).
-
Thickening or gelling of the product (increase in viscosity).
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Droplet Coalescence | This is often a precursor to phase separation. Re-evaluate your emulsifier system and homogenization process as described in "Issue 1". |
| Polymer Instability | If using a pH-sensitive polymer like a carbomer, ensure the final pH of the formulation is within its effective range. Buffer the system if necessary. Some polymers are also sensitive to high shear; ensure your mixing process is appropriate. |
| Temperature Fluctuations | Formulations with high concentrations of emollients can be sensitive to temperature changes. Conduct stability testing at various temperatures (e.g., 4°C, 25°C, 40°C) to assess the impact on viscosity. You may need to adjust the levels of waxes or fatty alcohols to create a more robust structure. |
Issue 3: Grainy Texture or Crystallization
Symptoms:
-
A sandy or gritty feel upon application.
-
Visible solid particles within the cream.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Crystallization of High Melting Point Ingredients | Although this compound is a liquid at room temperature, other components in the oil phase (e.g., cetyl alcohol, stearic acid) may crystallize if not properly incorporated. Ensure all oil-phase ingredients are fully melted and homogenous before emulsification. |
| "Shock" Cooling | Rapid and uncontrolled cooling can sometimes induce crystallization. A controlled, slower cooling rate with gentle mixing is often preferred. |
| Incompatibility in the Oil Phase | High concentrations of certain esters can sometimes lead to crystallization, especially in complex oil phases. Consider using a blend of emollients with different chemical structures to disrupt crystal formation. |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the long-term stability of cosmetic formulations containing this compound.
Accelerated Stability Testing
Objective: To predict the long-term stability of the cosmetic product by subjecting it to elevated temperatures.
Methodology:
-
Prepare three samples of the final formulation in its intended packaging.
-
Store the samples in stability chambers under the following conditions:
-
Sample 1: 25°C / 60% Relative Humidity (RH) - (Control)
-
Sample 2: 40°C / 75% RH
-
Sample 3: 45°C / 75% RH
-
-
Evaluate the samples at specified time points (e.g., 1, 2, 4, 8, and 12 weeks) for the parameters outlined in Table 1.
Table 1: Parameters for Accelerated Stability Testing
| Parameter | Method | Acceptance Criteria (Illustrative) |
| Appearance | Visual Inspection | No phase separation, discoloration, or crystallization. |
| Color | Colorimeter | ∆E* < 2.0 compared to the control. |
| Odor | Olfactory Assessment | No significant change from the initial fragrance profile. |
| pH | pH meter | ± 0.5 units from the initial value. |
| Viscosity | Viscometer (e.g., Brookfield) | ± 20% of the initial value. |
Freeze-Thaw Cycle Testing
Objective: To assess the stability of the emulsion under extreme temperature fluctuations.
Methodology:
-
Place a sample of the formulation in its final packaging.
-
Store the sample at -10°C for 24 hours.
-
Allow the sample to thaw at room temperature (25°C) for 24 hours. This completes one cycle.
-
Repeat for a total of 3-5 cycles.
-
After the final cycle, visually inspect the sample for signs of instability such as phase separation, crystallization, or significant changes in texture.
Centrifugation Test
Objective: To quickly assess the potential for creaming or sedimentation.
Methodology:
-
Fill a centrifuge tube with the emulsion.
-
Centrifuge at 3000 rpm for 30 minutes at a controlled temperature (e.g., 25°C or 40°C).
-
After centrifugation, visually inspect the sample for any signs of phase separation or creaming. The absence of separation indicates good emulsion stability.
Droplet Size Analysis
Objective: To monitor changes in the oil droplet size distribution over time, which can be an early indicator of instability.
Methodology:
-
Dilute a small amount of the emulsion in an appropriate solvent (e.g., deionized water for O/W emulsions).
-
Analyze the diluted sample using a particle size analyzer (e.g., laser diffraction or dynamic light scattering).
-
Measure the mean droplet size and the polydispersity index (PDI) at initial time point and during the accelerated stability study. A significant increase in the mean droplet size or PDI can indicate droplet coalescence.
Table 2: Illustrative Droplet Size Stability Data for a Cream with 15% this compound
| Time Point | Storage Condition | Mean Droplet Size (µm) | Polydispersity Index (PDI) |
| Initial | 25°C | 2.5 | 0.25 |
| 4 Weeks | 40°C | 2.8 | 0.28 |
| 8 Weeks | 40°C | 3.1 | 0.32 |
| 12 Weeks | 40°C | 3.5 | 0.38 |
Note: This data is for illustrative purposes only and will vary depending on the specific formulation.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for cosmetic stability testing.
Troubleshooting Logic for Emulsion Instability
Caption: Troubleshooting logic for emulsion instability.
References
Technical Support Center: Achieving Clarity in Formulations with Isotridecyl Isononanoate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on utilizing Isotridecyl isononanoate to adjust the refractive index (RI) in clear formulations. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during the formulation process.
Q1: What is the primary function of this compound in clear formulations?
A1: this compound is a synthetic ester that primarily functions as a non-greasy emollient and skin-conditioning agent.[1][2] In the context of clear formulations, its specific refractive index is leveraged to match the refractive indices of different phases within a formula, which is a critical factor in achieving transparency.[3][4][5][6][7]
Q2: My formulation has become hazy after adding this compound. What are the possible causes?
A2: Haze or cloudiness in a formulation that is intended to be clear can stem from several factors:
-
Refractive Index Mismatch: The most common cause is a significant difference between the refractive indices of the oil and water phases.[6][8] Even a small deviation can lead to light scattering, resulting in a hazy appearance.
-
Ingredient Insolubility: One or more components in your formulation may not be fully soluble in the respective phase, leading to suspended particles that scatter light.
-
Incorrect Order of Addition: The sequence of adding ingredients can impact their dispersion and solubility.
-
Temperature Effects: Temperature fluctuations during formulation can affect the solubility of ingredients and the stability of the emulsion.[9][10]
-
Inadequate Mixing: Insufficient homogenization can result in large droplet sizes, which contribute to a cloudy appearance.[10]
Q3: How can I resolve the haziness in my formulation?
A3: To troubleshoot a hazy formulation, consider the following steps:
-
Verify Refractive Indices: Measure the refractive index of your oil phase (containing this compound and other oil-soluble ingredients) and your water phase. Adjust the refractive index of the water phase, typically by using glycols like glycerin or propylene (B89431) glycol, to match that of the oil phase.[6]
-
Check Ingredient Compatibility: Ensure all ingredients are soluble in their respective phases at the concentrations used.
-
Optimize Mixing: Employ high-shear mixing to reduce the droplet size of the dispersed phase, which can improve clarity.
-
Adjust Ingredient Ratios: Systematically vary the concentration of this compound and other high-RI components to find the optimal level for clarity.
-
Control Temperature: Maintain a consistent temperature throughout the formulation process.
Q4: What is the refractive index of this compound?
A4: The exact refractive index of this compound can vary slightly between suppliers. However, a typical value for a similar branched-chain ester, Isononyl Isononanoate, is in the range of 1.430 – 1.440 . This can be used as a close approximation for initial calculations. For precise adjustments, it is always recommended to measure the refractive index of the specific batch of this compound you are using.
Quantitative Data: Refractive Indices of Common Ingredients
For successful refractive index matching, it is essential to know the RI values of the individual components of your formulation. The table below provides a summary of the refractive indices for this compound and other commonly used cosmetic ingredients.
| Ingredient | INCI Name | Refractive Index (nD @ 20°C) | Category |
| This compound (approx.) | This compound | ~ 1.430 - 1.440 | Emollient |
| Water | Aqua | 1.3330 | Solvent |
| Glycerin | Glycerin | 1.4746 | Humectant |
| Propylene Glycol | Propylene Glycol | 1.4326 | Humectant, Solvent |
| Butylene Glycol | Butylene Glycol | 1.4401 | Humectant, Solvent |
| Caprylic/Capric Triglyceride | Caprylic/Capric Triglyceride | ~ 1.448 - 1.450 | Emollient |
| Isopropyl Myristate | Isopropyl Myristate | 1.4340 | Emollient |
| Dimethicone (10 cSt) | Dimethicone | ~ 1.398 | Emollient |
| Cyclopentasiloxane | Cyclopentasiloxane | ~ 1.401 | Emollient |
| Ethanol (B145695) | Alcohol Denat. | 1.3611 | Solvent |
Experimental Protocols
Protocol 1: Measurement of Refractive Index
Objective: To accurately determine the refractive index of a liquid ingredient or a formulation phase.
Apparatus:
-
Abbe refractometer or a digital refractometer
-
Temperature control unit (e.g., water bath)
-
Dropper or pipette
-
Lint-free tissue
-
Calibration standard (e.g., distilled water)
Methodology:
-
Calibration: Calibrate the refractometer according to the manufacturer's instructions using a certified refractive index standard at a controlled temperature (typically 20°C or 25°C).
-
Sample Application: Place a few drops of the liquid sample onto the prism of the refractometer. Ensure the prism surface is completely covered.
-
Measurement: Close the prism and allow the sample to equilibrate to the set temperature.
-
Reading: Look through the eyepiece (for an Abbe refractometer) and adjust the controls until the dividing line is sharp and centered in the crosshairs. For a digital refractometer, the reading will be displayed automatically.
-
Cleaning: Clean the prism thoroughly with a suitable solvent (e.g., ethanol or isopropanol) and a lint-free tissue after each measurement.
-
Replicates: Perform the measurement at least three times and calculate the average value.
Protocol 2: Adjusting the Refractive Index of a Clear Formulation
Objective: To achieve a clear formulation by matching the refractive indices of the oil and water phases.
Methodology:
-
Phase Preparation:
-
Oil Phase: Combine this compound with all other oil-soluble ingredients.
-
Water Phase: Combine water with all water-soluble ingredients, including a humectant with a high refractive index (e.g., glycerin).
-
-
Initial RI Measurement: Measure the refractive index of the oil phase using the protocol described above.
-
RI Adjustment of Water Phase:
-
Measure the refractive index of the initial water phase.
-
The refractive index of the water phase will likely be lower than that of the oil phase. Incrementally add a high-RI humectant (e.g., glycerin) to the water phase, mixing thoroughly after each addition.
-
Measure the refractive index of the water phase after each addition until it matches the refractive index of the oil phase.
-
-
Emulsification:
-
Heat both the oil and water phases to the same temperature (typically 70-80°C).
-
Slowly add the water phase to the oil phase (or vice versa, depending on the desired emulsion type) under continuous high-shear mixing.
-
Continue mixing for a sufficient time to ensure a small and uniform droplet size.
-
-
Cool Down: Cool the emulsion to room temperature while stirring gently.
-
Final Assessment: Visually inspect the final formulation for clarity. If haziness persists, further minor adjustments to the refractive index may be necessary. The theoretical refractive index of a mixture can be estimated by the sum of the weight percentage of each ingredient multiplied by its refractive index.[6][8]
Visual Guides
The following diagrams illustrate key concepts and workflows related to achieving clarity in formulations.
Caption: Troubleshooting workflow for hazy formulations.
Caption: Refractive index matching for clarity.
References
- 1. specialchem.com [specialchem.com]
- 2. specialchem.com [specialchem.com]
- 3. blog.hannainst.com [blog.hannainst.com]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. hannainst.com.au [hannainst.com.au]
- 6. Refractive index matching and clear emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. seppic.com [seppic.com]
- 8. researchgate.net [researchgate.net]
- 9. Cosmetic emulsion separation [personalcarescience.com.au]
- 10. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of Isotridecyl Isononanoate and Caprylic/Capric Triglyceride for Pharmaceutical and Cosmetic Formulations
A detailed examination of two key emollients, Isotridecyl Isononanoate and Caprylic/Capric Triglyceride, reveals distinct physicochemical and sensory properties that dictate their optimal applications in drug delivery and cosmetic science. While both serve as effective skin conditioning agents, their performance in areas such as skin penetration, drug solubility, and sensory perception varies, providing formulators with a versatile toolkit for product development.
This guide offers a comprehensive comparison of this compound and Caprylic/Capric Triglyceride, presenting available experimental data to assist researchers, scientists, and drug development professionals in selecting the appropriate excipient for their specific formulation needs.
Physicochemical Properties: A Tale of Two Esters
This compound is a synthetic ester derived from isotridecyl alcohol and isononanoic acid, both of which are branched chains.[1] This branched structure contributes to its characteristic lightweight and non-greasy feel.[1][2] In contrast, Caprylic/Capric Triglyceride is a mixed triester of glycerin with caprylic (C8) and capric (C10) fatty acids, typically sourced from coconut or palm kernel oil.[3]
| Property | This compound | Caprylic/Capric Triglyceride |
| INCI Name | This compound | Caprylic/Capric Triglyceride |
| Chemical Structure | Branched-chain ester | Mixed triester of glycerin and medium-chain fatty acids |
| Origin | Synthetic[1] | Plant-derived (Coconut/Palm Kernel Oil)[3] |
| Appearance | Colorless to pale yellow liquid[2] | Clear, colorless to slightly yellowish oily liquid |
| Odor | Faint, characteristic[2] | Odorless |
| Solubility in Water | Insoluble[2] | Practically insoluble |
| Viscosity | Low[2] | Medium |
| Spreadability | High | Medium (550 mm²/10 min)[4] |
| Density (g/cm³) | - | ~0.945[4] |
Performance in Formulations: Skin Interaction and Drug Delivery
The primary function of both ingredients in topical formulations is to act as emollients, improving skin softness and smoothness. However, their interaction with the skin and their potential as drug delivery vehicles show notable differences.
Skin Hydration and Occlusivity:
Skin Penetration:
Molecules with lower molecular weight, lower viscosity, and lower polarity tend to penetrate the stratum corneum more easily.[6] One study suggests that Isononyl Isononanoate (a related branched-chain ester) has a greater penetrating ability than Caprylic/Capric Triglyceride.[6] This suggests that the branched nature of this compound may facilitate its penetration into the upper layers of the skin. Caprylic/Capric Triglycerides are also known to serve as effective carriers that can enhance the penetration of other active ingredients into the skin.[7]
Drug Solubility:
Caprylic/Capric Triglyceride is an excellent solvent for many poorly water-soluble active pharmaceutical ingredients (APIs).[8] Its lipophilic nature allows it to effectively dissolve these compounds, which can enhance their bioavailability in topical and oral formulations.[8] Studies have shown that the solubility of APIs in triglycerides is influenced by the fatty acid chain length and degree of saturation, with saturated triglycerides like Caprylic/Capric Triglyceride generally showing higher solubility for certain drugs compared to unsaturated ones.[9][10] While this compound is noted for its ability to dissolve and disperse pigments and UV filters, specific comparative data on its capacity to solubilize a range of APIs is limited in the reviewed literature.[2]
Sensory Profile: The Feel on the Skin
The sensory characteristics of an emollient are critical for consumer acceptance of a cosmetic or topical pharmaceutical product.
This compound is consistently described as a lightweight, non-greasy emollient that absorbs quickly and provides a silky, dry-touch feel.[1][2] This makes it a preferred choice for facial moisturizers, anti-aging creams, and lotions where a light sensory experience is desired.[1]
In contrast, Caprylic/Capric Triglyceride can be perceived as having a richer skin feel and may lack the "glide" of some other emollients.[6] This property can be advantageous in formulations for very dry skin or where a more substantive feel is desired.
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells:
A common method to evaluate the skin penetration of active ingredients from different vehicle formulations (such as those containing this compound or Caprylic/Capric Triglyceride) is the in vitro skin permeation test using Franz diffusion cells.
-
Membrane Preparation: Excised human or animal skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Formulation Application: A defined amount of the test formulation containing the active ingredient is applied to the surface of the skin in the donor compartment.
-
Receptor Fluid: The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C) to mimic physiological conditions. The fluid is continuously stirred.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor fluid.
-
Analysis: The concentration of the active ingredient in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of the active ingredient permeated per unit area of the skin is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve. The permeability coefficient (Kp) can also be determined.
Drug Solubility Determination:
The equilibrium solubility of a drug in an emollient can be determined using the shake-flask method.
-
Sample Preparation: An excess amount of the drug is added to a known volume of the emollient (this compound or Caprylic/Capric Triglyceride) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The saturated solution is separated from the undissolved drug by centrifugation or filtration.
-
Quantification: The concentration of the dissolved drug in the supernatant or filtrate is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).
Sensory Panel Evaluation:
A trained sensory panel can be used to quantitatively assess the sensory properties of the emollients.
-
Panelist Training: A panel of assessors is trained to identify and quantify specific sensory attributes of topical products, such as spreadability, absorbency, greasiness, and after-feel.
-
Sample Presentation: The emollients are presented to the panelists in a blinded and randomized order.
-
Evaluation: Panelists apply a standardized amount of each emollient to a defined area of the skin (e.g., the forearm) and rate the intensity of each sensory attribute on a predefined scale.
-
Data Analysis: The data from all panelists are collected and statistically analyzed to determine significant differences in the sensory profiles of the emollients.
Logical Relationships and Workflows
Caption: A flowchart illustrating the key stages in a comparative analysis of emollients.
Signaling Pathways in Skin Barrier Function
While these emollients do not directly engage in classical signaling pathways, their physical effects on the stratum corneum influence the signaling environment that maintains skin barrier homeostasis.
Caption: Influence of emollients on the physical properties of the stratum corneum and subsequent barrier response.
Conclusion
The choice between this compound and Caprylic/Capric Triglyceride depends on the specific goals of the formulation. This compound, with its lightweight, non-greasy feel and potentially enhanced skin penetration, is well-suited for elegant facial skincare and products where rapid absorption is desired. Caprylic/Capric Triglyceride, with its excellent solvency for a wide range of APIs and proven occlusive properties, is a robust choice for drug delivery systems and formulations for dry, compromised skin. A thorough understanding of their individual properties, supported by experimental data, is crucial for rational formulation design and the development of effective and aesthetically pleasing topical products.
References
- 1. Solubility of Pharmaceutical Ingredients in Natural Edible Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. A Comparative Evaluation of Mono-, Di- and Triglyceride of Medium Chain Fatty Acids by Lipid/Surfactant/Water Phase Diagram, Solubility Determination and Dispersion Testing for Application in Pharmaceutical Dosage Form Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of an Emollient Emulsion Containing 15.0% of Caprylic/Capric Triglyceride on the Urocanic Acid of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. alzointernational.com [alzointernational.com]
- 8. nbinno.com [nbinno.com]
- 9. Solubility of pharmaceutical ingredients in triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Isotridecyl Isononanoate and Mineral Oil in Skin Hydration and Barrier Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Isotridecyl Isononanoate and Mineral Oil in skin hydration and their impact on skin barrier function. The information presented is supported by available experimental data to aid in formulation development and research.
Executive Summary
Both this compound and Mineral Oil are effective emollients used in skincare to improve skin hydration. Their primary mechanism of action involves forming a protective layer on the skin's surface to reduce transepidermal water loss (TEWL). However, they differ significantly in their chemical nature, physical properties, and sensory profiles, which influences their specific applications.
Mineral Oil , a hydrocarbon-based occlusive agent, has a long history of use and is well-documented for its robust barrier-forming capabilities, leading to significant improvements in skin hydration. It is particularly effective in treating dry skin conditions.
This compound , a synthetic ester, is a lighter, non-greasy emollient. While direct, extensive clinical data on its sole effect on skin hydration is less available in the public domain compared to mineral oil, the class of emollient esters has been shown to improve skin hydration and barrier function. It is often favored in formulations where a more elegant skin feel is desired.
Quantitative Data on Skin Hydration and Barrier Function
The following tables summarize the quantitative effects of Mineral Oil and emollient esters (as a proxy for this compound) on key skin parameters.
Table 1: Effect on Skin Hydration (Corneometry)
| Ingredient Class | Study Population | Duration of Treatment | Change in Skin Hydration (Arbitrary Units - A.U.) | Reference |
| Mineral Oil | Patients with mild to moderate xerosis | 2 weeks (twice daily application) | Statistically significant improvement from baseline | [1] |
| Mineral Oil | Healthy volunteers | 3 weeks (twice daily application) | Statistically significant increase compared to untreated control | [2][3] |
| Emollient Ester | Volunteers with quiescent Atopic Dermatitis | 4 weeks (twice daily application) | Increase of 10.1 to 13.0 units during the first 6 hours | [2] |
Table 2: Effect on Transepidermal Water Loss (TEWL)
| Ingredient Class | Study Population | Duration of Treatment | Change in TEWL (g/m²/h) | Reference |
| Mineral Oil | Patients with mild to moderate xerosis | 2 weeks (twice daily application) | No significant change from baseline (indicating no barrier damage) | [1] |
| Mineral Oil | Hemodialysis patients with dry skin | 4 weeks (twice daily application) | Statistically significant reduction from baseline (p=0.036) | [4][5] |
| Emollient Ester | Volunteers with quiescent Atopic Dermatitis | 4 weeks (single application) | Transient improvement (reduction) of 2.9-3.1 g/m²/h | [2] |
Mechanism of Action
Both ingredients primarily function as emollients that enhance skin hydration through an occlusive or semi-occlusive effect.
-
Mineral Oil: Forms a hydrophobic barrier on the skin, physically blocking water evaporation from the stratum corneum. This occlusive property is highly effective at reducing TEWL and allowing the skin to rehydrate from within.[6]
-
This compound: As a branched-chain ester, it also forms a protective film on the skin to prevent moisture loss.[2] Due to its chemical structure, it is considered a non-occlusive or semi-occlusive emollient, providing a lighter feel compared to the more occlusive mineral oil.
The general mechanism of action for emollients on the skin barrier is illustrated below.
Caption: Mechanism of emollient action on the skin barrier.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data tables.
Corneometer Measurement for Skin Hydration
-
Objective: To measure the hydration level of the stratum corneum.
-
Principle: The measurement is based on the capacitance of the skin, which changes with its water content. The Corneometer® CM 825 (Courage + Khazaka, Germany) is a commonly used device.
-
Procedure:
-
Subjects are acclimated to a room with controlled temperature (e.g., 20-22°C) and humidity (e.g., 40-60%) for at least 30 minutes prior to measurement.
-
A baseline measurement is taken on the designated skin area (e.g., volar forearm).
-
The test product is applied to the designated area.
-
Measurements are taken at specified time points (e.g., 1, 2, 4, 24 hours, and/or after several weeks of use).
-
The probe of the Corneometer is pressed firmly and consistently onto the skin surface, and the capacitance value (in arbitrary units) is recorded.
-
Multiple readings are taken at each time point and averaged to ensure accuracy.
-
Tewameter Measurement for Transepidermal Water Loss (TEWL)
-
Objective: To assess the skin's barrier function by measuring the rate of water evaporation from the skin surface.
-
Principle: The Tewameter® TM 300 (Courage + Khazaka, Germany) uses a probe with two pairs of sensors that measure the temperature and relative humidity at two different points above the skin. The difference in these measurements is used to calculate the water vapor flux density in g/m²/h.
-
Procedure:
-
Subjects are acclimated under controlled environmental conditions as with corneometry.
-
Baseline TEWL measurements are taken on the specified skin area.
-
The test product is applied.
-
Measurements are performed at predetermined intervals.
-
The open-chamber probe of the Tewameter is held gently on the skin surface without pressure for a specified duration (e.g., 1-2 minutes) until a stable reading is obtained.
-
Care is taken to avoid air drafts during measurement, which can affect the readings.
-
The general workflow for a clinical study evaluating skin hydration and barrier function is depicted below.
References
- 1. karger.com [karger.com]
- 2. A functional mechanistic study of the effect of emollients on the structure and function of the skin barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of different emollient esters on body emulsions: Sensory, physicochemical, and biometrological characterization [agris.fao.org]
- 4. ualresearchonline.arts.ac.uk [ualresearchonline.arts.ac.uk]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Examination of Emollient Efficacy on Skin Barrier Function
For Researchers, Scientists, and Drug Development Professionals
The restoration and maintenance of a robust skin barrier are fundamental in dermatological science and the development of effective therapeutic and cosmetic formulations. Emollients are a cornerstone of this effort, yet their mechanisms and comparative efficacy can vary significantly. This guide provides an objective, data-driven comparison of different emollient classes on key parameters of skin barrier function, supported by detailed experimental methodologies and mechanistic insights.
Quantitative Comparison of Emollient Performance
The following tables summarize quantitative data from head-to-head clinical studies, offering a clear comparison of the impact of various emollient formulations on skin barrier function.
Table 1: Effect of Different Emollient Formulations on Transepidermal Water Loss (TEWL)
| Study & Participants | Emollient Formulation(s) | Treatment Protocol | Mean Change in TEWL (g/m²/h) | Key Findings |
| Danby et al. (2022) [1][2] Adults with atopic dermatitis (n=49) | 1. Urea (B33335)/Glycerol (B35011) Cream (UGC) 2. Glycerol Cream (GC) 3. Paraffin (B1166041) Cream (PC) 4. No Treatment Control (NTC) | Twice daily application to forearms for 4 weeks. | Response to SLS challenge: - UGC vs. NTC: -9.0 - UGC vs. PC: -9.0 - UGC vs. GC: -4.2 | UGC significantly reduced TEWL in response to an SLS challenge compared to no treatment and paraffin cream, indicating superior barrier protection and strengthening.[1][2] |
| Pilot Study (2018) [3] Infants/children with dry skin/AD or food allergy | 1. Trilipid Cream (Ceramides, Cholesterol, Free Fatty Acids) 2. Paraffin-based Emollient | Twice daily application to contralateral arms for 5 weeks. | Significant reduction from baseline with Trilipid Cream (p<0.001). Significant difference between treatments after 5 weeks (p<0.001). | The trilipid cream was more effective at reducing TEWL compared to the paraffin-based emollient, suggesting superior barrier repair capabilities.[3] |
| Roure et al. (2012) [4][5] Healthy volunteers | 1. Emollient Cream 2. No Treatment | Single application. | -19.6% variation from baseline at 1 hour post-application (p=0.002). | A single application of the emollient cream significantly reduced TEWL, demonstrating an immediate occlusive effect.[4][5] |
Table 2: Effect of Different Emollient Formulations on Skin Hydration (Corneometry)
| Study & Participants | Emollient Formulation(s) | Treatment Protocol | Mean Change in Skin Hydration (Arbitrary Units) | Key Findings |
| Danby et al. (2022) [1][2] Adults with atopic dermatitis (n=49) | 1. Urea/Glycerol Cream (UGC) 2. Glycerol Cream (GC) 3. Paraffin Cream (PC) 4. No Treatment Control (NTC) | Twice daily application to forearms for 4 weeks. | UGC showed significant improvement compared to NTC and PC. | The inclusion of humectants like urea and glycerol in UGC led to a marked improvement in skin hydration.[1][2] |
| Roure et al. (2012) [4] Healthy volunteers | 1. Emollient Lotion 2. No Treatment | Single application followed by exposure to cold, dry air. | +15.8% variation from baseline after lotion application (p<0.001). Maintained hydration after wind exposure. | The emollient lotion significantly increased and maintained skin hydration even under drying environmental conditions.[4] |
| Study on Aged Skin (2021) [6] Volunteers with dry skin >60 years | 1. Test Emollient (Urea, Ceramide NP, Lactate) 2. Untreated Control | Daily application for 28 days. | +2.09 ± 0.95 unit increase compared to control ≥12 hours after last application. | The test emollient provided a sustained increase in skin hydration in aged, dry skin.[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of these findings. Below are summaries of the experimental protocols for the key studies cited.
In-Vivo Clinical Trial Protocol: Comparative Efficacy of Emollients[1][2][7]
-
Study Design: An observer-blinded, prospective, within-subject, randomized controlled trial.
-
Participants: Adults with a diagnosis of atopic dermatitis.
-
Intervention: Three different emollient formulations (e.g., Urea/Glycerol Cream, Glycerol Cream, Paraffin Cream) and a no-treatment control were randomly assigned to four distinct areas on the forearms of each participant. Products were applied twice daily for a period of four weeks.
-
Primary Outcome Measures:
-
Transepidermal Water Loss (TEWL): Measured using a Tewameter to assess the skin's barrier function.
-
Skin Hydration: Assessed using a Corneometer to measure the capacitance of the stratum corneum.
-
-
Irritant Challenge: At the end of the treatment period, skin sensitivity to sodium lauryl sulphate (SLS) was evaluated by measuring the change in TEWL after a 24-hour patch application of SLS.
-
Additional Assessments: Skin dryness and Natural Moisturizing Factor (NMF) levels were also evaluated.
Clinical trial workflow for comparing emollient efficacy.
In-Vitro/Ex-Vivo Protocol: Assessing Emollient Effects on Stratum Corneum[8][9]
-
Model Systems:
-
Ex-vivo human skin explants: Maintained in a viable state for short-term studies.
-
Reconstructed Human Epidermis (RHE): A three-dimensional tissue model that mimics the human epidermis.
-
-
Intervention:
-
Topical application of a test emollient to the surface of the skin models.
-
In some experiments, the skin barrier is first compromised using an irritant like Sodium Lauryl Sulfate (SLS) to simulate a damaged state.
-
-
Analytical Techniques:
-
Transmission Electron Microscopy (TEM): To visualize the ultrastructural changes in the stratum corneum, including the organization of corneocytes and the intercellular lipid lamellae.[7]
-
X-ray Diffraction (Small-angle and Wide-angle): To analyze the organization and packing of the intercellular lipids.[8]
-
Shotgun Lipidomics: To quantify the different classes and chain lengths of ceramides (B1148491) and other lipids within the stratum corneum.[8]
-
Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR): To assess changes in lipid conformation and emollient penetration.[9]
-
Workflow for in-vitro/ex-vivo emollient evaluation.
Molecular Mechanisms and Signaling Pathways
Emollients exert their effects on the skin barrier through various mechanisms that extend beyond simple occlusion. Certain ingredients can actively participate in the biological processes of the epidermis.
Humectants such as urea and glycerol have been shown to increase the levels of Natural Moisturizing Factor (NMF) in the stratum corneum.[1] NMF is derived from the breakdown of the protein filaggrin, and its components are crucial for maintaining skin hydration and an acidic pH.[10] Urea, in particular, may enhance the expression of filaggrin in keratinocytes.[2]
Emollients rich in physiological lipids, such as ceramides, cholesterol, and free fatty acids , can help to replenish the intercellular lipid matrix of the stratum corneum.[8][11] This not only reinforces the physical barrier but can also influence keratinocyte signaling. For instance, a glycerol/petrolatum-based emollient has been shown to increase the proportion of long-chain ceramides, which are often deficient in dry skin conditions.[8] Furthermore, the application of petrolatum has been found to upregulate the expression of antimicrobial peptides (AMPs) and key keratinocyte differentiation markers like filaggrin and loricrin.[11]
The interaction of emollients with keratinocytes can modulate signaling pathways involved in inflammation and barrier repair. For example, some emollients can help to reduce the inflammatory response triggered by external insults.[11]
Signaling pathways influenced by different emollient components.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Different types of emollient cream exhibit diverse physiological effects on the skin barrier in adults with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pilot study measuring transepidermal water loss (TEWL) in children suggests trilipid cream is more effective than a paraffin-based emollient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Assess the Protective Efficacy of Emollients against Climatic and Chemical Aggressors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TEM Assessments of the Restructuring Effects of an Emollient Cream on the stratum corneum [scirp.org]
- 8. Evaluation of a Novel Skin Emollient Cream on Skin Lipidome and Lipid Organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. karger.com [karger.com]
Validating the Non-Comedogenic Properties of Isotridecyl Isononanoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-comedogenic properties of Isotridecyl isononanoate against common alternatives, supported by available data. The information is presented to assist in the formulation of non-comedogenic cosmetic and pharmaceutical products.
Comparative Analysis of Comedogenicity
This section compares this compound with several common alternative emollients. The comedogenicity of an ingredient is typically rated on a scale of 0 to 5, where 0 is completely non-comedogenic and 5 is severely comedogenic[2].
| Ingredient | Comedogenicity Rating | Supporting Data Summary |
| This compound | Low (Generally considered non-comedogenic) | Multiple sources describe it as non-comedogenic in nature with a low irritation potential. However, specific numerical ratings from standardized comedogenicity studies are not widely published[1]. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed it as safe for use in cosmetics, noting that esters of this type do not readily penetrate the skin[3][4]. |
| Caprylic/Capric Triglyceride | Low (Generally considered non-comedogenic) | Derived from coconut oil and glycerin, this ingredient is considered an excellent emollient that is unlikely to clog pores, making it suitable for most skin types, including oily and acne-prone skin[5][6][7][8]. Despite its origin from coconut oil, the purification process removes the more comedogenic components[5]. |
| C12-15 Alkyl Benzoate | Low (Generally considered non-comedogenic) | This synthetic ester is known for its lightweight and silky feel. It is generally considered non-comedogenic and suitable for products aimed at oily or acne-prone skin[9]. |
| Cocos Nucifera (Coconut) Oil | 4 (High) | Coconut oil is well-known for its moisturizing properties but has a high comedogenic rating[10][11][12][13][14][15]. Its high content of lauric acid, while having some antimicrobial properties, contributes to its potential to clog pores[10][13]. |
| Simmondsia Chinensis (Jojoba) Seed Oil | 0-2 (Low to Moderate) | Jojoba oil is structurally similar to human sebum, which may contribute to its lower comedogenic potential. It is often recommended for acne-prone skin due to its balancing properties[16][17]. Some studies have found it to be non-comedogenic, while others suggest a low to moderate rating[18][19][20]. |
Experimental Protocols for Comedogenicity Testing
The assessment of an ingredient's comedogenic potential is primarily conducted through two established methods: the Rabbit Ear Assay (REA) and Human Clinical Trials.
The Rabbit Ear Assay (REA)
The REA is a widely used preclinical model to screen for comedogenic substances due to the sensitivity of the rabbit ear's follicular epithelium.
Methodology:
-
Animal Model: Albino rabbits are typically used for this assay.
-
Test Substance Application: The test material is applied directly to the inner ear canal of the rabbit.
-
Duration: Applications are generally performed daily for a period of two weeks[21].
-
Evaluation: After the application period, the ear tissue is excised.
-
Analysis: The tissue is examined microscopically to assess the degree of follicular hyperkeratosis, which is the thickening of the lining of the hair follicle. The formation of microcomedones is quantified and graded.
-
Grading: A comedogenicity score is assigned based on the observed follicular changes, typically on a scale from 0 to 5.
Human Clinical Trials for Comedogenicity
Human clinical trials are considered the gold standard for assessing the comedogenic potential of cosmetic ingredients and finished products[22].
Methodology:
-
Subject Selection: Participants with oily or acne-prone skin and a history of comedo formation are recruited for the study.
-
Test Site: The upper back is typically used as the test site.
-
Product Application: The test material and control substances (positive and negative controls) are applied to designated areas on the back under occlusive or semi-occlusive patches.
-
Application Schedule: Patches are typically applied three times a week for a period of four to six weeks[23].
-
Follicular Biopsy: At the end of the study period, a non-invasive follicular biopsy is performed. This involves applying cyanoacrylate glue to a glass slide, pressing it onto the skin, and then removing it to extract the contents of the follicles[24][25].
-
Microcomedone Counting: The number of microcomedones on each biopsy slide is counted under a microscope.
-
Data Analysis: The change in the number of microcomedones from baseline is calculated for each test site. A statistically significant increase compared to the negative control indicates comedogenic potential.
Comparative Logic for Emollient Selection
The selection of an emollient for a non-comedogenic formulation involves a logical progression of evaluation, prioritizing both efficacy and safety.
References
- 1. specialchem.com [specialchem.com]
- 2. labmuffin.com [labmuffin.com]
- 3. View Attachment [cir-reports.cir-safety.org]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. skintypesolutions.com [skintypesolutions.com]
- 6. Capric Caprylic Triglyceride - Noncomedogenic Skincare, Sunscreen Products | South Africa [noncomedogenic.co.za]
- 7. specialchem.com [specialchem.com]
- 8. kreyolessence.com [kreyolessence.com]
- 9. theborderlinebeauty.com [theborderlinebeauty.com]
- 10. beautydecoded.com [beautydecoded.com]
- 11. Is Coconut Oil Comedogenic? [pictionhealth.com]
- 12. us.typology.com [us.typology.com]
- 13. Cocos Nucifera Oil (Explained + Products) [incidecoder.com]
- 14. frilliance.com [frilliance.com]
- 15. banish.com [banish.com]
- 16. pickleandbee.ca [pickleandbee.ca]
- 17. beautydecoded.com [beautydecoded.com]
- 18. cir-safety.org [cir-safety.org]
- 19. wildjasmine.ca [wildjasmine.ca]
- 20. Simmondsia Chinensis Seed Oil (Ingredient Explained + | SkinSort [skinsort.com]
- 21. An improved rabbit ear model for assessing comedogenic substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Non-comedogenic and non-acnegenic claim substantiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 24. acne.org [acne.org]
- 25. A human model for assessing comedogenic substances - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Clinical Trial Design for Assessing Moisturizing Agents, Featuring Isotridecyl Isononanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing clinical trials to evaluate the moisturizing effects of cosmetic and dermatological ingredients. Featuring Isotridecyl Isononanoate as a representative emollient, this document offers a comparative analysis of its expected performance against other common moisturizing agents, supported by a review of available experimental data. Detailed experimental protocols and a model clinical trial workflow are provided to aid in the robust assessment of skin hydration.
Introduction to this compound
This compound is a synthetic ester that functions as a lightweight, non-greasy emollient in skincare formulations.[1][2] Its primary mechanism of action is the formation of a thin, protective film on the skin's surface.[1] This barrier helps to reduce transepidermal water loss (TEWL), a key factor in maintaining skin hydration.[1] Its silky texture and excellent spreadability make it a popular choice in moisturizers, lotions, and other cosmetic products.[1] While specific clinical data on this compound's direct impact on skin hydration metrics is not extensively published, its efficacy can be inferred from its emollient properties.
Comparative Analysis of Moisturizing Agents
The moisturizing efficacy of a product is determined by its composition of active ingredients. These are broadly categorized as occlusives, humectants, and emollients. The following tables summarize the performance of common moisturizing agents based on published clinical and in-vivo studies.
Table 1: Comparison of Moisturizing Agent Efficacy on Skin Hydration (Corneometry)
| Ingredient Class | Active Ingredient | Concentration | Study Duration | % Increase in Skin Hydration (Corneometry) | Key Findings |
| Emollient | This compound | Not Specified | Not Specified | Data not available; expected to improve skin softness and smoothness. | Forms a protective barrier to prevent moisture loss.[1] |
| Humectant | Glycerin | 10% | 3 hours | Outperformed 10% propylene (B89431) glycol and 10% urea (B33335) in providing skin hydration. | Considered the most effective humectant for increasing hydration in the stratum corneum. |
| Humectant | Hyaluronic Acid (Topical) | Not Specified | 6 weeks | 55% sustained increase. | Demonstrates immediate and long-lasting hydration. |
| Occlusive | Petrolatum | Not Specified | 2 weeks | 170% improvement in skin hydration. | Highly effective at reducing TEWL. |
| Occlusive | Dimethicone | 2% | 5 days | Showed efficacy against irritant-induced dermatitis. | Forms a protective barrier and is non-comedogenic. |
| Emollient/Occlusive | Lanolin | Not Specified | Not Specified | Can reduce water loss through the skin by 20-30%.[3] | Extremely hydrating and softens rough, dry skin.[3] |
| Barrier Repair | Ceramides | Not Specified | Not Specified | Significantly improved skin hydration in participants with compromised skin barriers. | Vital for maintaining a healthy skin barrier and preventing moisture loss. |
Table 2: Comparison of Moisturizing Agent Efficacy on Skin Barrier Function (Transepidermal Water Loss - TEWL)
| Ingredient Class | Active Ingredient | Concentration | Study Duration | % Reduction in TEWL | Key Findings |
| Emollient | This compound | Not Specified | Not Specified | Data not available; expected to reduce TEWL by forming an occlusive film. | |
| Humectant | Glycerin | Not Specified | Not Specified | Reduces TEWL and improves skin barrier recovery. | |
| Humectant | Hyaluronic Acid (Oral) | Not Specified | Not Specified | Trend towards reduced TEWL, though not always statistically significant in oral supplementation studies. | |
| Occlusive | Petrolatum | Not Specified | Not Specified | More effective at reducing TEWL than many commercial moisturizers. | |
| Occlusive | Dimethicone | Not Specified | Not Specified | Prevents water loss by forming a hydrating barrier. | |
| Emollient/Occlusive | Lanolin | Not Specified | Not Specified | Reduces water loss by 20-30%.[3] | |
| Barrier Repair | Ceramides | Not Specified | Not Specified | Helped reduce TEWL in individuals with dry skin conditions. |
Experimental Protocols
Robust and standardized methodologies are crucial for the accurate assessment of moisturizing effects. The following are detailed protocols for key experiments.
Corneometry for Skin Hydration Measurement
Objective: To quantify the hydration level of the stratum corneum.
Principle: The measurement is based on the different dielectric constants of water and other substances in the skin. The capacitance of the skin is measured, which correlates with its water content.
Apparatus: Corneometer® (e.g., CM 825, Courage + Khazaka).
Procedure:
-
Subject Acclimatization: Subjects should acclimate to the controlled environmental conditions (typically 20-22°C and 40-60% relative humidity) for at least 30 minutes prior to measurements.
-
Test Area Selection: Define and mark standardized test areas on the volar forearm or other relevant body sites.
-
Baseline Measurement: Take at least three consecutive readings from the untreated test area to establish a baseline hydration level.
-
Product Application: Apply a standardized amount of the test product (e.g., 2 mg/cm²) to the designated test area. A contralateral untreated site or a site treated with a placebo vehicle should be used as a control.
-
Post-Application Measurements: Take measurements at predefined time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.
-
Data Analysis: Calculate the mean corneometer units for each time point and compare the change from baseline between the treated and control sites.
Transepidermal Water Loss (TEWL) Measurement
Objective: To assess the integrity of the skin barrier by measuring the amount of water evaporating from the skin surface.
Apparatus: Tewameter® (e.g., TM 300, Courage + Khazaka) or other evaporimeter.
Procedure:
-
Subject Acclimatization: As with corneometry, subjects must acclimate to a controlled environment with minimal air drafts.
-
Test Area Selection: Define and mark test areas, ensuring they are free from sweat glands or areas prone to sweating.
-
Baseline Measurement: Place the probe gently on the skin surface and allow the reading to stabilize. Record the baseline TEWL value (in g/h/m²).
-
Product Application: Apply the test product in a standardized manner to the designated area.
-
Post-Application Measurements: Measure TEWL at specified time intervals after product application.
-
Data Analysis: Compare the TEWL values of the treated site to the baseline and the control site to determine the effect of the product on skin barrier function. A decrease in TEWL indicates an improvement in barrier function.
Clinical Grading of Skin Dryness
Objective: To provide a qualitative and semi-quantitative assessment of skin dryness by a trained expert.
Procedure:
-
Grader Training: A trained dermatologist or clinical grader should perform the assessments to ensure consistency.
-
Grading Scale: Utilize a standardized grading scale for various parameters of skin dryness, such as scaling, roughness, redness, and fissures. A common scale is a 0-4 or 0-5 point scale (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe, 4 = very severe).
-
Baseline Assessment: The grader assesses and scores the baseline condition of the test areas.
-
Product Application: The product is applied as per the study protocol.
-
Post-Application Assessment: The grader re-evaluates the test sites at the designated time points, blinded to the treatment allocation if possible.
-
Data Analysis: The scores for each parameter are analyzed to determine the change from baseline and the difference between the treated and control groups.
Mandatory Visualization
The following diagrams illustrate the proposed clinical trial workflow and the mechanisms of action of different moisturizing agents.
Caption: Clinical trial workflow for assessing moisturizing effects.
Caption: Mechanisms of action for different classes of moisturizing agents.
References
A Comparative Sensory Analysis: Isotridecyl Isononanoate as a Silicone Alternative
In the landscape of cosmetic and pharmaceutical formulation, the sensory experience of a topical product is paramount to consumer acceptance and adherence. For decades, silicones such as cyclomethicones and dimethicones have been the gold standard for achieving a desirable skin feel—silky, smooth, and non-greasy. However, with a growing demand for silicone alternatives, ingredients like Isotridecyl Isononanoate (ITIN) are gaining prominence. This guide provides an objective comparison of the sensory performance of this compound against benchmark silicones, supported by established experimental methodologies.
This compound is a synthetic ester known for its emollient properties, lightweight texture, and ability to enhance product spreadability.[1][2] It is valued for softening and smoothing the skin by forming a protective barrier that helps prevent moisture loss.[1] Unlike some heavier emollients, ITIN absorbs quickly, delivering hydration without a greasy or sticky after-feel.[1]
Silicones, particularly volatile cyclomethicones and linear dimethicones, are renowned for their unique sensory benefits. Cyclomethicones are volatile, meaning they evaporate quickly after application, providing a transient, lightweight, and clean feel, which is ideal for improving spreadability without leaving a heavy residue.[3][4][5] Dimethicones are non-volatile and form a film that imparts a long-lasting silky, smooth, and protective barrier on the skin.[4][6]
Quantitative Sensory Profile Comparison
While direct, publicly available quantitative data for a head-to-head comparison is often proprietary, the following table summarizes the expected sensory performance based on qualitative descriptions from technical literature and typical outcomes of sensory panel testing. The data is presented on a representative 10-point scale, where 1 indicates a low intensity and 10 indicates a high intensity of the attribute.
| Sensory Attribute | This compound | Cyclopentasiloxane (Volatile Silicone) | Dimethicone (Non-Volatile Silicone) | Description of Attribute |
| Initial Feel | ||||
| Spreadability | 8 | 9 | 7 | The ease with which the product glides over the skin during application. |
| Lightness | 8 | 10 | 6 | The perception of weightlessness on the skin upon application. |
| Application | ||||
| Playtime | 6 | 3 | 7 | The duration the product remains workable on the skin before absorbing or setting. |
| Absorption Speed | 7 | 9 | 4 | The perceived speed at which the product disappears into the skin. |
| After-Feel (5 mins) | ||||
| Silkiness/Smoothness | 8 | 7 | 9 | The perception of a soft, silky, and conditioned skin surface. |
| Greasiness/Oiliness | 2 | 1 | 4 | The amount of oily or fatty residue perceived on the skin. |
| Tackiness/Stickiness | 2 | 1 | 3 | The degree to which the skin feels sticky or tacky to the touch. |
| Gloss/Shine | 4 | 2 | 6 | The visual shininess or sheen imparted to the skin surface. |
Experimental Protocol: Quantitative Descriptive Analysis (QDA)
To generate the quantitative data presented above, a standardized sensory evaluation protocol is necessary. The Quantitative Descriptive Analysis (QDA) method is a robust technique used to quantify the sensory properties of products.[7][8]
Objective: To quantitatively measure and compare the key sensory attributes of this compound and representative silicones.
Panelists:
-
A panel of 10-15 trained assessors is selected.[7]
-
Panelists are screened for sensory acuity, tactile sensitivity, and their ability to articulate perceptions verbally.[9]
-
Panelists must have no skin allergies or conditions that could interfere with the evaluation.[9]
Methodology:
-
Term Generation & Training: The panel collaboratively develops a lexicon of specific terms to describe the sensory attributes of the test materials (e.g., spreadability, playtime, silkiness, tackiness).[10] Reference standards are used to anchor the endpoints of each attribute scale (e.g., very low vs. very high tackiness).
-
Sample Preparation: this compound and the silicone benchmarks (e.g., Cyclopentasiloxane, Dimethicone 350 cSt) are presented as neat substances or incorporated into a simple base emulsion at a fixed concentration. Samples are blinded and coded with random three-digit numbers.
-
Evaluation Procedure:
-
The evaluation is conducted in a controlled environment with constant temperature and humidity.[11]
-
Panelists cleanse their forearms and allow them to equilibrate.
-
A precise amount of each sample (e.g., 0.1 mL) is applied to a designated area on the inner forearm.
-
Panelists evaluate the product during application ("Initial Feel" and "Application" phases) and at a set time after application, typically 5-10 minutes ("After-Feel" phase).[11]
-
-
Data Collection:
-
Data Analysis:
-
The ratings from the line scales are converted to numerical data.
-
Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine if there are significant differences between the samples for each attribute.[12][13]
-
Results are often visualized using spider plots or charts for easy comparison of the sensory profiles.
-
Visualizing Workflows and Relationships
To better understand the processes and concepts involved in sensory benchmarking, the following diagrams have been generated.
Caption: Workflow for a Quantitative Descriptive Analysis (QDA) sensory evaluation.
Caption: Logical relationship between emollient type and key sensory attributes.
Conclusion
This compound presents a compelling sensory profile that positions it as a viable alternative to silicones. It effectively mimics the desirable lightweight feel and spreadability of volatile silicones like cyclopentasiloxane while also providing a silky, smooth after-feel characteristic of some dimethicones, but with a less occlusive and greasy perception.[1][6]
-
vs. Volatile Silicones: ITIN offers a similar light, non-greasy application and good spreadability but provides a more substantive, conditioning after-feel due to its non-volatile nature.
-
vs. Non-Volatile Silicones: ITIN delivers a comparable silky smoothness but with faster absorption and a significantly lighter, less oily residue than many standard dimethicones.[1]
For researchers and formulators, this compound offers a versatile tool to achieve sophisticated and elegant sensory experiences in silicone-free formulations, bridging the gap between the transient feel of volatile silicones and the substantive conditioning of non-volatile variants. The choice between these ingredients will ultimately depend on the specific sensory objectives of the final formulation.
References
- 1. specialchem.com [specialchem.com]
- 2. This compound [myskinrecipes.com]
- 3. russellorganics.com [russellorganics.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. personalcaremagazine.com [personalcaremagazine.com]
- 6. expertmarketresearch.com [expertmarketresearch.com]
- 7. siroccoconsulting.com [siroccoconsulting.com]
- 8. Quantitative Descriptive Analysis - Wikipedia [en.wikipedia.org]
- 9. Descriptive Skin Feel Analysis [sensorysociety.org]
- 10. Quantitative Descriptive Analysis [sensorysociety.org]
- 11. Sensory Evaluation of Cosmetics - CD Formulation [formulationbio.com]
- 12. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SensoMineR; QDA (panel performance, products characterization, relating sensory and instrumental data and mapping preferences) [sensominer.free.fr]
The Influence of Ester Structure on Skin Penetration: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the role of chemical enhancers is paramount in formulating effective transdermal and topical therapies. Among these, esters have emerged as a versatile class of compounds capable of significantly augmenting the delivery of active pharmaceutical ingredients (APIs) through the skin's formidable barrier, the stratum corneum. This guide provides a comparative analysis of various esters as penetration enhancers, supported by experimental data, to aid in the selection of appropriate excipients for topical and transdermal formulations.
The efficacy of an ester as a penetration enhancer is intricately linked to its chemical structure, particularly the nature of the alcohol and carboxylic acid moieties from which it is derived. Factors such as alkyl chain length, branching, and the presence of additional functional groups can profoundly influence an ester's ability to interact with and temporarily disrupt the highly organized lipid matrix of the stratum corneum, thereby facilitating drug permeation.
Comparative Performance of Various Esters
The penetration-enhancing effects of different ester classes have been evaluated for a range of drug molecules with varying physicochemical properties. The following table summarizes the enhancement ratios (ER) or other relevant permeation parameters from several studies, providing a quantitative comparison of their performance. A common mechanism of action for these esters involves the disruption of the ordered lipid bilayers within the stratum corneum.
| Ester Class | Specific Ester | Drug | Enhancement Ratio (ER) or Permeation Metric | Skin Model | Reference |
| Lactate Esters | Methyl Lactate | Ibuprofen | 1.25 | Rat Skin | [1][2] |
| Ethyl Lactate | Ibuprofen | 1.42 | Rat Skin | [1][2] | |
| Propyl Lactate | Ibuprofen | 1.68 | Rat Skin | [1][2] | |
| Butyl Lactate | Ibuprofen | 2.11 | Rat Skin | [1][2] | |
| Amyl Lactate | Ibuprofen | 2.54 | Rat Skin | [1][2] | |
| Octyl Lactate | Ibuprofen | 3.89 | Rat Skin | [1][2] | |
| Decyl Lactate | Ibuprofen | 5.12 | Rat Skin | [1][2] | |
| Fatty Acid Esters | Isopropyl Myristate | Terbutaline (B1683087) Sulfate (B86663) | Pronounced enhancing effect | Mouse and Human Cadaver Skin | [3] |
| Methyl Laurate | Terbutaline Sulfate | Less effective than Isopropyl Myristate | Mouse and Human Cadaver Skin | [3] | |
| Isopropyl Lanolate | Terbutaline Sulfate | Less effective than Isopropyl Myristate | Mouse and Human Cadaver Skin | [3] | |
| Terpene Alcohol Esters | Citronellyl 6-(dimethylamino)hexanoate | Theophylline | Up to 82 | Human Skin | [4] |
| Bornyl 6-(dimethylamino)hexanoate | Theophylline | High (Specific value not provided) | Human Skin | [4] | |
| Cinnamyl 6-(dimethylamino)hexanoate | Theophylline | High (Specific value not provided) | Human Skin | [4] | |
| (E)-3,7-dimethyl-2,6-octadien-1-yl tetradecanoate (B1227901) (GER-C14) | Flurbiprofen | Highest among tested derivatives | Not Specified | [5] | |
| Clofibrate Esters | Octyl Amide of Clofibric Acid | Hydrocortisone-21-acetate | ~20-fold increase in 24h receptor drug concentration | Nude Mouse Skin | [6] |
Experimental Protocols
The data presented in this guide are derived from in vitro skin permeation studies, which are a standard method for evaluating the efficacy of penetration enhancers.[7][8][9] A generalized experimental protocol for such studies is outlined below.
1. Skin Membrane Preparation: Full-thickness abdominal skin is excised from euthanized animal models (e.g., rats) or obtained from human cadavers.[1][3] The hair is carefully removed, and the subcutaneous fat and connective tissues are trimmed off. The skin is then mounted on a diffusion cell with the stratum corneum facing the donor compartment.[1] The integrity of the skin barrier can be assessed by measuring its transepidermal water loss (TEWL) or electrical resistance.[4][10]
2. Diffusion Cell Setup: Franz-type vertical diffusion cells are commonly employed for these studies.[1][7][10] The receptor compartment is filled with a suitable receptor medium, typically a phosphate-buffered saline (PBS) at pH 7.4, to mimic physiological conditions.[1] The receptor medium is maintained at 37°C and continuously stirred to ensure sink conditions.[1][10]
3. Dosing and Sampling: A saturated solution of the model drug in a vehicle (e.g., propylene (B89431) glycol) containing a specific concentration of the ester enhancer (e.g., 5% w/v) is placed in the donor compartment.[1][2] At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor medium to maintain a constant volume.
4. Drug Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
5. Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot. The permeability coefficient (Kp) is calculated by dividing the flux by the initial drug concentration in the donor compartment. The enhancement ratio (ER) is then calculated by dividing the flux or permeability coefficient of the drug with the enhancer by that of the control (without the enhancer).
Mechanism of Penetration Enhancement
Esters primarily enhance skin penetration by reversibly disrupting the highly ordered structure of the intercellular lipids in the stratum corneum.[11] This disruption increases the fluidity of the lipid bilayers, creating more pathways for the drug to diffuse through. The lipophilic alkyl chains of the esters partition into the lipid domains, while the polar ester group may interact with the polar head groups of the lipids.[12] This dual interaction leads to a more disordered and permeable stratum corneum. Some studies also suggest that enhancers can increase the solubility of the drug within the skin.[11]
Visualizations
Caption: Experimental workflow for in vitro skin permeation studies.
Caption: Proposed mechanism of ester-mediated skin penetration enhancement.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of pH and organic ester penetration enhancers on skin permeation kinetics of terbutaline sulfate from pseudolatex-type transdermal delivery systems through mouse and human cadaver skins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The enhancing effect and promoting mechanisms of the stereoisomeric monoterpene alcohol esters as enhancers for drugs with different physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of percutaneous penetration in vitro using clofibric acid esters and amides as novel enhancers in two species: mouse and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. criver.com [criver.com]
- 9. In vitro skin permeation study: Significance and symbolism [wisdomlib.org]
- 10. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Comparative In Vivo Efficacy of Isotridecyl Isononanoate in Reducing Transepidermal Water Loss
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Skin Barrier Function and the Role of Emollients
This guide provides an objective comparison of the performance of various emollients in reducing Transepidermal Water Loss (TEWL), a key indicator of skin barrier function. While direct in vivo quantitative data for Isotridecyl Isononanoate is not extensively published, this document will situate its expected performance based on its properties as a synthetic emollient ester, in comparison to other well-studied alternatives. All data presented is sourced from in vivo human studies.
This compound is a synthetic ester recognized for its emollient and skin-conditioning properties.[1][2][3][4][5] It functions by forming a protective, lightweight, and non-greasy film on the skin's surface, which helps to prevent moisture loss and maintain skin hydration.[1][3]
Mechanism of Action: How Emollients Reduce Transepidermal Water Loss
The primary function of an emollient is to form an occlusive or semi-occlusive layer on the stratum corneum, the outermost layer of the skin. This lipid film reduces the rate of evaporation of water from the skin to the environment, thereby decreasing TEWL and increasing the hydration of the stratum corneum.[6][7][8] The effectiveness of an emollient in reducing TEWL is largely dependent on its chemical structure and physical properties.
Comparative Analysis of Emollient Performance in TEWL Reduction
The following tables summarize quantitative data from various in vivo studies, comparing the efficacy of different emollients in reducing TEWL. It is important to note that direct comparisons between studies should be made with caution due to variations in methodologies, subject populations, and measurement time points.
| Emollient Type | Active Ingredient(s) | % TEWL Reduction (or change in g/m²/h) | Study Population | Key Findings & Citations |
| Hydrocarbon (Occlusive) | Petrolatum | Significant decrease in TEWL. In one study, a single application reduced TEWL from ~11.28 to 7.38 g/m²/h.[9] Another study noted a 57% reduction in TEWL 15 minutes post-application.[5] | Healthy volunteers, patients with psoriasis. | Petrolatum is highly effective at forming an occlusive barrier and significantly reducing TEWL, often outperforming vegetable oils and silicone-based emollients.[5][9][10][11][12][13] |
| Silicone | Dimethicone, Cyclomethicone | Significantly decreased TEWL 15 minutes after application, but the effect was not significantly different from untreated control values in the same study.[5][11] | Healthy female volunteers. | Silicones form a permeable film, providing a less occlusive barrier compared to petrolatum.[5][11] |
| Vegetable Oils | Almond Oil, Soybean Oil | Almond oil showed a greater impact on TEWL than paraffin (B1166041) oil in one study.[14] However, another source indicates vegetable oils are less effective than petrolatum.[7] | Healthy volunteers. | The occlusive effect of vegetable oils can vary, but they generally provide a semi-occlusive barrier.[14] |
| Mineral Oil | Paraffin Oil | Demonstrated a reduction in TEWL, indicating a semi-occlusive effect.[14][15] | Healthy volunteers. | Mineral oil is effective in reducing TEWL and improving skin softness due to its occlusive properties.[[“]][17] |
| Humectant-Containing Formulations | Glycerol (B35011), Urea (B33335) | A cream with urea and glycerol significantly reduced TEWL compared to no treatment, a simple paraffin cream, and a glycerol-only cream in patients with atopic dermatitis.[3][18] | Patients with atopic dermatitis. | The addition of humectants can enhance the skin barrier-strengthening properties of an emollient formulation.[3][18] |
| Ceramide-dominant Emollient | Ceramides, Cholesterol, Free Fatty Acids | A ceramide-dominant emollient was found to be more effective in reducing TEWL than a non-ceramide moisturizing cream.[19] In another study, it led to a mean TEWL decrease of 15 g/hm².[20] | Patients with atopic dermatitis, older people with dry skin. | These emollients are designed to mimic the skin's natural lipid composition and have been shown to effectively restore skin barrier function.[19][20] |
Experimental Protocol: In Vivo Measurement of Transepidermal Water Loss
The following outlines a typical experimental protocol for the in vivo assessment of an emollient's effect on TEWL.
Objective: To quantify the effect of a topical emollient on the rate of transepidermal water loss in human subjects.
Materials:
-
Test product (e.g., cream or lotion containing this compound)
-
Control product (e.g., vehicle base without the active ingredient)
-
Evaporimeter/Tewameter (e.g., Tewameter® TM Hex, VapoMeter) for TEWL measurement
-
Corneometer® for skin hydration measurement (optional, for complementary data)
-
Climate-controlled room (constant temperature and humidity)
Procedure:
-
Subject Recruitment: A cohort of healthy volunteers with normal or dry skin is recruited. Exclusion criteria typically include skin diseases, allergies to cosmetic ingredients, and recent use of topical medications on the test area.
-
Acclimatization: Subjects are required to acclimatize in a climate-controlled room (e.g., 20-22°C, 40-50% relative humidity) for at least 30 minutes prior to any measurements.
-
Baseline Measurements: Baseline TEWL and skin hydration are measured on designated test sites on the volar forearm.
-
Product Application: A standardized amount of the test product and control are applied to the respective test sites. One site is typically left untreated as a negative control.
-
Post-Application Measurements: TEWL and skin hydration are measured at specified time intervals (e.g., 15 minutes, 30 minutes, 1 hour, 2 hours, 4 hours, etc.) after product application.
-
Data Analysis: The change in TEWL from baseline is calculated for each test site at each time point. Statistical analysis is performed to determine the significance of the differences between the test product, control, and untreated sites.
Conclusion
This compound, as a synthetic emollient ester, is expected to reduce transepidermal water loss by forming a semi-occlusive film on the skin. While specific comparative data is not available, its performance is likely to be characterized by a lightweight, non-greasy feel, distinguishing it from heavier occlusive agents like petrolatum. The provided comparative data for other emollients offers a framework for understanding the range of effects achievable with different ingredient types. For definitive validation, a dedicated in vivo study following the outlined protocol would be necessary to quantify the precise impact of this compound on skin barrier function.
References
- 1. benchchem.com [benchchem.com]
- 2. The Comparative Effects of Various Moisturizers on Epidermal Barrier Function Recovery After Bathing in Atopic Dermatitis. | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 3. Different types of emollient cream exhibit diverse physiological effects on the skin barrier in adults with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Objective and subjective in vivo comparison of two emollient products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Methods to Assess the Protective Efficacy of Emollients against Climatic and Chemical Aggressors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Petrolatum reduces water loss from skin - Dermidia [dermidia.com]
- 8. researchgate.net [researchgate.net]
- 9. The Assessment of Skin Homeostasis Changes after Using Different Types of Excipients in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined effects of glycerol and petrolatum in an emollient cream: A randomized, double-blind, crossover study in healthy volunteers with dry skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Silicones as nonocclusive topical agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study of Skin Barrier Function in Psoriasis: The Impact of Emollients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medline.com [medline.com]
- 14. probotanic.com [probotanic.com]
- 15. researchgate.net [researchgate.net]
- 16. consensus.app [consensus.app]
- 17. researchgate.net [researchgate.net]
- 18. Different types of emollient cream exhibit diverse physiological effects on the skin barrier in adults with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Changes of Antimicrobial Peptides and Transepidermal Water Loss After Topical Application of Tacrolimus and Ceramide-dominant Emollient in Patients with Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
The Balancing Act: A Cost-Effectiveness Analysis of Isotridecyl Isononanoate in Cosmetic Formulations
A deep dive into the performance and economic viability of Isotridecyl Isononanoate compared to its common alternatives, providing researchers, scientists, and drug development professionals with the data-driven insights needed for informed formulation decisions.
In the competitive landscape of cosmetic formulation, the selection of emollients is a critical determinant of a product's sensory profile, efficacy, and ultimately, its market success. This compound (ITIN), a synthetic ester, has gained traction for its desirable properties, including a lightweight, non-greasy feel and excellent spreadability.[1][2][3] This guide provides a comprehensive comparison of ITIN with two widely used alternatives, Caprylic/Capric Triglyceride and C12-15 Alkyl Benzoate, focusing on their cost-effectiveness through an objective lens of performance data and economic considerations.
Performance Attributes: A Comparative Analysis
Sensory Profile: The tactile characteristics of an emollient are paramount to consumer acceptance. ITIN is consistently described as imparting a "silky, dry-touch feel," suggesting rapid absorption and low residue.[3] C12-15 Alkyl Benzoate is also known for its non-greasy feel and is often used to reduce the greasiness of other ingredients.[4][5] Caprylic/Capric Triglyceride is valued for its moisturizing properties and smooth application, though it may have a slightly richer feel compared to the other two.[6][7]
Spreadability: The ease with which a product glides onto the skin is a key performance indicator. Available data suggests that Caprylic/Capric Triglyceride has a spreadability value of 550 mm²/10 min, while C12-15 Alkyl Benzoate has a value of 400 mm²/10 min. While a directly comparable value for ITIN is not available, its description as an emollient that "enhances product spreadability" suggests it performs well in this regard.[2]
Moisturization and Skin Barrier Function: An effective emollient should help to reduce transepidermal water loss (TEWL) and maintain skin hydration. Formulations containing 15% Caprylic/Capric Triglyceride have been shown to increase skin hydration and reduce TEWL.[7] While specific data for ITIN and C12-15 Alkyl Benzoate is limited, their function as emollients implies a similar mechanism of action by forming a protective layer on the skin.
Formulation Stability: Emollients can influence the stability of a cosmetic emulsion. The choice of emollient can impact viscosity, droplet size, and overall shelf life. While specific comparative stability studies are not widely published, the chemical structure of these esters generally provides good stability in formulations.
Quantitative Data Summary
The following table summarizes the available quantitative data for the assessed emollients. It is important to note that the cost data is an approximation based on publicly available information from various suppliers and may vary depending on the supplier, quantity, and market conditions. The data has been standardized to USD per kilogram for comparison.
| Performance Metric | This compound (ITIN) | Caprylic/Capric Triglyceride | C12-15 Alkyl Benzoate |
| Approximate Cost (USD/kg) | $35.00 - $40.00 | $7.40 - $15.00 | $5.00 - $10.00 |
| Spreadability (mm²/10 min) | Data not available | 550 | 400 |
| Sensory Profile | Silky, dry-touch, non-greasy[3] | Moisturizing, smooth feel[6] | Non-greasy, light feel[4] |
| Moisturization (TEWL Reduction) | Data not available | Effective in formulations[7] | Data not available |
Experimental Protocols
To ensure accurate and reproducible data for comparing emollient performance, standardized experimental protocols are essential.
Sensory Panel Analysis
Objective: To quantitatively assess the sensory attributes of emollients on the skin.
Methodology:
-
Panelist Selection: A panel of 10-15 trained individuals is selected. Training involves familiarizing panelists with standardized terminology for sensory attributes (e.g., greasiness, absorbency, slipperiness, residue) and reference standards.
-
Product Application: A standardized amount (e.g., 0.1 mL) of each emollient is applied to a designated area on the panelists' forearms.
-
Evaluation: Panelists evaluate the intensity of each sensory attribute at predefined time points (e.g., immediately after application, 5 minutes after, and 15 minutes after) using a labeled magnitude scale (e.g., 0-100).
-
Data Analysis: The scores from all panelists are averaged for each attribute and each emollient. Statistical analysis (e.g., ANOVA) is used to determine significant differences between the emollients.
Spreadability Test
Objective: To measure the spreading area of an emollient over a standardized surface.
Methodology:
-
Substrate Preparation: A standardized, inert surface (e.g., a glass plate or a synthetic skin substrate) is used.
-
Sample Application: A precise volume (e.g., 10 µL) of the emollient is applied to the center of the substrate.
-
Measurement: The diameter of the spread is measured at a specific time point (e.g., 10 minutes) after application.
-
Calculation: The spreading area is calculated using the formula for the area of a circle (A = πr²). The results are typically expressed in mm².
Transepidermal Water Loss (TEWL) Measurement
Objective: To assess the effect of an emollient on the skin's barrier function by measuring water evaporation from the skin surface.
Methodology:
-
Acclimatization: Test subjects are acclimatized to a room with controlled temperature and humidity for at least 30 minutes.
-
Baseline Measurement: A baseline TEWL measurement is taken from a defined area on the forearm using a Tewameter®.
-
Product Application: A standardized amount of the emollient is applied to the test area.
-
Post-Application Measurements: TEWL measurements are taken from the treated area at specified time intervals (e.g., 1, 2, and 4 hours) after application.
-
Data Analysis: The percentage reduction in TEWL compared to the baseline is calculated to determine the emollient's occlusivity and effect on skin barrier function.
Visualizing the Emollient Selection Process
The selection of a cost-effective emollient is a multi-faceted process that involves balancing performance with cost. The following diagram illustrates a logical workflow for this decision-making process.
Caption: A logical workflow for selecting a cost-effective emollient.
Conclusion
The assessment of the cost-effectiveness of this compound in cosmetic formulations reveals a trade-off between its premium sensory profile and its higher cost compared to alternatives like Caprylic/Capric Triglyceride and C12-15 Alkyl Benzoate. While ITIN offers a desirable lightweight and silky feel, its significantly higher price point may not be justifiable for all product positioning and target markets.
For formulations where a luxurious sensory experience is a key selling proposition and the budget allows, ITIN can be an excellent choice. However, for more mass-market products where cost is a primary driver, Caprylic/Capric Triglyceride and C12-15 Alkyl Benzoate offer a compelling balance of good performance and economic viability. Ultimately, the decision rests on a careful consideration of the desired product characteristics, target consumer, and overall formulation cost. The experimental protocols provided in this guide offer a framework for generating in-house comparative data to make the most informed and cost-effective decision for your specific formulation needs.
References
Comparative Analysis of Isotridecyl Isononanoate and Other Synthetic Emollients in Cosmetic Science
A comprehensive guide for researchers and formulation scientists on the sensory and physical properties of Isotridecyl Isononanoate (ITIN) relative to other common synthetic emollients. This document outlines the typical sensorial profiles, presents a framework for evaluation, and details the experimental protocols used to generate comparative data.
Introduction to this compound (ITIN)
This compound is a synthetic ester created from the reaction of isotridecyl alcohol and isononanoic acid.[1] In cosmetic and dermatological formulations, it functions as a lightweight emollient and skin-conditioning agent.[1] Its branched-chain structure contributes to a unique sensory profile, characterized by a non-greasy, silky after-feel and rapid absorption.[1] ITIN is valued for its ability to enhance the spreadability of formulations, providing a smooth application and preventing moisture loss by forming a protective barrier on the skin without the heavy or sticky residue associated with some other emollients.[1] It is also effective at dissolving and dispersing pigments and UV filters, making it a versatile ingredient in skincare, haircare, and color cosmetics.[1]
Comparative Overview of Synthetic Emollients
Direct user preference studies with quantitative data comparing this compound to other emollients are not widely available in public literature, as this information is often proprietary. However, based on technical descriptions and the known properties of different chemical classes of emollients, a qualitative comparison can be constructed. For this guide, ITIN is compared against two widely used synthetic emollients: Dimethicone (a silicone) and C12-15 Alkyl Benzoate (an ester).
Table 1: Qualitative Comparison of Sensory and Physical Properties
| Property | This compound | Dimethicone | C12-15 Alkyl Benzoate |
| Chemical Class | Branched Chain Ester | Silicone Polymer | Linear Ester |
| Skin Feel | Lightweight, Silky, Smooth[1] | Silky, Slippery, Smooth[2][3] | Lightweight, Dry, Powdery[4] |
| Absorption Speed | Fast[1] | Forms a surface barrier; non-absorbing[5][6] | Fast[4] |
| Spreadability | High[1] | High[2][3] | High[4] |
| After-feel (Residue) | Non-greasy, Non-sticky[1] | Non-greasy, can feel occlusive | Dry-touch, minimal residue[4] |
| Key Functions | Emollient, Enhances Spreadability[1] | Skin Protectant, Film Former[5] | Emollient, Pigment Dispersant[4] |
| Comedogenicity | Non-comedogenic[1] | Generally considered non-comedogenic | Generally considered non-comedogenic |
Classification of Synthetic Emollients
Synthetic emollients can be categorized based on their chemical structure, which largely dictates their physical properties and sensory profile. Understanding this classification helps in selecting the appropriate emollient for a desired formulation outcome.
Caption: Logical classification of synthetic emollients by chemical family.
Experimental Protocols for Emollient Evaluation
To generate quantitative and qualitative data for emollient comparison, a combination of sensory analysis and instrumental measurement is employed. Studies have shown a good correlation between instrumental data (e.g., viscosity, friction) and sensory attributes (e.g., spreadability).[7][8]
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
QDA is a scientific method used to detect and quantify the sensory attributes of a product.[9] It relies on a trained panel of assessors to provide objective, reproducible data.[10][11]
Methodology:
-
Panelist Selection & Training:
-
Recruit 10-15 individuals based on their sensory acuity and ability to articulate perceptions.
-
Conduct intensive training sessions where panelists are exposed to a wide range of emollient textures and collaboratively develop a lexicon of descriptive terms (e.g., "spreadability," "gloss," "slipperiness," "oiliness," "residue").[2][3]
-
Panelists are calibrated using reference standards to ensure they score the intensity of each attribute consistently on a defined scale (e.g., a 15-cm line scale from "low" to "high").[9]
-
-
Product Evaluation:
-
Samples (pure emollients or simple formulations) are blinded and presented in a randomized order to prevent bias.[12]
-
A standardized amount of each sample is applied to a designated area on the forearm.
-
Panelists evaluate and score the intensity of each defined attribute at specific time points (e.g., during application, 1 minute after, and 5 minutes after) to assess initial feel and after-feel.[3]
-
-
Data Analysis:
-
The intensity scores are collected and statistically analyzed.
-
Analysis of Variance (ANOVA) is used to determine if significant differences exist between the products for each attribute.[2][10]
-
Principal Component Analysis (PCA) can be used to visualize the relationships between products and their sensory attributes, grouping emollients with similar profiles.[2]
-
Caption: Standard workflow for Quantitative Descriptive Analysis (QDA).
Instrumental Analysis
Instrumental methods provide objective, quantitative data that can complement and predict sensory perceptions.
Methodologies:
-
Viscosity Measurement:
-
Protocol: A rotational viscometer or rheometer is used to measure the resistance of the emollient to flow. Measurements are taken at controlled temperatures and shear rates.
-
Relevance: Viscosity is a primary factor influencing the perception of richness and drag during application.[13] Lower viscosity often correlates with better spreadability.[3]
-
-
Surface Tension & Spreading:
-
Protocol: The spreading behavior of an emollient can be assessed by placing a standardized drop onto a synthetic skin substrate (e.g., Vitro-Skin®) or a flat polymer surface and measuring the change in the drop's diameter or contact angle over time.[7] Surface tension is measured using a tensiometer.
-
Relevance: Lower surface tension and a larger spreading area correlate with ease of application and a lighter skin feel.[13]
-
-
Friction Analysis (Tribology):
-
Protocol: A tribometer measures the coefficient of friction as a probe moves across a surface coated with the emollient. This simulates the feel of skin rubbing against skin after application.
-
Relevance: A low coefficient of friction is associated with sensory attributes like "slipperiness" and "smoothness."[7]
-
Conclusion
This compound is a high-performance synthetic ester that offers a distinct sensory profile desirable in modern cosmetic formulations: a lightweight, non-greasy feel with excellent spreadability and a silky finish. While direct, quantitative user preference data is scarce in public sources, its properties can be qualitatively benchmarked against other common emollients like Dimethicone and C12-15 Alkyl Benzoate. For drug development and research professionals, the application of robust experimental protocols, including Quantitative Descriptive Analysis and instrumental measurements, is essential for generating the specific, comparative data needed to select the optimal emollient and substantiate product performance claims.
References
- 1. specialchem.com [specialchem.com]
- 2. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. humblebeeandme.com [humblebeeandme.com]
- 5. Final report on the safety assessment of stearoxy dimethicone, dimethicone, methicone, amino bispropyl dimethicone, aminopropyl dimethicone, amodimethicone, amodimethicone hydroxystearate, behenoxy dimethicone, C24-28 alkyl methicone, C30-45 alkyl methicone, C30-45 alkyl dimethicone, cetearyl methicone, cetyl dimethicone, dimethoxysilyl ethylenediaminopropyl dimethicone, hexyl methicone, hydroxypropyldimethicone, stearamidopropyl dimethicone, stearyl dimethicone, stearyl methicone, and vinyldimethicone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cir-safety.org [cir-safety.org]
- 7. Impact of emollients on the spreading properties of cosmetic products: a combined sensory and instrumental characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison between sensory and instrumental characterization of topical formulations: impact of thickening agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 10. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 11. researchgate.net [researchgate.net]
- 12. Sensory Evaluation of Cosmetics - CD Formulation [formulationbio.com]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Isotridecyl Isononanoate in a Laboratory Setting
Isotridecyl isononanoate is a synthetic ester commonly used as an emollient and skin-conditioning agent in cosmetic and personal care products.[1] In a laboratory environment, proper disposal is crucial to maintain safety and environmental standards, even for substances not classified as hazardous. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound for researchers, scientists, and drug development professionals.
While this compound is generally regarded as safe and does not meet the criteria for hazardous classification under the Globally Harmonized System (GHS), it is imperative to manage its disposal in accordance with established laboratory chemical waste protocols.[2][3] Improper disposal of any chemical can pose risks and may lead to regulatory non-compliance.[4]
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be familiar with its properties. It is a colorless to pale yellow liquid with a faint odor.[1] Although it has low irritation potential, personal protective equipment (PPE) should always be worn.[1]
Personal Protective Equipment (PPE) and Container Selection:
| Item | Specification | Purpose |
| Gloves | Chemically resistant (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Waste Container | High-density polyethylene (B3416737) (HDPE) or other compatible plastic | To ensure safe containment without degradation of the container.[5][6] |
Step-by-Step Disposal Procedure
This protocol outlines the process for disposing of pure, uncontaminated this compound as well as contaminated waste.
Step 1: Waste Characterization
-
Pure Substance: If the this compound is unused, unmixed, and in its original container, it is considered non-hazardous chemical waste.
-
Contaminated Waste: If it has been mixed with other chemicals, the entire mixture must be characterized based on the most hazardous component. For instance, if mixed with a flammable solvent, the waste must be treated as flammable hazardous waste.
-
Spill Debris: Any materials used to clean up a spill of this compound (e.g., absorbent pads, contaminated gloves) should be treated as chemical waste.[7]
Step 2: Waste Segregation and Collection
-
Segregation: Do not mix this compound waste with other, incompatible waste streams.[6] Specifically, keep it separate from strong oxidizing agents, acids, and bases.
-
Container Labeling: Use a designated, leak-proof waste container.[8] The container must be clearly labeled with "this compound Waste" and the date of accumulation.[5][8] If contaminated, the label must list all chemical components.
-
Collection: Collect the waste in the designated container, ensuring the container is kept closed when not in use.[5] Avoid overfilling the container.[6]
Step 3: Storage
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory.[5] This area should be at or near the point of generation.[5]
-
Storage Conditions: The storage area should be well-ventilated and away from heat sources or direct sunlight.[8]
Step 4: Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has been in storage for a prolonged period (e.g., approaching 12 months), contact your institution's EHS department for pickup.[5]
-
Professional Disposal: All chemical waste must be disposed of through a licensed hazardous waste contractor, as arranged by your EHS department.[8] It is prohibited to dispose of chemical waste down the drain or in regular trash.[4]
Regulatory Framework
The disposal of all chemical waste is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[4][9][10] RCRA establishes a "cradle-to-grave" approach to hazardous waste management, ensuring it is handled safely from generation to final disposal.[11] While this compound itself may not be a listed hazardous waste, adherence to these regulations for all laboratory chemicals is a best practice and often a legal requirement.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. specialchem.com [specialchem.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 42131-27-1 Name: this compound [xixisys.com]
- 3. This compound | C22H44O2 | CID 6451827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. youtube.com [youtube.com]
- 10. epa.gov [epa.gov]
- 11. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
Essential Safety and Handling Guide for Isotridecyl Isononanoate in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protection, and disposal of Isotridecyl Isononanoate, ensuring a secure and efficient laboratory environment.
This compound is a synthetic ester recognized for its emollient properties and is commonly utilized in the cosmetics and personal care industries.[1] In a laboratory context, particularly in research and drug development, understanding its characteristics is paramount for safe handling. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Physicochemical Properties and Hazard Identification
This compound is a colorless to pale yellow liquid with a faint, characteristic odor. It is valued for its lightweight texture and ability to enhance the spreadability of formulations.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound does not meet the criteria for hazard classification. It is generally regarded as having a low potential for irritation.
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Odor | Faint, characteristic |
| GHS Hazard Classification | Does not meet hazard criteria |
| Primary Route of Exposure | Skin contact |
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, adherence to standard laboratory safety protocols is essential to minimize exposure and maintain a safe working environment. The following personal protective equipment is recommended when handling this chemical:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves | Esters can be aggressive towards certain glove materials. Butyl rubber gloves offer excellent resistance to esters. Nitrile gloves are also a suitable option for incidental contact.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from accidental splashes. |
| Skin and Body Protection | Laboratory coat | To prevent skin contact and protect personal clothing. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will ensure minimal risk and maintain the integrity of research activities.
Methodology for Handling:
-
Preparation:
-
Put on the recommended personal protective equipment: nitrile or butyl rubber gloves, safety glasses with side shields, and a laboratory coat.
-
Ensure the work area, such as a chemical fume hood or a well-ventilated benchtop, is clean and free of incompatible materials.
-
-
Handling:
-
Carefully dispense the required volume of this compound, avoiding splashing.
-
Transfer the chemical to the designated reaction vessel or experimental apparatus.
-
-
Post-Handling:
-
In the event of a spill, promptly absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
-
Dispose of all contaminated materials, including empty containers and used absorbent, in accordance with the disposal plan outlined below.
-
Thoroughly wash hands with soap and water after completing the task and before leaving the laboratory.
-
Disposal Plan
As a non-hazardous substance, the disposal of small quantities of this compound is relatively straightforward. However, it is crucial to adhere to local, state, and federal regulations.
Disposal of Unused this compound:
-
Small Quantities (typically < 100 mL): Absorb the liquid onto a non-combustible absorbent material (e.g., vermiculite, sand). Place the absorbed material into a sealed, properly labeled container. This container can then be disposed of as non-hazardous solid waste, in accordance with institutional guidelines.
-
Large Quantities: For larger volumes, consult your institution's environmental health and safety (EHS) office for specific guidance. It may be necessary to collect the waste in a designated container for chemical waste pickup.
Disposal of Contaminated Materials:
-
Empty Containers: Rinse the container thoroughly with a suitable solvent (e.g., ethanol (B145695) or isopropanol). The first rinse should be collected and disposed of as chemical waste. Subsequent rinses with water can typically be discharged to the sanitary sewer. Allow the container to air dry completely before recycling or discarding.
-
Contaminated PPE and Absorbents: Gloves, absorbent pads, and other materials that have come into direct contact with this compound should be placed in a sealed bag and disposed of as solid waste.
Important Considerations:
-
Do Not Pour Down the Drain: While some non-hazardous chemicals can be drain-disposed, it is generally not recommended for esters, especially in larger quantities, to avoid potential environmental impact and strain on wastewater treatment systems.
-
Check Local Regulations: Always consult your institution's specific waste disposal guidelines and local regulations, as these may have more stringent requirements.
By adhering to these safety and handling protocols, researchers can confidently work with this compound while minimizing risks and ensuring a safe and compliant laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
